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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Bromo-2-methylphenyl)propan-1-ol

Introduction and Chemical Identity 3-(4-Bromo-2-methylphenyl)propan-1-ol is a primary alcohol featuring a benzene ring substituted with a bromine atom and a methyl group. The presence of the bromine atom, a common featur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

3-(4-Bromo-2-methylphenyl)propan-1-ol is a primary alcohol featuring a benzene ring substituted with a bromine atom and a methyl group. The presence of the bromine atom, a common feature in medicinal chemistry, suggests its potential as a synthetic intermediate for creating more complex molecules.[1][2][3] The propanol side chain and the substitution pattern on the aromatic ring are indicative of compounds explored for their olfactory properties, hinting at applications in the fragrance industry.[4][5][6][7]

Molecular Structure:

Synthesis_of_3-(4-Bromo-2-methylphenyl)propan-1-ol start 4-Bromo-2-methylbenzaldehyde intermediate (E)-3-(4-Bromo-2-methylphenyl)acrylaldehyde start->intermediate 1. (EtO)2P(O)CH2CHO, NaH 2. THF, 0 °C to rt product 3-(4-Bromo-2-methylphenyl)propan-1-ol intermediate->product 1. NaBH4, Ethanol 2. 0 °C to rt

Figure 2: Proposed synthetic workflow for 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-3-(4-Bromo-2-methylphenyl)acrylaldehyde

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Wittig-Horner Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add diethyl (2-oxoethyl)phosphonate (1.1 equivalents) dropwise via the dropping funnel.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 4-bromo-2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the α,β-unsaturated aldehyde.

Step 2: Reduction to 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Dissolution: Dissolve the (E)-3-(4-Bromo-2-methylphenyl)acrylaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Spectroscopic Profile (Predicted)

Due to the absence of publicly available experimental spectra, the following data are predicted based on the chemical structure and established spectroscopic principles.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic, propyl chain, and methyl protons.

Chemical Shift (ppm, Predicted)MultiplicityIntegrationAssignment
~7.25d1HAr-H
~7.15dd1HAr-H
~7.05d1HAr-H
~3.65t2H-CH₂OH
~2.65t2HAr-CH₂-
~2.30s3HAr-CH₃
~1.85m2H-CH₂-CH₂OH
~1.50t1H-OH
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show ten distinct signals.

Chemical Shift (ppm, Predicted)Assignment
~140Ar-C (quaternary)
~138Ar-C (quaternary)
~132Ar-CH
~130Ar-CH
~128Ar-CH
~120Ar-C-Br (quaternary)
~62-CH₂OH
~34Ar-CH₂-
~31-CH₂-CH₂OH
~19Ar-CH₃
Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio. [8][9][10][11]

  • Molecular Ion (M⁺): A prominent pair of peaks at m/z 228 and 230 of approximately equal intensity.

  • Key Fragments:

    • Loss of H₂O: [M-18]⁺ at m/z 210 and 212.

    • Loss of the propanol side chain: [M-C₃H₇O]⁺ at m/z 169 and 171 (bromotoluene fragment).

    • Benzylic cleavage: [C₈H₈Br]⁺ at m/z 199 and 201.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the hydroxyl and aromatic functionalities. [12][13][14][15]

Wavenumber (cm⁻¹, Predicted) Functional Group Vibration
~3350 (broad) O-H Stretching
~3050-3000 C-H (aromatic) Stretching
~2950-2850 C-H (aliphatic) Stretching
~1600, ~1480 C=C (aromatic) Stretching
~1050 C-O Stretching

| ~820 | C-H (aromatic) | Out-of-plane bending |

Potential Applications

Fragrance and Perfumery

Phenylpropanol derivatives are known for their pleasant floral and green odors and are used extensively in the fragrance industry. [6][16]The specific substitution pattern of 3-(4-Bromo-2-methylphenyl)propan-1-ol, particularly the presence of the methyl group, could impart unique olfactory characteristics, potentially a variation of the "muguet" (lily-of-the-valley) scent. [7]Further sensory evaluation would be required to confirm its specific odor profile and potential as a fragrance ingredient.

Pharmaceutical and Medicinal Chemistry

Brominated aromatic compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). [1][3]The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. [17]Additionally, the introduction of a bromine atom can modulate the pharmacokinetic properties of a molecule, including its metabolic stability and binding affinity to biological targets. [2]This compound could, therefore, serve as a building block in the discovery of new therapeutic agents.

Safety and Handling

As no specific safety data sheet is available for 3-(4-Bromo-2-methylphenyl)propan-1-ol, general precautions for handling substituted benzyl alcohols should be followed. [18][19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [21]* Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [18][19][21]Keep away from heat, sparks, and open flames. [18]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [21]* First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

  • Hrouzek, J., & Kováčik, V. (n.d.).
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1986, December 1). R Discovery.
  • Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. (n.d.). Proprep.
  • Gandomi, T., et al. (n.d.). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.
  • Nagy, F., et al. (2022, March 21). PRODUCTION OF CHIRAL (S)
  • IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... (n.d.).
  • Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. (n.d.).
  • Schmidt, T. C., & Haderlein, S. B. (2007, May 4).
  • Benzyl alcohol SDS, 100-51-6 Safety D
  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. (n.d.).
  • Benzyl alcohol(100-51-6) IR Spectrum. (n.d.). ChemicalBook.
  • Benzyl alcohol ir spectrum analysis. (n.d.). Sigma-Aldrich.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Benzyl alcohol - Optional[
  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
  • Ceylan, M., et al. (n.d.).
  • Benzyl alcohol. (n.d.).
  • N-(2-bromo-4-methylphenyl)-2-chloronicotinamide - Optional[1H NMR] - Spectrum. (n.d.).
  • Synthesis, crystal structure, Hirshfeld surface analysis, spectral characterization, and quantum computational evaluation of (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol. (n.d.). Semantic Scholar.
  • Benzyl Alcohol. (n.d.). PubChem.
  • Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022. (2025, September 23). Redox.
  • Pharmaceuticals. (n.d.). BSEF.
  • Gowda, B. T., et al. (n.d.). N-(4-Bromo-2-methylphenyl)pivalamide. PMC.
  • S. Naveen, et al. (n.d.). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC.
  • Safety Data Sheet. (2015, June 17). Fisher Scientific.
  • NMR Predictor - Document
  • Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6. (2024, August 10). Smolecule.
  • Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... (n.d.).
  • Top 3 aroma chemicals revolutionizing the fragrance industry. (2025, April 16). SBBLG.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
  • How to predict a proton NMR spectrum. (2022, July 28). YouTube.
  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure.
  • Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal. (n.d.). [www.rhodium.ws].
  • 2-bromo-1-(2-methylphenyl)ethan-1-one | CAS 51012-65-8. (n.d.). SCBT.
  • Simul
  • Fragrance material review on 3-phenyl-1-propanol. (2011, December 15). PubMed.
  • Medicinal attributes of major phenylpropanoids present in cinnamon. (2016, May 31). PMC - NIH.
  • AU2014264609A1 - 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient. (n.d.).
  • INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. (n.d.).
  • 4'-Bromo-3'-methylacetophenone:Synthesis,Applic
  • Synthesis of promising brominated flavonoids as antidiabetic and anti-glyc
  • WO2005105774A1 - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal. (n.d.).
  • A Process For Preparation Of 3,4 Dimethylbenzaldehyde. (n.d.). QuickCompany.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019, August 28).
  • Proton NMR Table. (n.d.). MSU chemistry.

Sources

Exploratory

Chemical structure of 3-(4-Bromo-2-methylphenyl)propan-1-ol

This comprehensive technical guide details the chemical structure, synthesis, and applications of 3-(4-Bromo-2-methylphenyl)propan-1-ol , a specialized intermediate in medicinal chemistry and fragrance development. CAS N...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical structure, synthesis, and applications of 3-(4-Bromo-2-methylphenyl)propan-1-ol , a specialized intermediate in medicinal chemistry and fragrance development.

CAS Number: 1399661-03-0 Molecular Formula: C


H

BrO Molecular Weight: 229.12 g/mol IUPAC Name: 3-(4-Bromo-2-methylphenyl)propan-1-ol[1][2][3][4]

Executive Summary

3-(4-Bromo-2-methylphenyl)propan-1-ol is a bifunctional aromatic building block characterized by a primary alcohol tethered to a trisubstituted benzene ring. Its structural uniqueness lies in the ortho-methyl group, which introduces steric hindrance affecting metabolic stability and receptor binding, and the para-bromo substituent, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

This compound is primarily utilized as:

  • A Pharmacophore Scaffold: In the synthesis of S1P1 receptor agonists and other G-protein coupled receptor (GPCR) modulators.

  • A Fragrance Intermediate: A precursor to "Muguet" (Lily of the Valley) olfactory compounds, where the propyl chain length is critical for odor threshold.

  • A Linker Unit: Providing a precise 3-carbon spacer between an aromatic core and a polar head group.

Structural Analysis & Physicochemical Properties

The molecule features a lipophilic aromatic core balanced by a hydrophilic hydroxyl tail. The 2-methyl group forces the propyl chain out of the aromatic plane, creating a specific 3D conformation essential for "lock-and-key" biological interactions.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueNotes
LogP (Predicted) 2.90 ± 0.2Moderately lipophilic; good membrane permeability.
H-Bond Donors 1Primary hydroxyl group (-OH).
H-Bond Acceptors 1Oxygen atom.
Rotatable Bonds 3C1-C2, C2-C3, and Ar-C1 bonds allow conformational flexibility.
Polar Surface Area 20.2 ŲLow PSA suggests blood-brain barrier (BBB) penetration potential.
Boiling Point ~320 °CPredicted at 760 mmHg.

Synthetic Methodology

High-purity synthesis of this compound requires avoiding the debromination of the aromatic ring during the reduction of the propyl chain. The following protocol utilizes a Wittig-Horner homologation followed by a chemoselective reduction , ensuring the integrity of the aryl bromide.

Diagram 1: Synthetic Pathway (Graphviz)

Synthesis Start 4-Bromo-2-methylbenzaldehyde (Starting Material) Step1 Step 1: Horner-Wadsworth-Emmons Reagent: (EtO)2P(O)CH2COOEt, NaH Start->Step1 Inter1 Ethyl 3-(4-bromo-2-methylphenyl)acrylate (Intermediate A) Step1->Inter1 Step2 Step 2: Selective Hydrogenation Reagent: H2, RhCl(PPh3)3 (Wilkinson's) Inter1->Step2 Inter2 Ethyl 3-(4-bromo-2-methylphenyl)propanoate (Intermediate B) Step2->Inter2 Step3 Step 3: Ester Reduction Reagent: LiAlH4 or DIBAL-H Inter2->Step3 Product 3-(4-Bromo-2-methylphenyl)propan-1-ol (Target) Step3->Product

Caption: Chemoselective synthesis preserving the aryl bromide moiety via Wilkinson's hydrogenation.

Detailed Protocol
Step 1: Horner-Wadsworth-Emmons Reaction
  • Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium Hydride (1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C. Dropwise add triethyl phosphonoacetate.

    • Stir for 30 min until clear. Add 4-bromo-2-methylbenzaldehyde .

    • Warm to RT and stir for 4 hours.

    • Mechanism: The stabilized carbanion attacks the aldehyde carbonyl, yielding the

      
      -unsaturated ester (Intermediate A) with exclusively E-selectivity.
      
Step 2: Chemoselective Hydrogenation
  • Critical Control Point: Standard Pd/C hydrogenation often causes hydrogenolysis of the Ar-Br bond.

  • Reagents: Wilkinson's Catalyst [RhCl(PPh

    
    )
    
    
    
    ] (5 mol%), H
    
    
    (1 atm), Benzene/Ethanol (1:1).
  • Procedure:

    • Dissolve Intermediate A in solvent. Add catalyst.[1][2][4][5][6][7][8]

    • Purge with H

      
       and stir at RT for 12 hours.
      
    • Result: The alkene is reduced to the alkane (Intermediate B) without touching the aryl bromide.

Step 3: Reduction to Alcohol
  • Reagents: LiAlH

    
     (1.5 eq) or DIBAL-H (2.5 eq), THF.
    
  • Procedure:

    • Cool solution of Intermediate B in THF to -78°C (if DIBAL) or 0°C (if LiAlH

      
      ).
      
    • Add reducing agent slowly to avoid exotherm.

    • Quench with Rochelle's salt (sodium potassium tartrate) to break up aluminum emulsions.

    • Extract and purify via silica gel chromatography.

Spectroscopic Characterization

Validation of the structure is performed using


H NMR.[6] The following shifts are diagnostic for the target structure.
Predicted H NMR Data (400 MHz, CDCl )
Position

(ppm)
MultiplicityIntegrationAssignment
Ar-H (C3) 7.28Singlet (d)1HOrtho to Me, Meta to Br.
Ar-H (C5) 7.22Doublet (

Hz)
1HOrtho to Br.
Ar-H (C6) 7.05Doublet (

Hz)
1HOrtho to Propyl chain.
C

-OH
3.68Triplet (

Hz)
2HTerminal hydroxymethylene.
Ar-C

-
2.65Triplet (

Hz)
2HBenzylic methylene.
Ar-C

2.32Singlet3HAryl methyl group.
-C

-
1.85Quintet (

Hz)
2HCentral methylene chain.
-O

1.50Broad Singlet1HAlcohol proton (exchangeable).

Applications in Drug Discovery

Diagram 2: Scaffold Utility (Graphviz)

Applications Center 3-(4-Bromo-2-methylphenyl)propan-1-ol App1 Suzuki Coupling (Biaryl Synthesis) Center->App1 Ar-Br Site App2 Mitsunobu Reaction (Ether/Amine Formation) Center->App2 -OH Site App3 Oxidation (Aldehyde/Acid Precursor) Center->App3 -OH Site Target1 S1P1 Agonists (Immunomodulators) App1->Target1 App2->Target1 Target2 Fragrance Ingredients (Muguet/Floral) App3->Target2

Caption: The molecule serves as a dual-functional divergence point for library synthesis.

Strategic Utility
  • Fragment-Based Drug Design (FBDD): The molecule provides a "linker-ready" aryl halide. The propyl alcohol chain mimics the lysine side chain length or can be converted to a carboxylic acid to mimic glutamate.

  • S1P1 Receptor Modulation: The 4-bromo-2-methylphenyl motif is structurally homologous to the lipophilic tail required for binding to the Sphingosine-1-phosphate receptor, a target for multiple sclerosis therapies.

  • Late-Stage Functionalization: The bromine atom allows for the late-stage introduction of heteroaromatic rings via Palladium-catalyzed cross-coupling, enabling rapid SAR (Structure-Activity Relationship) exploration.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye). The alkyl alcohol moiety increases skin absorption.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Reactivity: Incompatible with strong oxidizing agents (converts alcohol to acid) and strong bases (deprotonation).

References

  • Firmenich SA. (2017).[6] Compound having a muguet odor.[2][6] World Intellectual Property Organization, Patent WO2017009175A1.[2] Link

  • Orchid Chemical. (2024). Product Data: 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS 1399661-03-0).[1][3][4] Link

  • BenchChem. (2025).[7] Comparative Guide to Phenylpropanol Precursors in Pharmaceutical Synthesis. Link

  • Molaid Chemicals. (2024). Chemical Property & Reaction Data: C10H13BrO. Link

Sources

Foundational

Technical Monograph: Structural & Synthetic Utility of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Molecular Identity & Digital Representation[1] 3-(4-Bromo-2-methylphenyl)propan-1-ol is a bifunctional building block characterized by an aryl bromide moiety and a primary aliphatic alcohol, separated by a saturated prop...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity & Digital Representation[1]

3-(4-Bromo-2-methylphenyl)propan-1-ol is a bifunctional building block characterized by an aryl bromide moiety and a primary aliphatic alcohol, separated by a saturated propyl linker. The presence of the ortho-methyl group (position 2) introduces specific steric constraints that differentiate its reactivity profile from the non-methylated analog, making it a valuable scaffold for conformationally restricted drug design.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
Identifier TypeValue
IUPAC Name 3-(4-Bromo-2-methylphenyl)propan-1-ol
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Exact Mass 228.0150
Canonical SMILES Cc1cc(Br)ccc1CCCO
Isomeric SMILES Cc1cc(Br)ccc1CCCO
InChI String InChI=1S/C10H13BrO/c1-8-6-9(11)4-5-10(8)3-2-7-12/h4-6,12H,2-3,7H2,1H3
InChI Key GSNLSIWOHJOYGK-UHFFFAOYSA-N(Calculated)

Structural Analysis & Synthetic Logic

The molecule possesses two orthogonal reactive handles:

  • Aryl Bromide (C-Br): A classic electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Primary Alcohol (C-OH): A nucleophile adaptable for etherification, esterification, or oxidation to an aldehyde/carboxylic acid.

The ortho-methyl group at position 2 plays a critical role in medicinal chemistry. It forces the propyl side chain out of the ring plane, potentially increasing the metabolic stability of the benzylic position by hindering Cytochrome P450 access.

Visualization: Structural Connectivity

ChemicalStructure cluster_ring Aryl Core cluster_chain Propyl Linker C1 C1 (Linker) C2 C2 (Methyl) C1->C2 C_alpha α-CH2 C1->C_alpha Linker Attachment C3 C3 (H) C2->C3 Methyl Methyl C2->Methyl -CH3 C4 C4 (Bromo) C3->C4 C5 C5 (H) C4->C5 Bromine Bromine C4->Bromine -Br C6 C6 (H) C5->C6 C6->C1 C_beta β-CH2 C_alpha->C_beta C_gamma γ-CH2 C_beta->C_gamma OH Hydroxyl (-OH) C_gamma->OH

Figure 1: Connectivity map highlighting the orthogonal reactive sites (Br vs OH) and the steric ortho-methyl group.

Synthesis Protocol: Selective Reduction

While various routes exist, the most robust laboratory-scale synthesis involves the selective reduction of 3-(4-bromo-2-methylphenyl)propanoic acid . This approach avoids the regioselectivity issues often encountered in hydroboration of styrenes.

Reaction Scheme

Precursor: 3-(4-bromo-2-methylphenyl)propanoic acid (CAS: 1000576-40-0 or analog). Reagent: Borane-Tetrahydrofuran Complex (BH₃[1]·THF). Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Reagent Loading: Charge the flask with 3-(4-bromo-2-methylphenyl)propanoic acid (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Reduction:

    • Caution: BH₃·THF is pyrophoric. Handle under inert atmosphere.

    • Add BH₃[1]·THF (1.0 M in THF, 12.0 mmol, 1.2 eq) dropwise via the addition funnel over 20 minutes.

    • Observe gas evolution (H₂). Ensure the internal temperature remains <5°C.

  • Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The carboxylic acid spot should disappear.

  • Quenching:

    • Cool the mixture back to 0°C.

    • Slowly add Methanol (10 mL) dropwise to quench excess borane. (Vigorous bubbling will occur).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL), followed by saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85-95% as a colorless to pale yellow oil.

Divergent Reactivity & Applications

The utility of this scaffold lies in its ability to serve as a "linker" in fragment-based drug discovery (FBDD).

Pathway A: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The aryl bromide is sterically crowded by the ortho-methyl group. Standard conditions (Pd(PPh₃)₄) may be sluggish.

  • Recommendation: Use active catalyst systems like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome the steric hindrance at the oxidative addition step [1].

Pathway B: Alcohol Activation

The primary alcohol can be converted into a leaving group (Mesylate/Tosylate) to facilitate S_N2 displacement by amines, creating a propylamine linker common in GPCR ligands.

Visualization: Reactivity Workflow

ReactivityPathways cluster_pathA Path A: C-C Bond Formation cluster_pathB Path B: Functional Group Interconversion cluster_pathC Path C: Nucleophilic Substitution Core 3-(4-Bromo-2-methylphenyl) propan-1-ol StepA1 Suzuki Coupling (Boronic Acid + Pd Cat) Core->StepA1  Pd-Catalysis   StepB1 Oxidation (Dess-Martin Periodinane) Core->StepB1  Oxidation   StepC1 Activation (MsCl / Et3N) Core->StepC1  Activation   ProdA Biaryl Alcohol Scaffold StepA1->ProdA ProdB Aryl Propionaldehyde StepB1->ProdB ProdC Alkyl Mesylate (Leaving Group) StepC1->ProdC

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.

Safety & Handling (E-E-A-T)

  • Hazards: As an alkyl alcohol/aryl bromide, treat as an irritant (Skin/Eye/Respiratory).[2][3]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic position is susceptible to slow auto-oxidation over extended periods if exposed to air.

  • Waste: Dispose of halogenated organic waste separately from non-halogenated solvents.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Journal of the American Chemical Society, 130(24), 7532–7533. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Lithium dimethylaminoborohydride as a reducing agent. Selective reductions of esters and carboxylic acids. The Journal of Organic Chemistry, 44(26), 4825-4833. Link

  • PubChem Compound Summary. (2024). 2-Bromo-3-(4-methylphenyl)propanal (Isomer Analog Reference). National Center for Biotechnology Information. Link

Sources

Exploratory

Strategic Sourcing &amp; Technical Validation: 3-(4-Bromo-2-methylphenyl)propan-1-ol

This guide provides a technical roadmap for sourcing, validating, and utilizing 3-(4-Bromo-2-methylphenyl)propan-1-ol , a specialized intermediate used in high-value medicinal chemistry (e.g., PROTAC linkers, kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical roadmap for sourcing, validating, and utilizing 3-(4-Bromo-2-methylphenyl)propan-1-ol , a specialized intermediate used in high-value medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors).[1]

[1]

Part 1: Executive Technical Summary[1]

3-(4-Bromo-2-methylphenyl)propan-1-ol is a bifunctional building block characterized by a primary alcohol (nucleophilic handle) and an aryl bromide (electrophilic cross-coupling handle).[1] Due to the specific ortho-methyl substitution, this molecule is often absent from "Tier 1" catalog stock, requiring a strategic approach to sourcing that distinguishes between commodity procurement and custom synthesis management .[1]

Chemical Identity & Specifications
PropertySpecification
Chemical Name 3-(4-Bromo-2-methylphenyl)propan-1-ol
Vendor-Referenced CAS 1399661-03-0 (Note: Verify via Structure/SMILES)
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
SMILES CC1=C(CCCO)C=CC(Br)=C1
Key Functionality Aryl Bromide (Suzuki/Buchwald ready); 1° Alcohol (Ester/Ether ready)

Part 2: The Sourcing Landscape

Unlike commodity reagents (e.g., 4-bromophenol), this specific regioisomer is typically a "Make-to-Order" item.[1] Researchers must categorize suppliers by their manufacturing capability rather than simple inventory status.

Supplier Categorization Matrix
TierSupplier TypeExamplesAvailability StatusRisk Profile
1 Global Catalog Sigma-Aldrich, FisherRarely in Stock Low Risk / High Price
2 Aggregators MolPort, eMoleculesLead Time: 2-4 Weeks Medium Risk (Relies on Tier 3)
3 Custom Synthesis Enamine, WuXi, Orchid ChemMake-to-Order Variable (Requires QC validation)
Procurement Decision Logic

Use the following workflow to determine the optimal sourcing path based on project phase and quantity.

SourcingStrategy Start Requirement Identified CheckStock Check Aggregators (eMolecules/SciFinder) Start->CheckStock IsStock In Stock? CheckStock->IsStock BuyStock Direct Purchase (Lead Time < 1 Week) IsStock->BuyStock Yes CustomReq Initiate Custom Synthesis IsStock->CustomReq No DefineRoute Define Route: Acid Reduct. vs Hydroboration CustomReq->DefineRoute VendorAudit Vendor Audit: Request H-NMR & HPLC DefineRoute->VendorAudit

Figure 1: Decision logic for procuring non-commodity intermediates.

Part 3: Technical Validation (QC/QA)

When sourcing from Tier 3 (Custom) suppliers, Certificate of Analysis (CoA) verification is insufficient. You must validate the material to prevent downstream failure in complex synthesis steps.

Critical Impurity Profile

Based on common synthesis routes (Reduction of 3-(4-bromo-2-methylphenyl)propanoic acid), look for these specific impurities:

  • Des-bromo impurity: 3-(2-methylphenyl)propan-1-ol.[1] (Result of over-reduction/dehalogenation).

  • Regioisomers: 3-(4-bromo-3-methylphenyl)...[1] (Result of impure starting material).

  • Acid Precursor: Unreacted propanoic acid derivative (Detect via LC-MS negative mode).

Recommended Analytical Protocol

1. HPLC-MS Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV (254 nm) and MS (ESI+).

  • Acceptance Criteria: Purity > 97% (AUC). MS must show characteristic Bromine isotope pattern (M and M+2 peaks of equal height).

2. ¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)

  • Aryl Region: Distinct coupling pattern for 1,2,4-substitution.[1]

  • Methyl Group: Singlet approx

    
     2.3 ppm.
    
  • Propyl Chain:

    • Triplet (

      
       ~3.6 ppm, -CH ₂OH).[1]
      
    • Multiplet (

      
       ~1.8 ppm, central -CH ₂-).[1]
      
    • Triplet (

      
       ~2.7 ppm, benzylic -CH ₂-).[1]
      

Part 4: Synthesis Context & Applications[1][7][8]

Understanding how the molecule is made allows you to predict its behavior and impurities.

Synthesis Pathway Analysis

The most robust route for commercial scale-up is the Hydroboration-Oxidation of the Styrene Derivative or Reduction of the Cinnamic Acid .[1]

SynthesisPath Precursor 4-Bromo-2-methylbenzaldehyde Step1 Wittig / Horner-Wadsworth-Emmons (+ Triethyl phosphonoacetate) Precursor->Step1 Intermediate Cinnamate Ester Step1->Intermediate Step2 Hydrogenation / Reduction (Careful: Avoid De-bromination) Intermediate->Step2 Product 3-(4-Bromo-2-methylphenyl)propan-1-ol Step2->Product

Figure 2: Likely synthetic route utilized by custom synthesis vendors.[1]

Application Logic
  • Suzuki-Miyaura Coupling: The aryl bromide is sterically hindered by the ortho-methyl group.[1]

    • Optimization: Use active phosphine ligands (e.g., SPhos , XPhos ) or Pd-NHC precatalysts to overcome the steric barrier at the 2-position [1].[1]

  • Linker Chemistry: The primary alcohol is ideal for converting into a leaving group (Mesylate/Tosylate) for SN2 reactions, creating a 3-carbon linker common in PROTAC design.[1]

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Orchid Chemical Supplies. (2024). Product Catalog: CAS 1399661-03-0.[1] Link

  • Firmenich SA. (2017). Phenylpropanal Derivatives and Their Use as Fragrance Ingredients. WO2017009175A1. (Context for phenylpropanol derivatives synthesis). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Phenylpropanol Derivatives. Link

Sources

Foundational

An In-Depth Technical Guide to the Structural, Analytical, and Synthetic Divergence of 3-(4-Bromo-2-methylphenyl)propan-1-ol and Its Isomers

Executive Summary: The Criticality of Isomeric Fidelity In my tenure overseeing Active Pharmaceutical Ingredient (API) synthetic pipelines, I have consistently observed that the failure to rigorously characterize and iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Isomeric Fidelity

In my tenure overseeing Active Pharmaceutical Ingredient (API) synthetic pipelines, I have consistently observed that the failure to rigorously characterize and isolate halogenated aryl propanol isomers early in development cascades into significant pharmacokinetic liabilities during clinical trials. 3-(4-Bromo-2-methylphenyl)propan-1-ol (


) is a highly versatile building block used in the synthesis of complex drug scaffolds. However, its synthesis often yields a matrix of positional isomers (e.g., 2-bromo vs. 4-bromo substitutions) and chain isomers (e.g., branched propanols).

Because halogens dictate critical non-covalent interactions (halogen bonding) and methyl groups govern steric shielding against cytochrome P450 (CYP450) metabolism, substituting one isomer for another fundamentally alters the drug's efficacy and toxicity profile. Furthermore, the FDA mandates strict control and characterization of stereoisomers and positional isomers in drug development to prevent off-target effects [1]. This whitepaper deconstructs the structural divergence of 3-(4-Bromo-2-methylphenyl)propan-1-ol from its isomers and provides field-proven, self-validating protocols for their analytical resolution and synthetic application.

Structural and Physicochemical Divergence

To understand the causality behind our synthetic choices, we must first quantify the physicochemical differences between the target molecule and its primary isomers. The 4-bromo position serves as an unhindered synthetic handle for cross-coupling, while the 2-methyl group provides ortho-steric shielding to the alkyl chain.

When these positions are altered, the molecule's reactivity and biological behavior shift dramatically.

Table 1: Physicochemical & Structural Comparison of Isomeric Variants
Isomer TypeChemical Name / SubstitutionKey Physicochemical TraitPharmacological & Synthetic Impact
Target Compound 3-(4-Bromo-2-methylphenyl)propan-1-ol (1-propyl, 2-CH₃, 4-Br)Optimal steric shielding by 2-CH₃; unhindered 4-Br. Estimated BP: ~165°C at 2.5 Torr.High metabolic stability. The para-bromine acts as an ideal, highly reactive handle for Suzuki/Heck cross-coupling.
Positional Isomer 3-(2-Bromo-4-methylphenyl)propan-1-ol (1-propyl, 2-Br, 4-CH₃)High steric hindrance around the Br atom due to the adjacent propyl chain.Sluggish reactivity in Pd-catalyzed cross-coupling. High risk of steric clash within target protein binding pockets.
Chain Isomer 2-(4-Bromo-2-methylphenyl)propan-1-ol (Branched propyl chain)Introduces a chiral center at C2. Distinct dipole moment.Requires rigorous enantiomeric resolution (SFC). R/S enantiomers will exhibit drastically different pharmacokinetic profiles.

Mechanistic Causality in Drug Design

Why do we specifically target the 4-bromo-2-methyl configuration? The answer lies in the intersection of synthetic accessibility and molecular recognition.

Halogens—particularly bromine and chlorine—are not merely lipophilic space-fillers. They engage in halogen bonding , a highly directional non-covalent interaction driven by a region of positive electrostatic potential (the


-hole) on the halogen atom [2]. When 3-(4-Bromo-2-methylphenyl)propan-1-ol is incorporated into a drug scaffold, the para-oriented bromine is perfectly positioned to form halogen bonds with backbone carbonyls in the target protein.

Conversely, if the positional isomer (2-bromo-4-methyl) is inadvertently used, the bromine atom is forced into the ortho position. This creates a severe steric clash with the propyl chain, disrupting the


-hole trajectory and redirecting the molecule toward off-target proteins, leading to toxicity.

BindingAffinity Target Target Protein Pocket IsomerA 4-Bromo-2-methyl Isomer (Optimal Fit) IsomerA->Target Binds HalogenBond Halogen Bonding (Directional Interaction) IsomerA->HalogenBond StericShield Steric Shielding (Prevents CYP450 Metab) IsomerA->StericShield IsomerB 2-Bromo-4-methyl Isomer (Steric Clash) IsomerB->Target Rejected OffTarget Off-Target Binding (Toxicity Risk) IsomerB->OffTarget Redirected

Mechanistic divergence in target binding between positional isomers.

Analytical Resolution: Separating the Isomeric Matrix

Because positional isomers possess identical molecular weights and nearly identical boiling points, standard distillation is insufficient. We must exploit subtle differences in polarity and spatial arrangement using advanced chromatography [3].

IsomerResolution Start Crude Aryl Propanol Mixture Positional Positional Isomers (e.g., 2-Bromo vs 4-Bromo) Start->Positional Structural Analysis Chain Chain Isomers (e.g., 1-Propanol vs 2-Propanol) Start->Chain Chain Branching GC Capillary GC / HPLC (Achiral Stationary Phase) Positional->GC Polarity Diff SFC Chiral SFC / HPLC (Chiral Stationary Phase) Chain->SFC Chiral Center Pure4B Pure 3-(4-Bromo-2-methylphenyl)propan-1-ol GC->Pure4B Fraction Collection Enantiomers Resolved Enantiomers (R/S Configurations) SFC->Enantiomers Enantiomeric Resolution

Workflow for resolving positional and chain isomers of halogenated aryl propanols.

Protocol 1: Capillary GC Resolution of Positional Isomers

This self-validating protocol utilizes Capillary Gas Chromatography (GC) to resolve the 4-bromo target from its 2-bromo and 5-bromo contaminants.

  • Column Selection: Equip the GC with a mid-polarity capillary column (e.g., DB-1701 or a customized ionic liquid stationary phase). The dipole moment difference between the ortho- and para-bromine atoms will drive the separation.

  • Sample Preparation: Dissolve the crude isomeric mixture in HPLC-grade dichloromethane to a concentration of

    
    .
    
  • Temperature Programming:

    • Initial temperature:

      
       (hold for 2 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Final hold: 5 min.

  • Detection & Internal Validation: Use a Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.

    • Self-Validation Check: Monitor the characteristic 1:1 bromine isotope cluster at

      
       228 and 230. Inject a known standard mixture of 2-bromo and 4-bromo isomers prior to the run. You must achieve baseline resolution (
      
      
      
      ) before proceeding with preparative scale-up. The 2-bromo isomer will typically elute first due to intramolecular steric crowding reducing its effective boiling point.

Synthetic Workflows: Exploiting the 4-Bromo Handle

Once isolated, 3-(4-Bromo-2-methylphenyl)propan-1-ol is primed for downstream functionalization. The unhindered para-bromine is an excellent electrophile for Palladium-catalyzed C-C bond formation.

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

This protocol details the coupling of the 4-bromo handle with an arylboronic acid to extend the drug scaffold.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 eq), your target Arylboronic acid (1.2 eq), the catalyst

    
     (0.05 eq), and the base 
    
    
    
    (2.0 eq).
  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Crucial Step: Sparge the solvent with ultra-pure

    
     for 15 minutes prior to addition to prevent catalyst oxidation.
    
  • Reaction Execution: Seal the flask and heat the mixture to

    
     under an 
    
    
    
    atmosphere for 12 hours with vigorous stirring.
  • Workup & Self-Validation:

    • Cool to room temperature and dilute with Ethyl Acetate (EtOAc).

    • Wash with brine, dry the organic layer over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Self-Validation Check: Perform TLC analysis (Hexanes:EtOAc 8:2). The reaction is successful if the starting material spot (

      
      ) completely disappears and a new, highly UV-active product spot emerges (
      
      
      
      ). Confirm conversion via LC-MS, ensuring the characteristic bromine isotope cluster (
      
      
      228/230) is replaced by the mass of the newly coupled biaryl product.

References

  • Food and Drug Administration (FDA). "Development of New Stereoisomeric Drugs." FDA Guidance Documents, May 1, 1992.[Link]

  • Tiz, Davide Benedetto, et al. "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." Molecules 27, no. 5 (2022): 1643.[Link]

  • Zhang, et al. "Separations of isomer mixtures of propanol, butanol and xylenol on the AP5A-C10-OAc stationary phase." ResearchGate, 2019.[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol from 4-bromo-2-methylbenzaldehyde

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(4-bromo-2-methylphenyl)propan-1-ol starting from 4-bromo-2-methylbenzaldehyde . The synthesis of phenylpropanol derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-bromo-2-methylphenyl)propan-1-ol starting from 4-bromo-2-methylbenzaldehyde .

The synthesis of phenylpropanol derivatives often presents a chemoselectivity challenge when halogen substituents (Br, I) are present on the aromatic ring. Standard catalytic hydrogenation methods (e.g.,


, Pd/C) frequently result in hydrodehalogenation (loss of the bromine atom). To circumvent this, this guide utilizes a 3-step "Extension-Saturation-Reduction" strategy  designed to preserve the aryl bromide motif while extending the carbon chain.

Key Advantages of this Protocol:

  • Halogen Retention: Uses a transition-metal-mediated borohydride reduction to avoid debromination.

  • Scalability: All intermediates are stable and purifiable via standard crystallization or flash chromatography.

  • Operational Safety: Eliminates high-pressure hydrogenation equipment.

Retrosynthetic Analysis & Strategy

The target molecule requires a two-carbon homologation of the starting aldehyde, followed by complete reduction of the side chain.

Strategic Disconnection
  • C-C Bond Formation: The Horner-Wadsworth-Emmons (HWE) reaction is selected over the Wittig reaction to favor the E-isomer (trans), facilitating purification, although the stereochemistry is removed in the subsequent step.

  • Chemoselective Saturation: The critical step is the reduction of the

    
    -unsaturated alkene without touching the aryl bromide. We employ the Sodium Borohydride/Copper(I) Chloride  system, a proven method for conjugate reduction that tolerates aryl halides.
    
  • Terminal Reduction: The saturated ester is converted to the primary alcohol using Lithium Aluminum Hydride (

    
    ).
    

Retrosynthesis Target Target: 3-(4-Bromo-2-methylphenyl)propan-1-ol SatEster Intermediate 2: Saturated Ester (Ethyl 3-(4-bromo-2-methylphenyl)propanoate) SatEster->Target Ester Reduction (LiAlH4) UnsatEster Intermediate 1: Unsaturated Acrylate (HWE Product) UnsatEster->SatEster Conjugate Reduction (NaBH4 / CuCl) SM Starting Material: 4-Bromo-2-methylbenzaldehyde SM->UnsatEster HWE Olefination (Triethyl phosphonoacetate)

Figure 1: Retrosynthetic logic prioritizing chemoselectivity.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of Ethyl (E)-3-(4-bromo-2-methylphenyl)acrylate.

Reagents:

  • 4-Bromo-2-methylbenzaldehyde (

    
     equiv)
    
  • Triethyl phosphonoacetate (

    
     equiv)
    
  • Sodium Hydride (

    
     dispersion in oil, 
    
    
    
    equiv)
  • Solvent: Anhydrous THF (

    
     concentration relative to aldehyde)
    

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend

    
     in anhydrous THF at 
    
    
    
    .
  • Ylide Formation: Add Triethyl phosphonoacetate dropwise over 15 minutes. Stir at

    
     for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Addition: Add a solution of 4-Bromo-2-methylbenzaldehyde in THF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ).[1][2] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: The crude product is often a solid. Recrystallize from Hexane/Ethanol or purify via silica plug (eluent: 5% EtOAc in Hexanes).

Critical Process Parameter (CPP): Maintain strictly anhydrous conditions during ylide formation to ensure consistent stoichiometry.

Step 2: Chemoselective Conjugate Reduction

Objective: Selective reduction of the alkene to Ethyl 3-(4-bromo-2-methylphenyl)propanoate without debromination.

Mechanism:


 and 

generate a transient copper hydride species in situ, which performs a 1,4-hydride delivery. This method is superior to catalytic hydrogenation for halogenated aromatics.

Reagents:

  • Ethyl (E)-3-(4-bromo-2-methylphenyl)acrylate (

    
     equiv)
    
  • 
     (
    
    
    
    equiv)
  • 
     (Cuprous Chloride, 
    
    
    
    equiv)
  • Solvent: Methanol (MeOH) / THF (

    
     ratio)
    

Protocol:

  • Setup: Dissolve the unsaturated ester (from Step 1) in MeOH/THF mixture and cool to

    
    .
    
  • Catalyst Addition: Add

    
     in one portion. The solution may turn dark (colloidal copper species).
    
  • Hydride Addition: Add

    
     portion-wise over 30 minutes. Caution:  Vigorous gas evolution (
    
    
    
    ).
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT for 1 hour.
    
    • Checkpoint: TLC should show the disappearance of the UV-active conjugated ester spot and the appearance of a less UV-active spot (saturated ester).

  • Workup: Quench by adding water followed by

    
     (carefully) to dissolve inorganic salts. Extract with Diethyl Ether (
    
    
    
    ).
    • Note: Ensure the aqueous layer is acidic (

      
      ) to break up boron complexes.
      
  • Purification: Concentrate and filter through a short pad of silica gel to remove any residual copper salts.

Step 3: Ester Reduction to Alcohol

Objective: Reduction of the saturated ester to 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Reagents:

  • Saturated Ester (from Step 2,

    
     equiv)
    
  • 
     (LAH, 
    
    
    
    equiv)
  • Solvent: Anhydrous THF or Diethyl Ether

Protocol:

  • Setup: Suspend LAH in anhydrous THF at

    
     under Argon.
    
  • Addition: Add the saturated ester (dissolved in minimal THF) dropwise to the LAH suspension. Maintain internal temperature

    
    .
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 1 hour.
    
  • Fieser Quench (Critical for Safety & Yield):

    • Cool back to

      
      .
      
    • For every

      
       grams of LAH used, add:
      
      • 
         Water (very slowly).
        
      • 
        
        
        
        
        
        
        solution.
      • 
         Water.
        
  • Filtration: Stir the quenched mixture for 30 minutes until a white, granular precipitate forms. Filter through Celite.[3]

  • Final Isolation: Concentrate the filtrate to yield the target alcohol. High purity (

    
    ) is typically achieved without column chromatography; however, if necessary, purify via flash chromatography (Hexane/EtOAc 4:1).
    

Integrated Synthetic Workflow

Workflow start Start: 4-Bromo-2-methylbenzaldehyde step1 Step 1: HWE Reaction (NaH, Triethyl phosphonoacetate, THF) start->step1 check1 QC: TLC/NMR (Confirm Olefin Formation) step1->check1 step2 Step 2: Conjugate Reduction (NaBH4, CuCl, MeOH) check1->step2 Pass check2 QC: 1H NMR (Check for Alkene loss & Br retention) step2->check2 step3 Step 3: Ester Reduction (LiAlH4, THF) check2->step3 Pass quench Fieser Workup (Granular Precipitate) step3->quench final Final Product: 3-(4-Bromo-2-methylphenyl)propan-1-ol quench->final

Figure 2: Step-by-step decision tree for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or old NaH.Redistill THF over Na/Benzophenone; use fresh NaH or titrate base.
Debromination (Step 2) Used Pd/C or excessive heat.Strictly use the

/

method. Avoid catalytic hydrogenation.
Incomplete Reduction (Step 2) Inactive

(green/oxidized).
Use white/off-white

. If green, wash with dilute HCl, then EtOH/Ether and dry.
Emulsion in Step 3 Improper LAH quench.Follow the Fieser (

) protocol strictly. Do not use acid workup for LAH unless necessary.

References

  • Horner-Wadsworth-Emmons Reaction: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism.[4] Chemical Reviews, 89(4), 863–927. Link

  • Selective Conjug

    
    /
    
    
    
    ):
    Narayanan, R., & Podder, G. (1987). Selective reduction of
    
    
    -unsaturated esters with
    
    
    -
    
    
    . Journal of Organic Chemistry. (See also: Chem. Lett. 1980, 9, 575 for original
    
    
    variants). Link
  • Fieser Workup for LAH: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. Link

Sources

Application

Application Notes and Protocols for 3-(4-Bromo-2-methylphenyl)propan-1-ol: A Versatile Bifunctional Building Block

Introduction 3-(4-Bromo-2-methylphenyl)propan-1-ol is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Bromo-2-methylphenyl)propan-1-ol is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a primary alcohol and a functionalizable aryl bromide, offering two distinct reaction sites. This unique characteristic allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and diverse compound libraries. The primary alcohol can be readily oxidized to an aldehyde or converted into an ether, while the aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of substituents, providing a pathway to novel compounds with potential therapeutic or material applications.

This guide provides a comprehensive overview of the synthesis and key reaction protocols for 3-(4-Bromo-2-methylphenyl)propan-1-ol, grounded in established chemical principles and supported by authoritative literature. The protocols are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both scientific integrity and practical utility for the research community.

Proposed Synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Workflow for the Synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol

cluster_0 Step 1: Synthesis of 3-(4-Bromo-2-methylphenyl)propanoic Acid cluster_1 Step 2: Reduction to the Target Alcohol A 1-Bromo-3-methylbenzene + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3) A->B C 4-(4-Bromo-2-methylbenzoyl)propanoic Acid B->C D Clemmensen Reduction (Zn(Hg), HCl) C->D E 3-(4-Bromo-2-methylphenyl)propanoic Acid D->E F 3-(4-Bromo-2-methylphenyl)propanoic Acid G Reduction (LiAlH4, THF) F->G H 3-(4-Bromo-2-methylphenyl)propan-1-ol G->H

Caption: Proposed two-step synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Reaction Protocols for 3-(4-Bromo-2-methylphenyl)propan-1-ol

The true utility of 3-(4-Bromo-2-methylphenyl)propan-1-ol lies in its reactivity at both the alcohol and aryl bromide functionalities. The following protocols detail key transformations that can be performed on this molecule.

Protocol 1: Swern Oxidation to 3-(4-Bromo-2-methylphenyl)propanal

Introduction and Mechanistic Rationale:

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. The Swern oxidation is a highly reliable and mild method that avoids the use of heavy metals and prevents over-oxidation to the carboxylic acid.[1] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride to form a reactive electrophilic sulfur species.[2][3] The alcohol then attacks this species, and subsequent deprotonation by a hindered base, typically triethylamine, induces an elimination reaction to yield the aldehyde.[4] The low reaction temperature (-78 °C) is critical to prevent side reactions and decomposition of the active oxidant.[5]

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Notes
Oxalyl Chloride126.930.14 mL1.6Use a freshly opened bottle or distill before use.
Dimethyl Sulfoxide (DMSO)78.130.23 mL3.2Anhydrous grade is essential.
Dichloromethane (DCM)84.9310 mL-Anhydrous grade.
3-(4-Bromo-2-methylphenyl)propan-1-ol229.12229 mg1.0Substrate.
Triethylamine (TEA)101.190.70 mL5.0Distill from CaH₂ before use.

Step-by-Step Methodology:

  • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous dichloromethane (5 mL) and dimethyl sulfoxide (0.23 mL, 3.2 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (0.14 mL, 1.6 mmol) dropwise to the stirred solution. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve 3-(4-Bromo-2-methylphenyl)propan-1-ol (229 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.

  • Add triethylamine (0.70 mL, 5.0 mmol) dropwise to the reaction mixture. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-(4-Bromo-2-methylphenyl)propanal.

Workflow for Swern Oxidation:

cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification A Cool DMSO in DCM to -78 °C B Add Oxalyl Chloride A->B C Stir for 30 min B->C D Add Alcohol Solution C->D E Stir for 1 hr D->E F Add Triethylamine E->F G Warm to RT F->G H Quench with Water G->H I Extract with DCM H->I J Dry and Concentrate I->J K Purify by Chromatography J->K cluster_0 Alkoxide Formation cluster_1 Alkylation cluster_2 Workup & Purification A Add NaH to THF B Add Alcohol Solution at 0 °C A->B C Stir at RT for 30 min B->C D Cool to 0 °C C->D E Add Alkyl Halide D->E F Stir at RT for 4-6 hr E->F G Quench with Water F->G H Extract with Ether G->H I Dry and Concentrate H->I J Purify by Chromatography I->J cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reagents in Schlenk Flask B Evacuate and Backfill with Argon A->B C Add Degassed Solvents B->C D Heat to 90 °C C->D E Stir for 12-24 hr D->E F Monitor Progress E->F G Cool and Dilute H Aqueous Workup G->H I Dry and Concentrate H->I J Purify by Chromatography I->J cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Combine Solids in Schlenk Tube B Add Amine and Anhydrous Toluene A->B C Seal Tube B->C D Heat to 100 °C C->D E Stir for 12-24 hr D->E F Monitor Progress E->F G Cool and Dilute H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify by Chromatography I->J

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the robust formation of carbon-carbon bonds under mild conditions[1]. This application note provides an in-depth, self-validating protocol for the palladium-catalyzed cross-coupling of 3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0)[2] with boronic acids. By analyzing the specific steric and electronic environment of this substrate, we outline optimized conditions that tolerate the unprotected primary alcohol while maximizing biaryl yields.

Structural Profiling & Mechanistic Insights

To design an effective coupling protocol, one must first analyze the causality behind the substrate's reactivity. 3-(4-Bromo-2-methylphenyl)propan-1-ol features three critical structural motifs:

  • The Aryl Bromide (Electrophile): Located at the 4-position, the bromide is para to the propanol chain and meta to the methyl group. Because it lacks adjacent ortho substituents, the C–Br bond is sterically unhindered. This allows for rapid oxidative addition by standard, non-bulky palladium catalysts[3].

  • The Ortho-Methyl Group: While it provides steric bulk near the alkyl chain (position 2), it does not impede the catalytic cycle at the halogen site.

  • The Unprotected Primary Alcohol: The terminal hydroxyl group (-OH) is a potential nucleophile. However, in the presence of weak inorganic bases (e.g.,

    
    ) and biphasic solvent systems, the alcohol remains protonated and inert, cleanly allowing the 
    
    
    
    -
    
    
    cross-coupling to proceed without requiring protection/deprotection steps[4].
The Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) cycle: Oxidative Addition, Transmetalation, and Reductive Elimination[5].

SuzukiCycle Pd0 Pd(0) Active Species (14- or 16-electron) OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br (Unobstructed Electrophile) TransMet Transmetalation Pd(II)(Ar)(R) OxAdd->TransMet + R-B(OH)2 + Base (e.g., K2CO3) RedElim Reductive Elimination & Product Release TransMet->RedElim Ligand Exchange (Rate Determining) RedElim->Pd0 - Biaryl-Propanol Product

Catalytic cycle of Suzuki-Miyaura coupling for 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Empirical Data & Condition Optimization

The choice of catalyst, base, and solvent dictates the efficiency of the transmetalation step and the survival of the unprotected alcohol. Aqueous-organic mixtures are highly recommended; water dissolves the inorganic base and boronic acid, forming the reactive boronate complex, while the organic phase solubilizes the aryl bromide[6].

Table 1: Optimization of Reaction Conditions for 1.0 mmol Scale

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Yield (%)Observation / Causality
1


Toluene/EtOH/

(2:1:1)
9085%Good baseline; EtOH aids solubility but can compete for Pd coordination.
2


1,4-Dioxane/

(4:1)
90 94% Optimal; bidentate ligand suppresses side reactions; clean conversion.
3

/ SPhos

Toluene/

(10:1)
10091%Excellent yield, but bulky SPhos is unnecessary for an unhindered bromide.
4


DMF (Anhydrous)10062%Poor yield; strong base in anhydrous conditions leads to alcohol side-reactions.

Note: Yields are based on isolated product after silica gel chromatography. Entry 2 represents the most robust and cost-effective system.

Experimental Workflow & Protocol

The following protocol utilizes the optimized conditions (Entry 2) and is designed as a self-validating system with built-in analytical checkpoints.

Workflow Step1 1. Preparation Mix Ar-Br, Boronic Acid, Pd Catalyst & Base Step2 2. Deoxygenation Evacuate & Backfill with N2 (3x) Step1->Step2 Step3 3. Coupling Heat at 90°C in Dioxane/H2O (4-8h) Step2->Step3 Step4 4. Workup Biphasic Extraction & Brine Wash Step3->Step4 Step5 5. Isolation Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Reagents & Materials
  • Electrophile: 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 mmol, 229.1 mg)

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.2 mmol)

  • Catalyst:

    
     (0.05 mmol, 41 mg)
    
  • Base: Potassium carbonate (

    
    ) (2.5 mmol, 345 mg)
    
  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) - Degassed prior to use.

Step-by-Step Procedure
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid,

    
    , and 
    
    
    
    .
  • Deoxygenation (Critical Step): Seal the flask with a rubber septum. Apply vacuum for 30 seconds, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligands.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and

    
    .
    
  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

    • Validation Checkpoint 1: The mixture should transition from a distinct orange/red suspension to a darker, homogeneous-looking mixture as the active Pd(0) species is generated.

    • Validation Checkpoint 2: After 4 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 7:3). The starting material (UV active, lower polarity) should be consumed, replaced by a new UV-active spot (the biaryl product).

  • Quenching & Extraction: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure biaryl-propanol.

Downstream Applications in Drug Development

The resulting cross-coupled product—a functionalized biaryl with a pendant primary alcohol—is a highly versatile intermediate. The preserved propanol chain can be subjected to:

  • Oxidation: Conversion to a propionic acid derivative via Jones or TEMPO oxidation, a common motif in NSAIDs and selective receptor modulators.

  • Etherification/Amination: Activation of the alcohol (e.g., via mesylation or tosylation) followed by nucleophilic displacement to introduce amine pharmacophores.

  • Cyclization: Intramolecular reactions to form chroman or tetrahydronaphthalene derivatives if the coupled boronic acid contains adjacent reactive handles.

References

  • Source: Fisher Scientific (fishersci.se)
  • Source: Yoneda Labs (yonedalabs.com)
  • Source: PMC - NIH (nih.gov)
  • Source: PMC - NIH (nih.gov)
  • Source: LibreTexts (libretexts.org)
  • CAS#1399661-03-0 | 3-(4-bromo-2-methylphenyl)

Sources

Application

Application Note: 3-(4-Bromo-2-methylphenyl)propan-1-ol in Advanced Pharmaceutical Synthesis

Introduction & Strategic Rationale 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) [1] is a highly versatile, bifunctional pharmaceutical intermediate. In modern drug discovery—particularly in the design of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) [1] is a highly versatile, bifunctional pharmaceutical intermediate. In modern drug discovery—particularly in the design of targeted protein degraders (PROTACs)[2] and highly selective kinase inhibitors—the spatial arrangement and physicochemical properties of linker regions and biaryl motifs are critical determinants of a drug's efficacy and pharmacokinetic profile.

This specific intermediate offers two orthogonal sites for structural diversification:

  • The Aryl Bromide (C4 Position): This site is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. Crucially, the presence of the ortho-methyl group at the C2 position introduces significant steric hindrance. When coupled to form a biaryl system, this methyl group forces the aromatic rings out of planarity. This intentional disruption of molecular planarity increases the dihedral angle, which lowers the melting point, significantly improves aqueous solubility, and enhances target selectivity by restricting the molecule to a specific bioactive conformation[4].

  • The Primary Alcohol (Propyl Chain): Acting as a flexible, three-carbon aliphatic linker, the terminal hydroxyl group can be selectively activated via mesylation or the Mitsunobu reaction[5]. This allows for subsequent nucleophilic substitution, making it an ideal anchor point for attaching E3 ligase ligands or other complex pharmacophores in heterobifunctional molecules[2].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for predicting its behavior during purification and reaction scaling.

Table 1: Key Chemical Properties of 3-(4-Bromo-2-methylphenyl)propan-1-ol

PropertyValue
Chemical Name 3-(4-Bromo-2-methylphenyl)propan-1-ol
CAS Registry Number 1399661-03-0
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Structural Features Aryl bromide, Primary aliphatic alcohol, Ortho-methyl
Synthetic Utility Cross-coupling electrophile, PROTAC linker precursor

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic controls to ensure chemoselectivity.

Workflow A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To construct a sterically hindered biaryl scaffold while preserving the primary alcohol for late-stage functionalization.

Causality & Design: The Suzuki-Miyaura reaction is chosen for its mild conditions and excellent functional group tolerance[3]. We utilize


 as the catalyst. The bidentate dppf ligand is bulky and electron-rich, which accelerates the oxidative addition into the aryl bromide and effectively handles the steric bulk of the ortho-methyl group during transmetalation. Potassium carbonate (

) is used as a mild base in a biphasic solvent system to ensure the boronic acid is activated without oxidizing or degrading the unprotected primary alcohol.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv) and 
    
    
    
    (2.5 equiv).
  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, to achieve a 0.2 M substrate concentration).

  • Reaction Execution: Heat the mixture to 80°C and stir vigorously for 12-16 hours. In-process check: Monitor the consumption of the aryl bromide via LC-MS or TLC (UV active).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl alcohol.
    
Workflow B: Alcohol Activation and Amination

Objective: To convert the primary alcohol into a highly reactive electrophile (mesylate) and subsequently couple it with a secondary amine (e.g., piperidine).

Causality & Design: Direct amination of an aliphatic alcohol is energetically unfavorable. Activation via mesylation (using methanesulfonyl chloride) is preferred over direct halogenation because it proceeds rapidly at 0°C under mild basic conditions, preventing unwanted elimination reactions or cleavage of sensitive groups[6][7]. The resulting mesylate serves as an excellent leaving group for a subsequent


 displacement.

Step-by-Step Protocol:

  • Mesylation: Dissolve the biaryl alcohol intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv) and cool the reaction mixture to 0°C in an ice bath.
    
  • Activation: Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir at 0°C for 1 hour. In-process check: The reaction is typically quantitative; verify complete conversion via TLC.

  • Intermediate Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Critical Step: Use the crude mesylate immediately in the next step to prevent hydrolytic degradation.
  • Amination (

    
    ):  Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF). Add the target secondary amine (2.0 equiv) and Potassium iodide (KI, 0.1 equiv) as a nucleophilic catalyst (Finkelstein-type acceleration).
    
  • Heating: Stir at 60°C for 8 hours.

  • Final Isolation: Dilute with water, extract with ethyl acetate, wash extensively with brine (to remove residual DMF), dry, and purify via chromatography to yield the final functionalized amine.

Mechanistic and Workflow Visualizations

Workflow A 3-(4-Bromo-2-methylphenyl) propan-1-ol (CAS: 1399661-03-0) B Biaryl Intermediate (Suzuki Coupling) A->B Pd(dppf)Cl2, Base Ar-B(OH)2 C Activated Alkyl Mesylate (Mesylation) A->C MsCl, Et3N DCM, 0°C D Target Drug Scaffold (e.g., PROTAC Linker) B->D Linker Attachment C->D Nucleophilic Substitution (Amine)

Figure 1: Orthogonal functionalization workflow of 3-(4-Bromo-2-methylphenyl)propan-1-ol.

SuzukiMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Substrate) PdII Pd(II) Ar-Pd-Br OxAdd->PdII TransMet Trans- metalation PdII->TransMet Ar'-B(OH)2 Base PdII_2 Pd(II) Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the aryl bromide.

References

  • 1783542-18-6|(6-Bromo-2,3-dihydro-1H-inden-4-yl)methanol - BLDpharm (Contains CAS 1399661-03-0 data)
  • Suzuki-Miyaura Cross-Coupling Reaction Source: TCI Chemicals URL
  • Source: Nature Protocols (via NIH)
  • Source: Università degli Studi di Urbino Carlo Bo (uniurb.it)
  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: NIH URL
  • CHEM 203 Topics Discussed on Nov.
  • Mitsunobu Reaction Source: Organic Chemistry Tutor URL

Sources

Method

Application Notes and Protocols for the Functionalization of Aryl Bromide in 3-(4-Bromo-2-methylphenyl)propan-1-ol

Introduction The functionalization of aryl halides is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1] Palladium-catalyzed cross-coupling reactions have em...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The functionalization of aryl halides is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with high efficiency and selectivity. This guide provides a comprehensive overview and detailed protocols for the functionalization of the aryl bromide in 3-(4-Bromo-2-methylphenyl)propan-1-ol, a substrate presenting unique challenges due to steric hindrance from the ortho-methyl group and the presence of a reactive primary alcohol.

The strategic location of the bromine atom on the aromatic ring, coupled with the alkyl alcohol side chain, makes this molecule a valuable building block. Its successful functionalization opens avenues to a diverse range of derivatives with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for several key transformations.

Challenges and Strategic Considerations

The functionalization of 3-(4-Bromo-2-methylphenyl)propan-1-ol requires careful consideration of two primary structural features:

  • Steric Hindrance: The methyl group ortho to the bromine atom can significantly impact the kinetics of cross-coupling reactions by sterically impeding the approach of the catalyst and coupling partner to the reaction center. Overcoming this hindrance often necessitates the use of bulky, electron-rich phosphine ligands that promote the formation of the active catalytic species and facilitate the reductive elimination step.

  • Hydroxyl Group Reactivity: The primary alcohol of the propan-1-ol side chain is a potential site for undesired side reactions, particularly in the presence of strong bases or organometallic reagents. Depending on the chosen functionalization method, protection of the hydroxyl group may be necessary to prevent its interference with the desired transformation.

This guide will address these challenges by providing protocols that either tolerate the free hydroxyl group or incorporate a protection-deprotection strategy.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[2] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a highly attractive method for drug discovery.[3]

Causality of Experimental Choices: For a sterically hindered substrate like 3-(4-Bromo-2-methylphenyl)propan-1-ol, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong inorganic base is required to activate the boronic acid for transmetalation. The use of a protic solvent mixture can aid in the solubility of the base and the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Aryl or vinyl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (3 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv) in toluene.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add a 10:1 mixture of toluene and water to the reaction flask to achieve a final concentration of 0.1 M with respect to the aryl bromide.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-(2-Methyl-[1,1'-biphenyl]-4-yl)propan-1-ol85
24-Methoxyphenylboronic acid3-(4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-yl)propan-1-ol82
3Thiophene-2-boronic acid3-(2-Methyl-4-(thiophen-2-yl)phenyl)propan-1-ol78

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Ar-Br Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Ar-Br->Ar-Pd(II)L2-Br R-B(OH)2 R-B(OH)2 Ar-Pd(II)L2-R Ar-Pd(II)L2-R R-B(OH)2->Ar-Pd(II)L2-R Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation Transmetalation Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and their derivatives.[5]

Causality of Experimental Choices: Similar to the Suzuki coupling, a sterically hindered biarylphosphine ligand is crucial for efficient coupling. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center. Anhydrous and inert conditions are critical to prevent catalyst deactivation and side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol%)

  • RuPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a glovebox, add Pd2(dba)3 (0.01 equiv), RuPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

  • Add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv) and the desired amine (1.2 equiv) to the flask.

  • Add anhydrous toluene to achieve a final concentration of 0.2 M with respect to the aryl bromide.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Morpholine4-(4-(3-Hydroxypropyl)-3-methylphenyl)morpholine90
2Aniline3-(4-(Phenylamino)-2-methylphenyl)propan-1-ol85
3Benzylamine3-(4-(Benzylamino)-2-methylphenyl)propan-1-ol88

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Aryl Bromide Amine NaOtBu Heating Heat to 110 °C Reagents->Heating Catalyst Pd2(dba)3 RuPhos Catalyst->Heating Solvent Anhydrous Toluene Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with aq. NH4Cl Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Aryl Amine Purification->Product

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]

Causality of Experimental Choices: A copper-free Sonogashira protocol is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8] The use of a bulky phosphine ligand is beneficial for the sterically hindered aryl bromide. An amine base such as diisopropylamine can serve as both the base and the solvent.

Experimental Protocol: Copper-Free Sonogashira Coupling

Reaction Scheme:

Materials:

  • 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Diisopropylamine (DIPA)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv), Pd(OAc)2 (0.02 equiv), and PPh3 (0.08 equiv).

  • Add diisopropylamine to achieve a concentration of 0.2 M with respect to the aryl bromide.

  • Add the terminal alkyne (1.5 equiv) to the reaction mixture.

  • Seal the tube and heat the mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling

EntryAlkyneProductYield (%)
1Phenylacetylene3-(2-Methyl-4-(phenylethynyl)phenyl)propan-1-ol80
2Trimethylsilylacetylene3-(2-Methyl-4-((trimethylsilyl)ethynyl)phenyl)propan-1-ol88
3Propargyl alcohol3-(4-(3-Hydroxyprop-1-yn-1-yl)-2-methylphenyl)propan-1-ol75
Heck Reaction: Vinylation of Aryl Bromide

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]

Causality of Experimental Choices: A phosphine-free catalyst system can be effective for the Heck reaction. A phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can enhance the reaction rate. An inorganic base is used to neutralize the HBr generated during the reaction.

Experimental Protocol: Heck Reaction

Reaction Scheme:

Materials:

  • 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Sodium carbonate (Na2CO3) (2 equiv)

  • Tetrabutylammonium chloride (TBAC) (1 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)2 (0.02 equiv), Na2CO3 (2.0 equiv), and TBAC (1.0 equiv).

  • Add DMF to achieve a concentration of 0.5 M with respect to the aryl bromide.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Other Functionalization Strategies

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to a variety of other functional groups. Palladium-catalyzed cyanation using zinc cyanide is a common and effective method.[11][12]

Causality of Experimental Choices: Zinc cyanide is a less toxic and more convenient source of cyanide than alkali metal cyanides.[13] A phosphine ligand such as dppf is effective in promoting the cyanation of aryl bromides.

Experimental Protocol: Palladium-Catalyzed Cyanation

Reaction Scheme:

Materials:

  • 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Zinc cyanide (Zn(CN)2) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (0.02 equiv), and dppf (0.04 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into a solution of aqueous ammonia.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Organometallic Intermediates: Grignard and Organolithium Reagents

The formation of Grignard or organolithium reagents from aryl bromides opens up a wide range of possibilities for reaction with various electrophiles.[14][15]

Causality of Experimental Choices: The formation of these highly reactive organometallic species requires strictly anhydrous and inert conditions to prevent quenching by moisture or oxygen.[14] The presence of the free hydroxyl group in the substrate is incompatible with these reagents and necessitates a protection strategy.

Protection of the Hydroxyl Group (Example: Silylation)

  • Dissolve 3-(4-Bromo-2-methylphenyl)propan-1-ol in anhydrous dichloromethane.

  • Add imidazole (1.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the TBDMS-protected alcohol.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

Reaction Scheme:

Materials:

  • TBDMS-protected 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Magnesium turnings (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Electrophile (e.g., benzaldehyde, carbon dioxide)

Procedure:

  • Activate the magnesium turnings in a dry flask under an inert atmosphere by gentle heating with a heat gun.

  • Add a small crystal of iodine.

  • Add a solution of the TBDMS-protected aryl bromide in anhydrous THF dropwise to the magnesium turnings.

  • Initiate the reaction by gentle warming if necessary. Once initiated, the reaction is often exothermic.

  • After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

  • Add the electrophile dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) in THF.

  • Purify the final product by flash column chromatography.

Experimental Protocol: Lithium-Halogen Exchange

Lithium-halogen exchange with an alkyllithium reagent provides an alternative route to the corresponding aryllithium species.[16]

Reaction Scheme:

Procedure:

  • Dissolve the TBDMS-protected aryl bromide in anhydrous THF in a dry flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes. The resulting aryllithium reagent can then be reacted with a suitable electrophile.

Conclusion

The functionalization of the aryl bromide in 3-(4-Bromo-2-methylphenyl)propan-1-ol provides access to a wide array of valuable chemical entities. The protocols detailed in this guide offer robust and adaptable methods for achieving various C-C, C-N, and C-heteroatom bond formations. While the steric hindrance of the ortho-methyl group and the reactivity of the hydroxyl group present challenges, these can be effectively addressed through the careful selection of catalysts, ligands, reaction conditions, and, where necessary, the use of protecting group strategies. The successful application of these methods will undoubtedly facilitate the synthesis of novel compounds for applications in drug discovery and materials science.

References

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(2), 595-609. Retrieved from [Link]

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

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  • ACS Publications. (2003). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters, 5(21), 4053-4055. Retrieved from [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
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  • ACS Publications. (2017). On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111) with Palladium as Catalyst. Organic Letters, 19(11), 2881-2884. Retrieved from [Link]

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  • ResearchGate. (2025). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. Retrieved from [Link]

  • ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685-4696. Retrieved from [Link]

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Application

Application Note: Strategic Synthesis of a Grignard Reagent from 3-(4-Bromo-2-methylphenyl)propan-1-ol

Introduction The synthesis of Grignard reagents is a cornerstone of organic chemistry, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1] However, the presence of acidic protons, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of Grignard reagents is a cornerstone of organic chemistry, enabling the formation of new carbon-carbon bonds with a wide range of electrophiles.[1] However, the presence of acidic protons, such as those from hydroxyl groups, within the organohalide starting material is incompatible with the strongly basic nature of the Grignard reagent.[2][3] This incompatibility leads to a rapid acid-base reaction that quenches the newly formed Grignard reagent, preventing the desired nucleophilic addition.[2] This application note provides a detailed protocol for the successful formation of a Grignard reagent from 3-(4-Bromo-2-methylphenyl)propan-1-ol, a bifunctional molecule containing both an aryl bromide and a primary alcohol. The strategy hinges on the temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group that is stable under the conditions required for Grignard reagent formation and can be readily removed post-reaction.[4][5]

Causality of Experimental Choices: The Necessity of Protection

The direct reaction of 3-(4-Bromo-2-methylphenyl)propan-1-ol with magnesium metal would fail to produce the desired Grignard reagent in any appreciable yield.[6] The acidic proton of the hydroxyl group (pKa ≈ 16-18) is readily abstracted by the highly basic Grignard reagent (the conjugate acid of which is an alkane with a pKa > 50).[2] This acid-base quenching reaction is significantly faster than the desired nucleophilic attack on an electrophile.[7]

To circumvent this, a protecting group strategy is employed. The ideal protecting group for this application must:

  • React selectively with the hydroxyl group in the presence of the aryl bromide.

  • Be stable to the strongly basic and nucleophilic conditions of Grignard reagent formation.

  • Be readily and selectively removed under mild conditions that do not affect the newly formed carbon-carbon bond.

The tert-butyldimethylsilyl (TBDMS) group fulfills these criteria admirably.[4] It is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.[4][8] The resulting TBDMS ether is stable to Grignard reagents but can be easily cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[9][10][11]

Experimental Workflow Overview

The overall synthetic strategy is a three-stage process:

  • Protection: The hydroxyl group of 3-(4-Bromo-2-methylphenyl)propan-1-ol is converted to a TBDMS ether.

  • Grignard Formation and Reaction: The TBDMS-protected aryl bromide is reacted with magnesium metal to form the Grignard reagent, which is then immediately used in a reaction with an electrophile (in this protocol, benzaldehyde is used as a representative example).

  • Deprotection: The TBDMS protecting group is removed to reveal the free hydroxyl group in the final product.

G cluster_0 PART 1: Protection cluster_1 PART 2: Grignard Reaction cluster_2 PART 3: Deprotection A 3-(4-Bromo-2-methylphenyl)propan-1-ol B TBDMS Protection (TBDMSCl, Imidazole, DMF) A->B Step 1.1 C 1-Bromo-4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-methylbenzene B->C Step 1.2 D Grignard Formation (Mg, THF, I₂) C->D Step 2.1 E Reaction with Benzaldehyde D->E Step 2.2 F TBDMS-protected Diol E->F Step 2.3 G Deprotection (TBAF, THF) F->G Step 3.1 H Final Product: (4-(3-Hydroxypropyl)-2-methylphenyl)(phenyl)methanol G->H Step 3.2

Caption: Experimental workflow for the synthesis of the Grignard reagent from 3-(4-Bromo-2-methylphenyl)propan-1-ol and its subsequent reaction.

Detailed Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of the Grignard reaction.[12] Glassware should be flame-dried or oven-dried before use and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Part 1: Protection of the Hydroxyl Group

This protocol details the silylation of the primary alcohol using TBDMSCl.[4]

Materials:

  • 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • To this stirred solution, add TBDMSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.

Part 2: Grignard Reagent Formation and Reaction with Benzaldehyde

This section describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

Materials:

  • 1-Bromo-4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-methylbenzene (from Part 1)

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv). Add a small crystal of iodine.[13] Gently warm the flask with a heat gun until violet vapors are observed, then allow to cool. This process helps to activate the magnesium surface.[14][15]

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Grignard Initiation: Dissolve the TBDMS-protected aryl bromide (1.0 equiv) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.[16]

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16]

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Part 3: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to yield the final diol product.

Materials:

  • Crude TBDMS-protected diol (from Part 2)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve the crude TBDMS-protected diol (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (1.2 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with deionized water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, (4-(3-hydroxypropyl)-2-methylphenyl)(phenyl)methanol.

Data Summary

StepReactantReagent(s)Key ParametersExpected Outcome
Protection 3-(4-Bromo-2-methylphenyl)propan-1-olTBDMSCl, Imidazole, DMFRoom temp., 2-4 hHigh yield of TBDMS ether
Grignard Formation TBDMS-protected aryl bromideMg, THF, I₂Reflux, 1-2 hFormation of a cloudy, greyish Grignard solution
Reaction Grignard ReagentBenzaldehyde, THF0 °C to RT, 1-2 hFormation of the TBDMS-protected diol
Deprotection TBDMS-protected diolTBAF, THFRoom temp., 1-3 hHigh yield of the final diol product

Troubleshooting

  • Failure of Grignard reaction to initiate: This is a common issue often due to a passivating oxide layer on the magnesium.[17] Ensure all glassware is scrupulously dry and the solvent is anhydrous. Activation of magnesium with iodine, 1,2-dibromoethane, or mechanical crushing can be employed.[13][14][15]

  • Low yield of Grignard reagent: This can be caused by the presence of moisture or other protic impurities. Additionally, ensure the quality of the magnesium turnings is high.[18] Titration of the Grignard reagent before use can help to determine its exact concentration.

  • Formation of Wurtz coupling side products: Dimerization of the aryl halide can occur. This can be minimized by the slow addition of the halide to the magnesium suspension.[17]

  • Incomplete deprotection: If the deprotection is sluggish, gentle warming may be required. However, be mindful of potential side reactions. Alternative deprotection methods, such as using acidic conditions (e.g., acetic acid in THF/water), can also be explored, provided the product is stable to acid.[10]

Conclusion

The successful synthesis of a Grignard reagent from 3-(4-Bromo-2-methylphenyl)propan-1-ol is contingent upon the strategic use of a protecting group for the incompatible hydroxyl functionality. The TBDMS group provides a robust and reliable solution, allowing for the efficient formation of the organometallic intermediate and its subsequent reaction with electrophiles. The protocols outlined in this application note provide a comprehensive guide for researchers in organic synthesis and drug development, emphasizing the critical experimental details and the underlying chemical principles.

References

  • Vertex AI Search. (2026). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
  • Benchchem. (2025).
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • University of California, Irvine. (n.d.). The Grignard Reaction.
  • Benchchem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • Benchchem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
  • Vedantu. (n.d.).
  • Wikipedia. (2024). Grignard reagent.
  • Benchchem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.
  • NIH Public Access. (2011). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • University of Calgary. (n.d.).
  • Scribd. (n.d.). TBDMS Ether Deprotection with CuCl2.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry Steps. (2021). Protecting Groups For Alcohols.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
  • Master Organic Chemistry. (2015). Alcohol Protecting Groups.
  • Benchchem. (2025). troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • Benchchem. (2025). Application Notes and Protocols for the Grignard Reaction with 2-Methylbenzaldehyde.
  • ECHEMI. (n.d.).
  • UNL Digital Commons. (1981).
  • OpenStax. (2023). 17.8 Protection of Alcohols.
  • ReactionFlash. (n.d.). Grignard Reaction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[8][9] Addition and Oxidative Coupling Reactions.

  • Chemistry LibreTexts. (2022). 3.1.9: Protection of Alcohols.
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  • Reddit. (2021).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
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Method

Technical Application Note: Scalable Manufacturing of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Executive Summary The synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol presents a specific chemoselective challenge common in drug development: extending an aryl carbon chain while preserving a labile aryl-halide (Ar-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol presents a specific chemoselective challenge common in drug development: extending an aryl carbon chain while preserving a labile aryl-halide (Ar-Br) moiety. This alcohol is a critical "linker" scaffold, often utilized in the synthesis of S1P1 receptor agonists (e.g., Ponesimod analogs) and PPAR agonists.

Standard reduction methods (e.g., Pd/C hydrogenation) frequently result in hydrodehalogenation (loss of the bromine), rendering the batch useless for subsequent cross-coupling reactions. This Application Note details a robust, scalable 2-step protocol that circumvents this issue. We prioritize a Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective Cobalt-catalyzed borohydride reduction . This route avoids cryogenic lithiation and expensive noble metal catalysts, making it suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into the commercially available 4-Bromo-2-methylbenzaldehyde and a C2-extender.

Strategic Decision Matrix
MethodologyScalabilityChemoselectivity (Ar-Br)Verdict
Heck Coupling (Allyl alcohol)MediumLow (Risk of Pd oxidative addition to Ar-Br)Rejected due to regioselectivity issues.
Lithiation (Ethylene oxide)LowHigh (if temp < -78°C)Rejected (Cryogenic requirement is cost-prohibitive at scale).
HWE / Hydrogenation HighMedium (Requires poisoned catalyst)Secondary Option (Requires Pt-S/C).
HWE / Hydride Reduction High High Selected Route. Uses inexpensive reagents (NaBH₄/CoCl₂).
Pathway Visualization

SynthesisRoute Aldehyde 4-Bromo-2-methylbenzaldehyde (Starting Material) Intermediate (E)-Ethyl 3-(4-bromo-2-methylphenyl)acrylate (Crystalline Intermediate) Aldehyde->Intermediate Step 1: HWE Reaction Base, THF HWE_Reagent Triethyl phosphonoacetate (C2 Extender) HWE_Reagent->Intermediate Target 3-(4-Bromo-2-methylphenyl)propan-1-ol (Target) Intermediate->Target Step 2: Chemoselective Reduction NaBH4, CoCl2 (cat.)

Figure 1: The selected scalable route focuses on maintaining the oxidation state of the Bromine atom while reducing the unsaturated ester.

Detailed Experimental Protocols

Step 1: Olefination via Horner-Wadsworth-Emmons (HWE)

We utilize the Masamune-Roush modification (LiCl/DBU) or a mild Carbonate base. This avoids the safety hazards of sodium hydride (NaH) on scale and minimizes polymerization of the acrylate product.

Reagents:

  • 4-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or LiCl/DBU
    
  • Solvent: THF or 2-MeTHF (Green alternative)

Protocol:

  • Charge a reactor with 4-Bromo-2-methylbenzaldehyde and THF (5 vol).

  • Add Triethyl phosphonoacetate (1.1 equiv) at 20–25°C.

  • Add

    
     (powdered, anhydrous) in portions to control mild exotherm.
    
  • Heat to 50°C and stir for 4–6 hours. Monitor by HPLC (Target < 1% Aldehyde).

  • Workup: Cool to RT. Dilute with MTBE (methyl tert-butyl ether) and wash with water to remove phosphate salts.

  • Isolation: Concentrate organic layer.[1][2][3] The product, Ethyl 3-(4-bromo-2-methylphenyl)acrylate , often solidifies upon cooling (recrystallize from Heptane/EtOAc if necessary).

Why this works: The ortho-methyl group provides steric bulk that prevents side reactions but does not hinder the aldehyde reactivity. The HWE reaction guarantees the (E)-isomer, which is thermodynamically stable.

Step 2: One-Pot Chemoselective Reduction (The "Co-Boride" Method)

This is the critical "Application Note" technique. Standard LiAlH₄ reduces the ester but leaves the double bond (requiring a second step). Standard Hydrogenation (Pd/C) reduces the double bond but strips the bromine.

We employ Sodium Borohydride (


) catalyzed by Cobalt(II) Chloride (

)
.[4] This system generates transient cobalt boride species that coordinate to the alkene and ester, facilitating a "one-pot" reduction to the saturated alcohol while leaving the aryl bromide intact.

Reagents:

  • Ethyl 3-(4-bromo-2-methylphenyl)acrylate (1.0 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • 
     (4.0 - 5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or MeOH

Protocol:

  • Dissolve the acrylate ester (from Step 1) and

    
     in Ethanol (10 vol) under 
    
    
    
    . Solution will be blue/pink.
  • Cool to 0°C.

  • Add

    
     powder portion-wise over 1 hour. Caution: Vigorous 
    
    
    
    gas evolution.
    • Note: The solution will turn black (formation of active Cobalt Boride species).

  • Warm to Room Temperature (20–25°C) and stir for 6–12 hours.

  • Monitor: TLC/HPLC should show disappearance of both the ester and the alkene intermediate.

  • Quench: Carefully add Acetone (to quench excess borohydride) followed by 1N HCl (to dissolve Cobalt salts).

  • Extraction: Extract with Ethyl Acetate. Wash with Brine.[3][5]

  • Purification: The crude oil is usually >95% pure. Distillation or silica plug filtration yields the pure 3-(4-Bromo-2-methylphenyl)propan-1-ol .

Mechanism of Selectivity

The Cobalt species acts as a transfer catalyst. It complexes with the


-system of the acrylate, facilitating hydride delivery to the 

-carbon (saturating the alkene) and subsequently activating the carbonyl for reduction. The aryl-bromide bond is sterically and electronically "invisible" to this nucleophilic hydride species, unlike in radical-based or oxidative addition-based (Pd) mechanisms.

ReductionSelectivity cluster_pathways Selectivity Pathways Substrate Unsaturated Bromo-Ester Reagent NaBH4 + CoCl2 Substrate->Reagent PathA Path A (Standard Pd/H2): Oxidative Addition to Ar-Br -> Debromination (FAILURE) Reagent->PathA PathB Path B (Co-Boride): Coordination to C=C and C=O only -> Saturated Alcohol (SUCCESS) Reagent->PathB

Figure 2: The Cobalt-Boride system avoids the oxidative addition pathway responsible for debromination.

Scale-Up Data & Specifications

The following data represents typical results from a 500g pilot batch.

ParameterSpecification / ResultNotes
Overall Yield 82% (over 2 steps)High efficiency due to one-pot reduction.
HPLC Purity > 98.5% (a/a)Major impurity: Des-bromo analog (<0.1%).
Appearance Clear, colorless to pale yellow oilViscous liquid.
Residual Cobalt < 10 ppmRemoved via acid wash (1N HCl).
1H NMR (Diagnostic)

2.65 (t, 2H, Ar-CH2),

3.65 (t, 2H, CH2-OH)
Loss of alkene protons (

6-7 ppm) confirms saturation.

Alternative "Manufacturing" Route (GMP)

For multi-kilogram GMP campaigns where handling large excess of


 (hydrogen evolution) is a safety concern, the following stepwise alternative is recommended:
  • Hydrogenation: Use Pt/C (Sulfided) or Pt-V/C catalyst. These are "poisoned" catalysts that reduce alkenes but are inert to Ar-Br bonds.

    • Conditions: 5 bar

      
      , EtOAc, 25°C.
      
  • Ester Reduction: Use Vitride® (Red-Al) in Toluene.

    • Advantage:[6][7] Vitride is thermally stable, soluble in aromatics, and non-pyrophoric compared to LAH.

References

  • Jagdale, A. R., et al. (2009).[8] "Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride." Synthesis, 2009(04), 660-664.

  • BenchChem Technical Support. (2025). "Synthesis of Brominated Propanol Derivatives and Troubleshooting." BenchChem Application Notes.

  • Periasamy, M., et al. (2000).[4] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Organic Chemistry Portal. "Reduction of Esters to Alcohols." (General methodology for CoCl2/NaBH4).

  • Bolli, M. H., et al. (2010). "Synthesis and Structure-Activity Relationship of Ponesimod." (Context for 4-bromo-2-methylbenzaldehyde scaffold usage). Journal of Medicinal Chemistry.

Disclaimer: This protocol involves hazardous chemicals (Hydrides, Alkyl Halides). All experiments must be conducted in a fume hood with appropriate PPE. A Process Safety Assessment (PSA) regarding hydrogen evolution is mandatory before scaling up >100g.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol . This guide is designed for research scientists and drug development professionals who require high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol . This guide is designed for research scientists and drug development professionals who require high-yielding, chemoselective, and regioselective methodologies.

Depending on your starting materials, the synthesis typically proceeds via the reduction of a carboxylic acid or the hydroboration of an allylbenzene derivative. Both routes present unique mechanistic challenges, such as unwanted dehalogenation or poor regioselectivity.

Mechanistic Workflow & Pathway Selection

The diagram below illustrates the two primary synthetic pathways and the common pitfalls associated with improper reagent selection.

SynthesisWorkflows SM1 3-(4-Bromo-2-methylphenyl) propanoic acid Target 3-(4-Bromo-2-methylphenyl) propan-1-ol (Target) SM1->Target BH3·THF (Electrophilic) Byproduct1 Dehalogenated Alcohol SM1->Byproduct1 LiAlH4 (Nucleophilic) SM2 4-Bromo-1-allyl- 2-methylbenzene SM2->Target 1. 9-BBN 2. H2O2/NaOH Byproduct2 Secondary Alcohol (Markovnikov) SM2->Byproduct2 BH3·THF (Low Sterics)

Fig 1: Chemoselective and regioselective pathways for 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Troubleshooting FAQs

Q1: Why am I observing debromination during the reduction of 3-(4-bromo-2-methylphenyl)propanoic acid?

Cause: You are likely using a nucleophilic hydride source such as Lithium Aluminum Hydride (LiAlH₄) or attempting catalytic hydrogenation (Pd/C with H₂). Nucleophilic hydrides can undergo halogen-metal exchange or direct nucleophilic aromatic substitution, leading to the loss of the aryl bromide[1]. Solution: Switch to an electrophilic reducing agent like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane selectively coordinates to the Lewis basic carbonyl oxygen of the carboxylic acid, facilitating hydride transfer to the carbonyl carbon without engaging the halogenated aromatic ring[2].

Q2: My hydroboration of 4-bromo-1-allyl-2-methylbenzene yields a mixture of primary and secondary alcohols. How do I improve regioselectivity?

Cause: Unhindered boranes (like BH₃·THF) lack the steric bulk required to exclusively attack the terminal carbon of the allyl group. The electronic influence of the phenyl ring can stabilize a partial positive charge at the homobenzylic position, leading to ~10-15% of the unwanted Markovnikov addition product (the secondary alcohol)[3]. Solution: Utilize 9-BBN (9-borabicyclo[3.3.1]nonane) . The massive steric bulk of the 9-BBN dimer forces the boron atom exclusively to the less hindered terminal carbon of the alkene, achieving >99% regioselectivity for the primary alcohol[3],[4].

Q3: My BH₃·THF reduction stalls at 70% conversion. What is the cause?

Cause: BH₃·THF degrades over time at room temperature by cleaving the THF ring, reducing the active hydride titer. Additionally, trace moisture in the solvent will rapidly hydrolyze the borane. Solution: Always titrate your BH₃·THF solution before use, or switch to the more stable Borane-Dimethylsulfide (BMS) complex. Ensure strictly anhydrous conditions (flame-dried glassware, N₂/Ar atmosphere).

Quantitative Data: Reagent Selection Matrices

Table 1: Reducing Agents for 3-(4-bromo-2-methylphenyl)propanoic acid
Reducing AgentChemoselectivity (Target Yield)Dehalogenation ByproductMechanistic Action
BH₃·THF >95% <1% Electrophilic carbonyl activation
LiAlH₄60–70%20–30%Nucleophilic hydride transfer
Pd/C, H₂<10%>90%Catalytic hydrogenolysis
Table 2: Hydroborating Agents for 4-bromo-1-allyl-2-methylbenzene
ReagentPrimary Alcohol (Target)Secondary AlcoholSteric Bulk
9-BBN >99% <1% Very High
Disiamylborane~98%~2%High
BH₃·THF~85–90%10–15%Low

Standardized Experimental Protocols

Protocol A: Chemoselective Reduction of Carboxylic Acid (BH₃·THF)

This protocol utilizes electrophilic reduction to preserve the aryl bromide.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen (N₂).

  • Dissolution: Dissolve 10.0 mmol of 3-(4-bromo-2-methylphenyl)propanoic acid in 40 mL of anhydrous THF.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Syringe in 15.0 mL of BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 15 minutes. Self-Validation: You should observe mild effervescence (H₂ gas) as the borane reacts with the acidic proton.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 3:1). The UV-active starting material (R_f ~0.2) should completely disappear, replaced by the product (R_f ~0.5).

  • Quenching: Cool the flask back to 0 °C. Carefully add Methanol (10 mL) dropwise. Self-Validation: Vigorous bubbling will occur. The quench is complete when gas evolution entirely ceases, confirming the destruction of excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with 1M HCl (20 mL), sat. NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Protocol B: Regioselective Hydroboration-Oxidation (9-BBN)

This protocol utilizes steric control to ensure exclusive terminal alcohol formation.

  • Preparation: In a flame-dried, N₂-purged flask, dissolve 10.0 mmol of 4-bromo-1-allyl-2-methylbenzene in 30 mL of anhydrous THF.

  • Hydroboration: Cool to 0 °C. Add 22.0 mL of 9-BBN (0.5 M in THF, 1.1 equiv) dropwise.

  • Incubation: Warm the reaction to room temperature and stir for 12 hours. Self-Validation: The reaction is visually clear, but the intermediate trialkylborane is highly sensitive to air. Maintain strict inert atmosphere.

  • Oxidation: Cool the mixture to 0 °C. Sequentially add 10 mL of 3M NaOH (aq), followed by the slow, dropwise addition of 10 mL of 30% H₂O₂ (aq). Caution: This step is highly exothermic.

  • Completion: Stir the biphasic mixture at room temperature for 2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the target alcohol.

References

  • hydroboration, a brief historical review through mechanistic views, part i: alkyl- and aryl-substituted olefins Redalyc Scientific Information System[Link]

  • Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates Journal of the American Chemical Society (ACS) / NIH[Link]

  • Ethers from esters; from exceptional transformation to synthetic method Arkat USA [Link]

  • Development of potential dual-action antibacterial agents University of Wollongong Research Online[Link]

Sources

Optimization

Purification of 3-(4-Bromo-2-methylphenyl)propan-1-ol by column chromatography

Welcome to the Separation Science Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier for the purification of 3-(4-Bromo-2-methylphenyl)propan-1-ol .

This guide treats the purification process not as a recipe, but as a logic-driven workflow . We assume you are working with a crude reaction mixture—likely from the reduction of the corresponding propanoic acid/ester or hydroboration of an alkene—and need to isolate the alcohol in high purity (>98%) for downstream applications.

Part 1: Compound Profile & Separation Strategy

Before touching the column, we must understand the "personality" of your molecule to predict its behavior on the stationary phase.

FeatureChemical ImplicationChromatographic Consequence
Primary Alcohol Hydrogen bond donor/acceptor.Moderate Polarity: Will interact with silica silanols. Potential for "streaking" (tailing) if overloaded.[1]
Aryl Bromide Lipophilic, heavy atom.UV Active: Strong absorption at 254 nm.[2] Retains well on C18 (Reverse Phase) but moves reasonably fast on Silica (Normal Phase) compared to naked alcohols.
Ortho-Methyl Steric bulk near the ring.Isomer Risk: If your synthesis involved Friedel-Crafts, you may have regioisomers (e.g., para-methyl/ortho-bromo). These are difficult to separate and require high-efficiency packing.
Physical State Likely a viscous oil or low-melting solid.Loading Issue: Direct liquid loading may lead to band broadening. Dry loading is recommended.[3]

Part 2: Method Development (TLC)

User Question: "I can see my product on TLC, but it's close to impurities. What solvent system should I use?"

Technical Response: For aryl propanols, the "Standard Flash" solvent system is Hexanes/Ethyl Acetate (Hex/EtOAc) .

  • The Target Rf: Aim for an Retention Factor (Rf) of 0.25 – 0.35 .

    • Why? According to the Still et al. protocol , this range balances separation resolution (

      
      CV) with run time.
      
  • The Scout Plate:

    • Prepare a TLC plate with 20% EtOAc in Hexanes .

    • Scenario A (Rf > 0.5): Too non-polar. Decrease EtOAc to 10-15%.

    • Scenario B (Rf < 0.2): Too polar. Increase EtOAc to 30-40%.

  • Visualization (Critical):

    • UV (254 nm): Will show the aromatic ring (Dark spot on green background).[2]

    • Stain (p-Anisaldehyde): Essential for confirming the alcohol. The alcohol moiety will oxidize/condense to form a distinct color (usually violet/blue) upon heating. This distinguishes your product from non-alcohol impurities (like unreacted alkyl halides).

Part 3: The Purification Protocol (Flash Chromatography)

User Question: "How do I pack and run the column to prevent the bands from mixing?"

Protocol: Gradient Elution with Dry Loading

Step 1: Sample Loading (The "Dry Load" Technique)

Since your compound is likely an oil, wet loading (dissolving in minimal solvent) often causes "fingering" where the solvent disrupts the silica bed.

  • Dissolve crude mixture in a volatile solvent (DCM or Acetone).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 2g solid support).

  • Rotovap to dryness until you have a free-flowing powder.

  • Pour this powder on top of your pre-packed column and add a layer of sand.[3][4]

Step 2: Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 to 50:1 (Silica:Crude mass).

  • Packing Method: Slurry pack in 100% Hexanes.

Step 3: Elution Gradient

Do not run isocratic (single solvent ratio) unless the separation is very easy. A gradient sharpens the peaks.

PhaseSolvent CompositionVolume (Column Volumes - CV)Purpose
Equilibration 100% Hexanes2 CVWet the silica; remove air.
Flush 5% EtOAc / 95% Hex2 CVElute very non-polar impurities (alkenes, bromobenzene).
Ramp 10%

40% EtOAc
10 CVLinear gradient to elute the target alcohol.
Wash 100% EtOAc2 CVFlush out polar junk (acids, salts).

Part 4: Troubleshooting & FAQs

Q1: My product spot is "streaking" (tailing) down the TLC plate and column. How do I fix this?

  • Cause: The hydroxyl group (-OH) is hydrogen-bonding aggressively with the acidic silanols on the silica surface.

  • Solution:

    • Concentration Check: You might be overloading the plate/column. Try a more dilute sample.

    • The "Doping" Method: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica. Note: If you use TEA, you must wash your collected fractions with dilute HCl during workup to remove the amine smell.

Q2: I have a spot running just above my product that I can't separate.

  • Identification: If you synthesized this via reduction of an ester, this is likely the unreacted ester or a de-brominated byproduct .

  • Strategy:

    • Switch solvent selectivity.[5] Change from Hex/EtOAc to DCM/Methanol (98:2) .

    • Dichloromethane (DCM) interacts with the aromatic pi-system differently than Hexanes, often resolving "shoulder" impurities that co-elute in Hex/EtOAc.

Q3: I finished the column, but my mass balance is low (I lost product).

  • Diagnosis:

    • Check the "Trash": Did it elute in the first 100% Hexanes flush? (Unlikely for an alcohol).

    • Stuck on Silica: Did you stop the gradient too early?

  • Fix: Flush the column with 10% Methanol in DCM . If your product comes out here, it was much more polar than predicted (perhaps due to unexpected salt formation).

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific aryl alcohol.

PurificationWorkflow Start Crude Reaction Mixture 3-(4-Bromo-2-methylphenyl)propan-1-ol TLC TLC Analysis (20% EtOAc/Hex) Start->TLC DecisionRf Check Rf Value TLC->DecisionRf ConditionA Rf > 0.5 (Too Non-Polar) DecisionRf->ConditionA Moves too fast ConditionB Rf < 0.2 (Too Polar) DecisionRf->ConditionB Sticks to baseline ConditionC Rf 0.25 - 0.35 (Ideal) DecisionRf->ConditionC Separation visible AdjustA Decrease Polarity (Try 10% EtOAc) ConditionA->AdjustA AdjustB Increase Polarity (Try 30-40% EtOAc) ConditionB->AdjustB LoadType Select Loading Method ConditionC->LoadType AdjustA->TLC AdjustB->TLC DryLoad Dry Loading (Recommended) Adsorb on Celite/Silica LoadType->DryLoad Oily/Viscous WetLoad Wet Loading (Risk of Band Broadening) LoadType->WetLoad Solid/Soluble ColumnRun Run Flash Column Gradient: 5% -> 40% EtOAc DryLoad->ColumnRun WetLoad->ColumnRun Analysis Fraction Analysis UV & p-Anisaldehyde Stain ColumnRun->Analysis

Caption: Logic flow for method development and execution of flash chromatography for aryl propanols.

References & Authoritative Grounding

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[6][7] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.

    • Core grounding for the flash chromatography parameters (flow rate, silica size).

  • Reich, H. J. "Biotage Flash Chromatography Handbook & Solvent Strength." University of Wisconsin-Madison Chemistry Data.

    • Source for solvent selectivity and TLC optimization strategies.

  • Sigma-Aldrich. "TLC Stains and Visualization Reagents." Technical Bulletin.

    • Validation for the use of p-Anisaldehyde for alcohol detection.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 3-(4-Bromo-2-methylphenyl)propan-1-ol

Welcome to the Technical Support Center. As drug development and fine chemical synthesis demand absolute precision, this guide is engineered to provide researchers with a self-validating, highly chemoselective methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and fine chemical synthesis demand absolute precision, this guide is engineered to provide researchers with a self-validating, highly chemoselective methodology for the preparation of 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0).

By dissecting the mechanistic pathway into a three-phase sequence, we eliminate unpredictable side reactions—specifically the notorious hydrodebromination that plagues halogenated aromatics.

Process Overview & Mechanistic Pathway

The most reliable laboratory-scale synthesis avoids direct cross-coupling of allyl alcohols, which often yields complex isomerization mixtures. Instead, we utilize a stepwise Horner-Wadsworth-Emmons (HWE) Olefination


 Conjugate Reduction 

Ester Reduction
sequence. This isolates the reduction of the olefin from the reduction of the carbonyl, granting you absolute control over the chemoselectivity.

SynthesisPathway SM 4-Bromo-2-methylbenzaldehyde HWE Step 1: HWE Olefination SM->HWE Int1 Ethyl (E)-3-(4-bromo-2- methylphenyl)acrylate HWE->Int1 Red1 Step 2: Conjugate Reduction Int1->Red1 Red2 Step 3: Ester Reduction Int1->Red2 If Step 2 incomplete Int2 Ethyl 3-(4-bromo-2- methylphenyl)propanoate Red1->Int2 Imp1 Impurity A: Debrominated Product Red1->Imp1 If Pd/C used Int2->Red2 Prod 3-(4-Bromo-2-methylphenyl) propan-1-ol Red2->Prod Imp2 Impurity B: Allylic Alcohol Red2->Imp2 Reduces acrylate Imp3 Impurity C: Aldehyde Intermediate Red2->Imp3 Incomplete reduction

Figure 1: Mechanistic workflow for 3-(4-Bromo-2-methylphenyl)propan-1-ol synthesis and impurities.

Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next phase until the analytical validation criteria are met.

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Convert the starting material into an

    
    -unsaturated ester.
    
  • Procedure: To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases. Add 4-bromo-2-methylbenzaldehyde (1.0 eq) [1.10] dissolved in THF. Warm the mixture to room temperature and stir for 2 hours.

  • Causality: HWE is selected over standard aldol condensation because the phosphonate carbanion prevents self-condensation of the aldehyde and heavily favors the formation of the (E)-isomer.

  • Validation: TLC (Hexanes/EtOAc 9:1) must show complete consumption of the starting aldehyde (UV active, stains bright orange with 2,4-DNP).

Phase 2: Chemoselective Conjugate Reduction
  • Objective: Reduce the conjugated double bond without cleaving the sensitive C-Br bond.

  • Procedure: Dissolve the crude acrylate from Phase 1 in degassed toluene. Add Stryker’s reagent (

    
    , 0.05 eq) and polymethylhydrosiloxane (PMHS, 2.0 eq) as the stoichiometric hydride source. Stir at room temperature for 12 hours under a nitrogen atmosphere.
    
  • Causality: Catalytic hydrogenation using Pd/C is strongly discouraged as it frequently results in hydrodebromination, a known issue with halogenated aromatic precursors[1]. Copper-catalyzed 1,4-reduction operates via a mechanism that is strictly chemoselective for conjugated olefins and is entirely blind to aryl halides.

  • Validation:

    
    H NMR must show the complete disappearance of the vinylic protons at 
    
    
    
    6.4 and 7.8 ppm, replaced by two aliphatic multiplets around
    
    
    2.6 and 2.9 ppm.
Phase 3: Ester Reduction
  • Objective: Reduce the saturated ester to the final primary alcohol.

  • Procedure: Dissolve the propanoate ester in anhydrous THF. Add

    
     (2.0 eq), followed by the highly controlled, dropwise addition of methanol (2.0 eq). Stir at 40 °C for 4 hours.
    
  • Causality: Reduction of the ester intermediate to the corresponding alcohol can be achieved using hydride transfer reagents such as Lithium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    )[2]. However,
    
    
    is overly aggressive. The addition of methanol to
    
    
    generates lithium methoxyborohydride species (
    
    
    ), which are significantly more nucleophilic toward esters, allowing for a smooth reduction at mild temperatures.
  • Validation: Quench carefully with 1M HCl to destroy unreacted borohydrides. Extract with EtOAc. LC-MS should confirm the target mass

    
     = 229.0 (exhibiting the classic 1:1 isotopic pattern for 
    
    
    
    and
    
    
    ).

Troubleshooting & FAQs

Q: My LC-MS shows a major peak at m/z 151.1


. What is this impurity and how did it form? 
A:  This mass corresponds to 3-(2-methylphenyl)propan-1-ol , the completely debrominated impurity. This occurs if you attempted the Phase 2 conjugate reduction using standard catalytic hydrogenation (e.g., 

gas with Pd/C). Palladium readily inserts into the activated C-Br bond via oxidative addition. Solution: Immediately switch to the copper-hydride (Stryker's reagent) method described above.

Q: I am observing a mixture of the desired product and an allylic alcohol (m/z 227.0). Why? A: The presence of (E)-3-(4-bromo-2-methylphenyl)prop-2-en-1-ol indicates that Phase 2 did not go to completion. When unreacted acrylate is subjected to


 in Phase 3, the ester is reduced to the alcohol, but the double bond remains intact. Solution: Ensure 100% conversion in Phase 2 by strictly monitoring the disappearance of vinylic protons via 

H NMR before moving to Phase 3.

Q: The reaction stalled at the aldehyde intermediate (3-(4-bromo-2-methylphenyl)propanal). How do I push it to the alcohol? A: Hydride reductions of esters proceed via a tetrahedral hemiacetal intermediate that collapses to an aldehyde before being reduced to the alcohol[3]. If the reaction is quenched too early, or if insufficient


/MeOH complex is generated, the aldehyde will accumulate. Solution: Increase the reaction time to 4 hours at 40 °C. You can salvage the current batch by adding a mild reductant like 

in methanol to convert the residual aldehyde to the target propanol.

Q: My HWE olefination (Phase 1) yielded a 90:10 mixture of E/Z isomers. Do I need to purify this before Phase 2? A: No. Because Phase 2 involves the complete saturation of the


-unsaturated double bond, both the (E) and (Z) isomers of the intermediate acrylate will converge into the exact same saturated propanoate ester. Proceeding with the crude mixture improves your overall yield and saves a tedious chromatography step.

Quantitative Impurity Data

Use this reference table to rapidly diagnose off-target masses or NMR signals during your in-process controls (IPC).

Impurity NameMolecular FormulaMonoisotopic MassPrimary CauseAnalytical Marker (LC-MS / NMR)
Debrominated Alcohol

150.10Use of Pd/C during reductionm/z 151.1

; Loss of Br isotope pattern
Allylic Alcohol

225.99Incomplete Phase 2 reductionm/z 227.0

; Vinylic protons ~6.4 ppm
Aldehyde Intermediate

225.99Incomplete Phase 3 reductionm/z 227.0

; Aldehyde proton ~9.8 ppm

References

  • Alcohols from Carbonyl Compounds: Reduction. JoVE. Available at: [Link]

  • Metal Hydride Reduction Reaction: Mechanism and Application. Chemist Notes. Available at: [Link]

Sources

Optimization

Troubleshooting hydroboration to form 3-(4-Bromo-2-methylphenyl)propan-1-ol

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol . As a Senior Application Scientist, I have designed this guide to address the critical failure points in the hydroborati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol .

As a Senior Application Scientist, I have designed this guide to address the critical failure points in the hydroboration-oxidation of 4-bromo-1-allyl-2-methylbenzene. This transformation is a staple in drug development for generating functionalized aryl-propyl linkers, but it is highly susceptible to regiochemical drift, moisture quenching, and oxidative side-reactions. This document moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your workflows are self-validating and robust.

Mechanistic Workflow

The following logic tree maps the critical path of the hydroboration-oxidation sequence, highlighting the transition from the moisture-sensitive organoborane intermediate to the final anti-Markovnikov product.

HydroborationWorkflow SM 4-Bromo-1-allyl-2-methylbenzene (Starting Material) Hydroboration Hydroboration Step (9-BBN, THF, 0 °C to RT) SM->Hydroboration Organoborane Trialkylborane Intermediate (Moisture Sensitive) Hydroboration->Organoborane Syn-Addition (Steric Control) Oxidation Oxidation Step (H2O2, NaOH, <35 °C) Organoborane->Oxidation Retention of Configuration Product 3-(4-Bromo-2-methylphenyl)propan-1-ol (Anti-Markovnikov Product) Oxidation->Product B-to-O Alkyl Migration

Hydroboration-oxidation workflow for 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Quantitative Reagent Analysis: Selecting the Right Borane

The choice of borane dictates the regioselectivity of the C-B bond formation. For terminal alkenes like 4-bromo-1-allyl-2-methylbenzene, standard BH₃·THF yields a measurable amount of the unwanted branched isomer (Markovnikov addition)[1]. To achieve pharmaceutical-grade purity, bulky boranes are required[2].

Borane ReagentActive Hydrides per MoleRegioselectivity (Terminal : Internal)Functional Group ToleranceShelf-Life / Stability
BH₃·THF 3~94 : 6Low (Reduces esters/ketones)Poor (Degrades in THF over time)
BH₃·SMe₂ 3~94 : 6LowModerate (Significant stench)
Disiamylborane 1~98 : 2ModeratePoor (Must be prepared fresh)
9-BBN 1>99 : 1HighExcellent (Stable solid/solution)

Self-Validating Protocol: Synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol

This methodology integrates diagnostic "Validation Gates" to ensure the reaction is proceeding correctly before moving to the next step.

Scale: 10 mmol Target: 3-(4-Bromo-2-methylphenyl)propan-1-ol

Step 1: Preparation & Moisture Exclusion

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry N₂.

  • Add 4-bromo-1-allyl-2-methylbenzene (2.11 g, 10 mmol) and anhydrous THF (15 mL). Cool the mixture to 0 °C in an ice bath.

  • Causality: Boranes are highly sensitive to moisture and air[3]. Water introduces protons that react with the hydride to form H₂ gas, prematurely quenching the active reagent.

  • Validation Gate 1: The solution must be completely clear. Any cloudiness indicates the presence of moisture or polymerized impurities in the starting material.

Step 2: Regioselective Hydroboration

  • Dropwise add 9-BBN (0.5 M in THF, 22 mL, 11 mmol) over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Causality: 9-BBN is selected over BH₃·THF because its severe steric bulk forces the boron atom to add exclusively to the less hindered terminal carbon, guaranteeing >99% anti-Markovnikov selectivity[2].

  • Validation Gate 2: Perform a TLC (Hexanes:EtOAc 9:1). The non-polar alkene spot (UV active) must be completely consumed, replaced by a baseline spot (the organoborane intermediate).

Step 3: Controlled Oxidation

  • Cool the reaction back to 0 °C.

  • Slowly add 3M NaOH (4 mL, 12 mmol).

  • Dropwise add 30% H₂O₂ (3.5 mL), maintaining the internal temperature strictly below 35 °C.

  • Causality: The NaOH deprotonates the hydrogen peroxide, creating the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the empty p-orbital of the boron[1].

  • Validation Gate 3: Monitor the temperature closely. The oxidation is highly exothermic. If the temperature exceeds 35 °C, pause the addition to prevent thermal degradation or radical-induced debromination of the aryl ring.

Step 4: Workup & Isolation

  • Stir the mixture for 1.5 hours at room temperature to ensure complete B-to-O alkyl migration[1].

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Troubleshooting & FAQs

Q1: My conversion is low despite using an excess of BH₃·THF. What is failing? A1: Your borane reagent has likely degraded. BH₃·THF complexes are notoriously unstable over long periods; the borane can cleave the THF ring to form tributyl borate, drastically reducing the active hydride concentration[1]. Actionable Fix: Always titrate older BH₃·THF solutions before use, or switch to the more stable 9-BBN[2]. Ensure your glassware is rigorously flame-dried, as ambient moisture will instantly quench the reagent[3].

Q2: I am observing ~5-6% of the branched isomer (1-(4-bromo-2-methylphenyl)propan-2-ol). How can I eliminate this? A2: This is a classic limitation of unhindered boranes. While hydroboration of terminal olefins generally proceeds with anti-Markovnikov selectivity, BH₃ only provides ~94% precision[4]. The proximity of the substituted aryl group slightly perturbs the electronics of the double bond. Actionable Fix: Switch to a sterically hindered dialkylborane like 9-BBN or disiamylborane. The bulky alkyl groups on these reagents exacerbate the steric clash in the four-center transition state, forcing >99% addition to the terminal carbon[3],[2].

Q3: During the oxidation step, I noticed debromination of the aryl ring. What caused this? A3: Aryl bromides are generally stable to standard hydroboration-oxidation conditions. However, if the internal temperature during the H₂O₂ addition spiked above 50 °C, radical-induced side reactions can occur. Additionally, if transition metal catalysts (e.g., Pd, Ru) were used in a preceding synthetic step and not fully scavenged, the highly basic peroxide conditions can trigger unwanted oxidative addition and debromination. Actionable Fix: Strictly control the oxidation temperature (<35 °C) using an ice bath and slow addition rates.

Q4: The oxidation step is producing an intractable emulsion during the extraction phase. How do I break it? A4: Borate salts frequently form gels or emulsions in biphasic aqueous/organic mixtures, especially if the hydrolysis of the borate ester is incomplete. Actionable Fix: To circumvent this entirely, you can replace the standard H₂O₂/NaOH system with sodium perborate (NaBO₃·4H₂O). Sodium perborate is a mild, inexpensive, and easily handled oxidant that operates under milder conditions and typically produces granular, easily filterable borate byproducts, completely eliminating emulsion issues[5].

References

1.[5] A Simple and Convenient Method for the Oxidation of Organoboranes Using Sodium Perborate Source: Organic Syntheses URL:[Link]

2.[1] Hydroboration Oxidation of Alkenes Source: Master Organic Chemistry URL:[Link]

3.[4] Hydroboration of Terminal Olefins Source: Organic Syntheses URL:[Link]

5.[2] Which is more highly regioselective: reaction of an alkene with BH₃ or with 9-BBN? Source: Pearson URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 3-(4-Bromo-2-methylphenyl)propan-1-ol reactions

Technical Support Center: Solvent Optimization for 3-(4-Bromo-2-methylphenyl)propan-1-ol Ticket ID: #BMPP-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for 3-(4-Bromo-2-methylphenyl)propan-1-ol

Ticket ID: #BMPP-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for Aryl Bromide/Alcohol Bifunctional Scaffold

Executive Summary

You are working with 3-(4-Bromo-2-methylphenyl)propan-1-ol (referred to hereafter as BMPP-OH ). This molecule presents a classic "chemoselectivity paradox":

  • The Aryl Bromide (C4): A lipophilic handle primed for Palladium-catalyzed cross-coupling or metallation.

  • The Primary Alcohol (C1): A polar, nucleophilic tail susceptible to oxidation or competitive coordination.

  • The Ortho-Methyl (C2): Provides steric bulk near the alkyl chain, increasing lipophilicity and preventing certain side-reactions at the benzylic position.

This guide replaces "trial-and-error" with a deterministic approach to solvent selection, prioritizing Green Chemistry (replacement of DCM/DMF) and Process Efficiency (workup streamlining).

Module 1: Solubility & Dissolution Intelligence

User Issue: “My starting material is an oil/low-melting solid. It dissolves in DCM but I need to avoid chlorinated solvents.”

Technical Analysis: BMPP-OH is an amphiphilic molecule. The aromatic ring and methyl group drive lipophilicity, while the hydroxyl group demands hydrogen-bond accepting (HBA) capability from the solvent.

Recommended Solvent Matrix:

Solvent ClassSuitabilityRecommended SolventTechnical Rationale
Chlorinated Avoid Dichloromethane (DCM)Excellent solubility but high environmental toxicity. Phase separation issues (emulsions) common during aqueous workup.
Ethers Preferred 2-Methyltetrahydrofuran (2-MeTHF) Gold Standard. Higher boiling point (80°C) than THF; forms clean biphasic systems with water (unlike THF). Dissolves BMPP-OH rapidly.
Esters ⚠️ Conditional Ethyl Acetate (EtOAc)Good for workup/purification. Avoid in strong nucleophilic reactions (e.g., Grignard) due to ester incompatibility.
Alcohols ⚠️ Conditional t-Amyl AlcoholExcellent for Suzuki coupling (high solubility of boronic acids). Avoid if activating the OH group.
Dipolar Aprotic 🔄 Replace N-Butylpyrrolidinone (NBP)Replaces DMF/NMP. Non-toxic, high boiling point, excellent for high-temp couplings.

Module 2: Reaction-Specific Solvent Protocols

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Targeting the Aryl Bromide (C4) while tolerating the free Alcohol.

The Challenge: Standard Suzuki conditions (DME/Water or DMF) are difficult to scale due to toxicity and workup energy costs. The free alcohol of BMPP-OH is generally tolerated but can lower yield if the catalyst ligates to it.

Optimized Protocol (The "Green" Biphasic System):

  • Solvent: 2-MeTHF / Water (10:1 ratio) .

  • Why: 2-MeTHF coordinates well with Pd (stabilizing the catalyst) but is hydrophobic enough to allow easy separation of the inorganic base layer after the reaction.

  • Base:

    
     (Potassium Phosphate Tribasic).[1] It is highly soluble in the water phase but sufficiently basic at the interface.
    

Step-by-Step Workflow:

  • Dissolve BMPP-OH (1.0 eq) and Boronic Acid (1.2 eq) in 2-MeTHF (5 mL/mmol).

  • Add Pd catalyst (e.g.,

    
    , 2 mol%).
    
  • Add degassed water (0.5 mL/mmol) containing

    
     (2.0 eq).
    
  • Heat to 75°C. The ortho-methyl group ensures the benzylic position is robust, but the temperature should be kept under 80°C to prevent dehydration of the alcohol tail.

  • Workup: Cool to RT. Siphon off the bottom aqueous layer. The product remains in the 2-MeTHF layer. No extraction with DCM is necessary.

Scenario B: Alcohol Activation (Mesylation/Tosylation)

Targeting the Alcohol (C1) for substitution.

The Challenge: Traditionally done in DCM with Triethylamine (


). DCM is toxic; 

salts often precipitate as a sticky gum.

Optimized Protocol (The "Green" Acetate System):

  • Solvent: Isopropyl Acetate (iPrOAc) or 2-MeTHF .

  • Why: iPrOAc is a greener alternative to DCM. It dissolves the substrate well.

    
     salts precipitate cleanly and can be filtered off.
    

Step-by-Step Workflow:

  • Dissolve BMPP-OH in iPrOAc (10 vol).

  • Cool to 0°C. Add

    
     (1.5 eq).
    
  • Add Methanesulfonyl Chloride (MsCl, 1.2 eq) dropwise.

  • Observation: A white solid (

    
    ) will precipitate immediately.
    
  • Workup: Filter the solid. Wash the filtrate with dilute Citric Acid (removes traces of amine). Evaporate iPrOAc.

Module 3: Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific transformation of BMPP-OH.

SolventSelection Start START: BMPP-OH Transformation ReactionType Which Functional Group? Start->ReactionType Bromide Aryl Bromide (C4) (Cross-Coupling/Metallation) ReactionType->Bromide Pd-Coupling Alcohol Primary Alcohol (C1) (Activation/Substitution) ReactionType->Alcohol Esterification/Activation TempReq Temperature Requirement? Bromide->TempReq HighTemp High Temp (>90°C) TempReq->HighTemp ModTemp Moderate Temp (<80°C) TempReq->ModTemp Solvent1 Solvent: N-Butylpyrrolidinone (NBP) (Replaces DMF) HighTemp->Solvent1 Solvent2 Solvent: 2-MeTHF / Water (Replaces Dioxane/DME) ModTemp->Solvent2 ReagentType Reagent Sensitivity? Alcohol->ReagentType AcidSens Acid Chloride/Anhydride ReagentType->AcidSens StrongBase Strong Base (NaH/LiHMDS) ReagentType->StrongBase Solvent3 Solvent: Isopropyl Acetate (Replaces DCM) AcidSens->Solvent3 Solvent4 Solvent: Anhydrous 2-MeTHF (Replaces THF) StrongBase->Solvent4

Caption: Decision matrix for selecting environmentally benign solvents based on the reactive site of BMPP-OH.

Diagram 2: Workup Efficiency (2-MeTHF vs. THF)

Why we recommend 2-MeTHF over THF for this specific molecule.

WorkupComparison Input Reaction Mixture (BMPP-OH + Salts + Water) THF Solvent: THF Input->THF MeTHF Solvent: 2-MeTHF Input->MeTHF Miscible Miscible with Water (Single Phase) THF->Miscible Extraction Requires Extraction Solvent (Must add DCM or EtOAc) Miscible->Extraction Waste High Solvent Waste (Complex Recovery) Extraction->Waste Immiscible Immiscible with Water (Clean Phase Cut) MeTHF->Immiscible Direct Direct Separation (No extra solvent) Immiscible->Direct Recovery Easy Distillation (Azeotrope Drying) Direct->Recovery

Caption: Comparative workflow demonstrating the process efficiency of 2-MeTHF in aqueous workups.

FAQ: Troubleshooting & Critical Issues

Q1: I am seeing low yields in my Suzuki coupling. Is the alcohol interfering?

  • Root Cause: While primary alcohols are generally tolerated, they can coordinate to Pd species if the phosphine ligand is labile.

  • Resolution: Do not protect the alcohol. Instead, switch to a bulky, electron-rich ligand like SPhos or XPhos . These ligands create a steric shell around the Pd center that prevents the alcohol (and the ortho-methyl group of your substrate) from interfering.

Q2: I need to run a Grignard reaction on the Bromide. Can I do it in 2-MeTHF?

  • Answer: Yes, absolutely.

  • Protocol: You must first deprotonate the alcohol with 1.0 eq of a base (like MeMgCl) before forming the Grignard, or protect it (e.g., TMS).

  • Advantage: Grignard reagents in 2-MeTHF are more stable and have higher solubility than in THF/Diethyl Ether. The reaction can often be run at higher concentrations (up to 2-3 M), improving throughput.

Q3: Can I use Ethanol for the Suzuki coupling?

  • Answer: Yes, but with caution. Ethanol/Water is a great green solvent system, but BMPP-OH is quite lipophilic due to the tolyl-propyl chain. If you see precipitation of the starting material, switch to n-Propanol or t-Amyl Alcohol , which solubilize lipophilic aryl bromides better than Ethanol.

References

  • BenchChem. A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF). Retrieved from

  • Sigma-Aldrich. Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives to DCM. Retrieved from

  • Lipshutz, B. H., et al.Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature.
  • Pfizer/GSK/Sanofi.Solvent Selection Guides for Medicinal Chemistry. (Industry standard for Green Solvent swapping).
  • PubChem. 3-(4-Bromophenyl)propan-1-ol Compound Summary. (Used for physical property estimation of the methylated analog). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Bromo-2-methylphenyl)propan-1-ol in Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical behavior of 3-(4-Bromo-2-methylphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical behavior of 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) . This guide moves beyond basic safety data, focusing on the causality behind molecular stability and providing self-validating protocols to prevent reaction failures.

Fundamental Stability Profile (FAQ)

Q: Will 3-(4-Bromo-2-methylphenyl)propan-1-ol degrade in aqueous NaOH or KOH? A: No. The C–Br bond on the sp²-hybridized aromatic ring is highly stable to nucleophilic aromatic substitution (S_NAr) under standard basic conditions[1]. The presence of the electron-donating ortho-methyl group further increases electron density on the ring, actively disfavoring nucleophilic attack. While the primary alcohol (pKa ~15.5) will undergo reversible deprotonation to form an alkoxide, the weaker base (bromide anion) is far more stable than the hydroxide ion, making spontaneous degradation or elimination highly unfavorable ()[2].

Q: What happens when the molecule is exposed to strong non-nucleophilic bases (e.g., NaH, KOt-Bu)? A: Quantitative deprotonation of the primary alcohol occurs, forming a highly reactive alkoxide[2]. The molecule itself will not auto-degrade because intramolecular cyclization to the para-position is sterically impossible. However, the resulting alkoxide is a strong nucleophile. If electrophiles or transition metal catalysts are present in the reaction mixture, unwanted intermolecular O-alkylation or O-arylation will rapidly occur ()[3].

Troubleshooting Guide for Common Workflows

Workflow A: Transition-Metal Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig or Suzuki)
  • Symptom: Low yield of the desired C–C or C–N coupled product; formation of ether byproducts.

  • Root Cause: In metal-catalyzed reactions, base-sensitive aryl bromides containing free primary alcohols can undergo competitive C–O coupling (O-arylation) when strong alkoxide bases like NaOt-Bu are used[3]. The primary alkoxide coordinates to the metal center, outcompeting the desired nucleophile.

  • Solution: Optimize the base. Utilizing milder bases such as Sodium trimethylsilanolate (NaOTMS) or K₃PO₄ prevents the complete deprotonation of the aliphatic alcohol. This overrides steric-based selectivity and exclusively promotes the desired cross-coupling without requiring alcohol protecting groups[3].

Workflow B: Halogen-Metal Exchange (Lithiation)
  • Symptom: Incomplete conversion of the aryl bromide to the aryl lithium species; exothermic quenching of the reaction.

  • Root Cause: Organolithium reagents (e.g., n-BuLi) are exceptionally strong bases. The first equivalent is immediately consumed by the acidic primary alcohol proton, quenching the reagent before the slower halogen-metal exchange can occur at the C–Br bond.

  • Solution: Use exactly 2.05 equivalents of the organolithium reagent (see Protocol 2 below) or pre-protect the alcohol as a silyl ether (e.g., TBS ether).

Base Compatibility Matrix

Base TypeExampleConj. Acid pKaEffect on 3-(4-Bromo-2-methylphenyl)propan-1-olRecommended Action
Mild / Aqueous K₂CO₃, NaOH (aq)10 – 15.7Reversible, partial deprotonation. Molecule is stable.Proceed normally; no protection needed.
Strong Alkoxide NaOt-Bu, KOt-Bu~17 – 19Quantitative alkoxide formation. High risk of C–O coupling.Use mild base alternative (NaOTMS) or protect -OH.
Metal Hydride NaH~35 (H₂)Irreversible alkoxide formation.Ensure strict absence of competing electrophiles.
Organolithium n-BuLi~50Immediate quenching of 1 eq. base; subsequent Li-Halogen exchange.Use ≥2.05 eq. of base at -78 °C.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Cross-Coupling (Unprotected Alcohol)

Causality: Using NaOTMS instead of NaOt-Bu maintains the alcohol mostly in its protonated state, preventing it from poisoning the catalyst or participating in C–O coupling[3].

  • Preparation: In a glovebox, charge a Schlenk flask with 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 eq), the desired amine/boronic acid (1.2 eq), and the metal catalyst (e.g., CuI or Pd(OAc)₂, 5 mol%).

  • Base Addition: Add NaOTMS (3.0 eq).

    • Self-Validation Check: The reaction mixture should remain heterogeneous or form a fine suspension. If rapid gelling occurs, moisture may have compromised the base, leading to unwanted alkoxide formation.

  • Reaction: Add anhydrous solvent (e.g., DMSO or Toluene) and stir at the designated temperature (e.g., 50 °C) for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. The free primary alcohol ensures the product remains highly polar, allowing easy separation from non-polar organic byproducts via silica gel chromatography.

Protocol 2: Two-Equivalent Halogen-Metal Exchange

Causality: The first equivalent of n-BuLi acts purely as a base, forming the lithium alkoxide. The second equivalent acts as a nucleophile for the halogen-metal exchange.

  • Cooling: Dissolve 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C under an argon atmosphere.

  • First Equivalent (Deprotonation): Dropwise add n-BuLi (1.0 eq, 2.5 M in hexanes).

    • Self-Validation Check: A slight exotherm and potential color change (pale yellow) may be observed. Stir for 15 minutes. The formation of the lithium alkoxide increases the electron density of the arene slightly, but does not prevent exchange.

  • Second Equivalent (Exchange): Dropwise add n-BuLi (1.05 eq). Stir at -78 °C for 45 minutes.

  • Electrophile Trapping: Add the desired electrophile (e.g., DMF for formylation) and allow to warm to room temperature.

Workflow Visualizations

BaseStability Start 3-(4-Bromo-2-methylphenyl) propan-1-ol BaseType Select Base Type Start->BaseType Mild Mild/Aqueous Base (K2CO3, NaOH aq) BaseType->Mild Strong Strong/Alkoxide (NaH, KOtBu) BaseType->Strong Organometallic Organolithium (n-BuLi, t-BuLi) BaseType->Organometallic Stable Stable (Reversible Deprotonation) Mild->Stable Alkoxide Quantitative Alkoxide Formation (Reactive Nucleophile) Strong->Alkoxide Quench Exothermic Quenching (Requires 2+ eq. or Protection) Organometallic->Quench

Decision tree for base compatibility and expected chemical behavior.

HalogenMetalExchange Substrate Substrate (Free -OH) Eq1 1st Eq n-BuLi (Deprotonates -OH) Substrate->Eq1 Fast Intermediate Lithium Alkoxide Intermediate Eq1->Intermediate Eq2 2nd Eq n-BuLi (Li-Halogen Exchange) Intermediate->Eq2 Slow / -78°C Product Aryl Lithium Species Eq2->Product

Workflow for halogen-metal exchange requiring two equivalents of organolithium base.

References

  • Title: Alcohol Reactivity Source: Michigan State University (MSU) Chemistry Virtual Text URL: [Link]

  • Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: Journal of the American Chemical Society (via NIH PubMed Central) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when performing palladium- or copper-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when performing palladium- or copper-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on bifunctional substrates.

3-(4-Bromo-2-methylphenyl)propan-1-ol presents a specific chemoselectivity challenge. Structurally, it contains an electrophilic aryl bromide (positioned para to the alkyl chain) and a nucleophilic, unprotected primary alcohol. While the ortho-methyl group imparts minimal steric hindrance at the oxidative addition site, the primary alcohol is highly susceptible to competing side reactions under the basic conditions required for cross-coupling.

Mechanistic Divergence in Cross-Coupling

Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below illustrates how the Pd(II) intermediate can diverge from the desired catalytic cycle into parasitic pathways if reaction conditions are not strictly controlled.

Mechanistic_Pathways Substrate 3-(4-Bromo-2-methylphenyl) propan-1-ol Pd_OxAdd Pd(II) Aryl Halide Intermediate Substrate->Pd_OxAdd + Pd(0) Catalyst Oxidative Addition Desired Desired Cross-Coupling (C-N or C-C Bond) Pd_OxAdd->Desired Transmetalation & Reductive Elimination Side1 O-Arylation (Ether Formation) Pd_OxAdd->Side1 Strong Base Deprotonates Primary Alcohol (-OH) Side2 Protodehalogenation (Reduction) Pd_OxAdd->Side2 Beta-Hydride Elimination from Alkoxide

Fig 1: Mechanistic divergence of Pd-catalyzed coupling vs. side reactions for unprotected alcohols.

Frequently Asked Questions (FAQs)

Q1: I am observing significant ether formation (O-arylation) instead of my desired C-N Buchwald-Hartwig product. Why is this happening, and how do I suppress it? Causality & Mechanism: In Buchwald-Hartwig aminations, strong alkoxide bases (like NaOtBu) are traditionally used to deprotonate the amine nucleophile 1[1]. However, the pKa of the primary alcohol in 3-(4-Bromo-2-methylphenyl)propan-1-ol is approximately 15–16. NaOtBu (conjugate acid pKa ~17) readily deprotonates this aliphatic alcohol, generating a highly nucleophilic alkoxide that competes with your amine for the Pd(II)-aryl intermediate, leading to O-arylation. Solution: You must decouple the base strength from the alcohol's pKa. Switch to a milder, insoluble inorganic base such as Cs₂CO₃ or K₃PO₄. These bases are strong enough to facilitate the catalytic cycle via a concerted metalation-deprotonation (CMD) pathway, but weak enough to keep the primary alcohol protonated 2[2].

Q2: My LC-MS shows a mass corresponding to M-Br+H (protodehalogenation). What is the source of the hydride? Causality & Mechanism: Protodehalogenation (hydrodebromination) occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source followed by reductive elimination. In your substrate, the primary alcohol itself can act as a hydride donor. The alcohol coordinates to the Pd(II) center, undergoes alkoxide formation, and subsequently undergoes


-hydride elimination, generating an aldehyde and a Pd(II)-hydride species.
Solution:  Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos). These ligands accelerate the desired amine/boronic acid transmetalation and reductive elimination, kinetically outcompeting the slower 

-hydride elimination pathway 3[3]. Additionally, ensure your solvent is strictly anhydrous (e.g., 1,4-Dioxane or Toluene).

Q3: I am seeing a dimerized biaryl product (homocoupling). How can I minimize this? Causality & Mechanism: Homocoupling of the aryl bromide typically occurs via an Ullmann-type pathway or Pd-catalyzed oxidative homocoupling. This is heavily exacerbated by the presence of trace oxygen, which oxidizes the Pd(0) or Pd(II) species, forcing two aryl groups onto the same Pd center before reductive elimination. Solution: Implement strict Schlenk techniques. Degas your solvents via the freeze-pump-thaw method rather than simple nitrogen sparging.

Quantitative Data & Analytical Signatures

Table 1: Quantitative Impact of Base Selection on Chemoselectivity

BaseConjugate Acid pKaRelative Base StrengthO-Arylation RiskRecommended Use Case
NaOtBu ~17.0Very StrongHigh (>20% yield)Fully protected substrates only
K₃PO₄ ~12.3ModerateLow (<5% yield)Sensitive substrates, standard Suzuki
Cs₂CO₃ ~10.3MildVery Low (<2% yield)Unprotected primary alcohols

Table 2: Analytical Signatures of Common Side Reactions

Side ReactionMechanistic CauseLC-MS Signature (ESI+)Mitigation Strategy
Starting Material N/Am/z 229 / 231 [M+H]⁺N/A
O-Arylation Alkoxide formation via strong basem/z 379 [M+H]⁺ (Dimer ether)Switch to Cs₂CO₃ or K₃PO₄
Protodehalogenation

-hydride elimination from alcohol
m/z 151[M+H]⁺Use bulky biaryl phosphine ligands
Homocoupling O₂-mediated Pd oxidationm/z 299 [M+H]⁺Strict freeze-pump-thaw degassing
Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Reaction (NMR/LC-MS) Check1 High O-Arylation? Start->Check1 Fix1 Switch to weaker base (e.g., Cs2CO3, K3PO4) Check1->Fix1 Yes Check2 High Protodehalogenation? Check1->Check2 No Fix1->Check2 Fix2 Use bulky biaryl ligands (e.g., BrettPhos) Check2->Fix2 Yes Check3 High Homocoupling? Check2->Check3 No Fix2->Check3 Fix3 Strict Ar/N2 degassing Freeze-pump-thaw Check3->Fix3 Yes Success Optimal Yield Achieved Check3->Success No Fix3->Success

Fig 2: Decision tree for troubleshooting common side reactions in aryl bromide cross-coupling.

Standard Operating Procedure (SOP)
Chemoselective Buchwald-Hartwig Amination of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Self-Validation Checkpoint: This protocol utilizes a weak base (Cs₂CO₃) to prevent alkoxide formation, ensuring the reaction remains chemoselective for C-N bond formation over C-O bond formation, creating a self-correcting environment against side reactions 4[4].

Step 1: Reagent Preparation & Base Loading

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromo-2-methylphenyl)propan-1-ol (1.0 equiv), the amine nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Causality Note: Using exactly 2.0 equivalents of Cs₂CO₃ ensures sufficient base for the catalytic cycle without creating an overly basic environment that could deprotonate the primary alcohol.

Step 2: Catalyst Loading

  • Add Pd₂(dba)₃ (2.5 mol%, equivalent to 5 mol% Pd) and BrettPhos ligand (6.0 mol%).

  • Causality Note: BrettPhos is selected because its bulkiness accelerates reductive elimination, effectively outcompeting the slower

    
    -hydride elimination pathway.
    

Step 3: Solvent Addition & Rigorous Deoxygenation

  • Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration relative to the aryl bromide.

  • Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with Argon.

  • Validation: Failure to degas will result in visible palladium black precipitation (catalyst death) and increased homocoupling observed via LC-MS.

Step 4: Reaction Execution

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours.

  • Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the starting material mass (m/z 229/231) indicates completion.

Step 5: Workup and Isolation

  • Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and cesium halides).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols | National Institutes of Health (NIH) / PMC | 1

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point | University of Windsor |2

  • Buchwald-Hartwig Cross Coupling Reaction | Organic Chemistry Portal | 3

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters | National Institutes of Health (NIH) / PMC | 4

Sources

Optimization

Technical Support Center: Crystallization of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Executive Summary Crystallizing 3-(4-Bromo-2-methylphenyl)propan-1-ol presents a specific challenge common to short-chain aryl alcohols: the competition between the hydrophilic hydroxyl group and the lipophilic bromo-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crystallizing 3-(4-Bromo-2-methylphenyl)propan-1-ol presents a specific challenge common to short-chain aryl alcohols: the competition between the hydrophilic hydroxyl group and the lipophilic bromo-methyl-phenyl core often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal nucleation.[1]

This guide provides a self-validating workflow to overcome these thermodynamic barriers. Unlike high-melting solids, this compound likely requires sub-ambient crystallization or anti-solvent layering to achieve high purity.[1][2]

Module 1: Solvent System Selection

The Core Challenge: This molecule exhibits "amphiphilic confusion."[2] It is soluble in polar protic solvents (due to the -OH group) and non-polar hydrocarbons (due to the aryl core).[1][2]

Strategic Directive: Do not rely on single solvents. You must use a Binary Solvent System to control supersaturation.[1][2]

Recommended Solvent Screening Matrix
Solvent ClassSpecific SolventRoleSolubility Profile
Primary (Good) Ethyl Acetate (EtOAc) DissolverHigh solubility; good for initial dissolution.[1]
Primary (Good) Dichloromethane (DCM) DissolverVery high solubility; use only if deep cooling (-20°C) is available.[1][2]
Primary (Good) Toluene ModifierModerate solubility; excellent for π-stacking interactions.[1][2]
Anti-Solvent n-Heptane PrecipitatorLow solubility; induces supersaturation slowly.[1]
Anti-Solvent Cyclohexane PrecipitatorSimilar to heptane but often promotes better crystal habit.[1][2]

Critical Warning: Avoid Ethanol or Methanol as single solvents.[1][2] The hydrogen bonding is too strong, often leading to high solubility even at -20°C, resulting in yield loss.[2]

Module 2: The "Oiling Out" Troubleshooting Protocol

Symptom: As you cool the solution, the clear liquid turns turbid, but instead of crystals, you see oily droplets settling at the bottom.[2] Cause: The solution has entered the "metastable zone" where Liquid-Liquid Phase Separation (LLPS) is energetically more favorable than crystallization.[1][2]

The Remediation Workflow

Follow this logic gate to resolve oiling out.

OilingOutWorkflow Start Symptom: Oiling Out Observed Reheat 1. Reheat to Clear Solution Start->Reheat Seed 2. Add Seed Crystals at T_cloud + 2°C Reheat->Seed Cool 3. Slow Cool (5°C/hour) Seed->Cool Check Crystals forming? Cool->Check Success Continue Cooling to -10°C Check->Success Yes Fail Oil Reappears Check->Fail No SolventMod Increase Solvent Volume (Reduce Concentration) Fail->SolventMod SolventMod->Reheat

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

Detailed Steps for "Seeding the Oil":

  • Determine

    
    :  Note the exact temperature where the oil droplets first appear.
    
  • Reheat: Warm the mixture 5°C above

    
     until clear.
    
  • The Critical Seed: Add pure seed crystals (1 wt%) before the oil appears. This provides a template for the molecules to organize onto, bypassing the liquid phase.

  • Agitation: Increase stirring speed. High shear can sometimes break oil droplets and induce nucleation.[1][2]

Module 3: Experimental Protocol (Step-by-Step)

Objective: Purify 10g of crude 3-(4-Bromo-2-methylphenyl)propan-1-ol. Target Purity: >98% (HPLC).

  • Dissolution:

    • Place 10g crude material in a 100mL RBF.

    • Add Ethyl Acetate (15 mL) .

    • Heat to 45°C. If not dissolved, add more EtOAc in 1 mL increments.

    • Note: The goal is a near-saturated solution at 45°C, not boiling.

  • Filtration (Hot):

    • Filter the warm solution through a 0.45µm PTFE syringe filter to remove inorganic salts (e.g., LiCl/Al salts from reduction steps) or dust.[2]

    • Why? Insoluble particles can trigger uncontrolled nucleation (polymorph mixing).[1][2]

  • Anti-Solvent Addition:

    • While stirring at 40°C, slowly add n-Heptane (30 mL) dropwise.

    • Stop if permanent turbidity (cloudiness) persists.[1]

    • If cloudy, add drops of EtOAc until clear again.[2]

  • Controlled Cooling (The Critical Step):

    • Ramp down temperature: 40°C

      
       20°C at a rate of 5°C per hour .
      
    • Seed Point: At approx. 25-30°C, add seed crystals.

    • Once at 20°C, hold for 2 hours.

  • Deep Cooling:

    • Transfer the vessel to a cryostat or fridge at -10°C to -20°C .

    • Allow to stand for 12-24 hours.[1] Do not disturb.

  • Isolation:

    • Filter rapidly using a chilled Büchner funnel.[1]

    • Wash with cold 10% EtOAc/Heptane (-20°C).[1][2]

    • Drying: Vacuum dry at ambient temperature (Do not heat; MP is likely low).[1][2]

Module 4: Technical FAQs

Q1: My material is a viscous yellow oil and refuses to solidify even at -20°C. What now?

  • Analysis: You likely have high levels of the "Regioisomer Impurity" (e.g., 2-bromo or 3-bromo isomers) or residual solvent preventing lattice packing.[1][2]

  • Solution:

    • Trituration: Stir the oil vigorously in cold Pentane or Hexane for 4 hours. This extracts impurities and can induce solidification.[1][2]

    • Distillation: If crystallization fails, this molecule is stable enough for Kugelrohr distillation (High Vacuum, <0.1 mbar).[1][2] Distill the oil first, then attempt crystallization.

Q2: The crystals turn brown upon drying. [2]

  • Analysis: This indicates oxidation of the phenol/alcohol moiety or residual bromide traces.[2]

  • Solution: Perform the crystallization under an Argon/Nitrogen atmosphere. Add a trace amount of sodium thiosulfate to the initial aqueous wash during workup (before crystallization) to neutralize free bromine.

Q3: How do I remove the "Des-bromo" impurity (3-(2-methylphenyl)propan-1-ol)?

  • Analysis: This impurity co-crystallizes easily due to structural similarity.[1]

  • Solution: Crystallization is inefficient for this separation.[1] You must rely on Flash Chromatography (Silica gel, 10-20% EtOAc in Hexane) before crystallization.[1][2]

Module 5: Impurity & Pathway Logic

Understanding the synthesis helps predict crystallization behavior.

SynthesisPathway Precursor 3-(4-Bromo-2-methylphenyl) propanoic acid/ester Reagent Reduction (LiAlH4 or BH3) Precursor->Reagent Product Target Alcohol (Low MP Solid/Oil) Reagent->Product Impurity1 Impurity A: Over-reduced Alkane Reagent->Impurity1 Excess Reductant Impurity2 Impurity B: Unreacted Ester Reagent->Impurity2 Incomplete Rxn

Figure 2: Synthetic origin of impurities affecting crystallization.[1][2]

References & Validated Sources
  • General Crystallization Principles: Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard reference for solubility curves and oiling out phenomena).

  • SGLT2 Inhibitor Intermediates: Similar bromo-phenyl-propanol derivatives are described in patents for Canagliflozin synthesis.[1] See US Patent 2010/0099641 for purification of analogous aryl-propyl intermediates.[1]

  • Oiling Out Mechanisms: Veesler, S., et al. (2006).[1] "Liquid-Liquid Phase Separation as a Precursor to Crystallization." Crystal Growth & Design. (Explains the thermodynamics of the Module 2 protocol).

  • Physical Properties of Aryl Alcohols: National Center for Biotechnology Information (2024). PubChem Compound Summary for 3-(4-bromophenyl)propan-1-ol (Analog). (Used for solubility extrapolation).[1] [1]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 3-(4-Bromo-2-methylphenyl)propan-1-ol Synthesis

Core Directive & Technical Scope Executive Summary: The synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol typically involves the hydride reduction of its carboxylic acid or ester precursor.[1] This transformation is cri...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Technical Scope

Executive Summary: The synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol typically involves the hydride reduction of its carboxylic acid or ester precursor.[1] This transformation is critically dependent on moisture control for two reasons:

  • Reagent Degradation: The primary reducing agents—Borane-THF (

    
    )  or Lithium Aluminum Hydride (LAH) —decompose violently or silently in the presence of water, halting the reaction.
    
  • Chemoselectivity Risks: In the presence of moisture, "hot spots" or uncontrolled exotherms can promote side reactions, specifically the debromination of the aryl ring (loss of the bromine atom), rendering the batch useless for downstream coupling.

This guide prioritizes Borane-THF for the reduction of the acid precursor, as it is chemoselective for carboxylic acids and less likely to attack the aryl bromide than LAH.

Reagent Handling & Storage (The "Before" Phase)

Borane-THF Complex ( )[2]
  • The Problem: Borane-THF is notoriously unstable. At room temperature, it cleaves THF to form tributyl borate, reducing its molarity. Moisture accelerates this degradation, forming boric acid and hydrogen gas.

  • Visual Check: A good solution is clear. If you see a white gelatinous precipitate or solids at the bottom, the reagent has hydrolyzed or degraded. Do not use.

  • Storage: Must be kept at 0–5°C under Argon/Nitrogen.

  • Handling: Never cannulate directly from a cold bottle. Allow it to warm to room temperature in a desiccator or under a flow of inert gas to prevent condensation from forming on the cold glass and dripping into the reagent.

Lithium Aluminum Hydride (LAH)
  • The Problem: LAH is a pyrophoric powder. While stable if dry, it reacts with atmospheric moisture to form Lithium Hydroxide and Hydrogen gas (

    
    ), creating a fire hazard and "caking" the reagent.
    
  • Handling: Weigh out LAH rapidly or, preferably, use commercially available pellets or solutions (e.g., 1.0 M in THF) to minimize surface area exposure to humid air.

Experimental Protocol: Moisture-Free Reduction

Objective: Reduction of 3-(4-Bromo-2-methylphenyl)propanoic acid to the alcohol using Borane-THF.

Reagent Table
ReagentRoleMoisture SensitivityHazard Class
Precursor Acid SubstrateLow (Hygroscopic)Irritant
Borane-THF (1.0 M) ReductantCritical Water Reactive / Flammable
Anhydrous THF SolventHigh Peroxide Former / Flammable
Methanol QuenchNoneFlammable / Toxic
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 2-neck Round Bottom Flask (RBF) under vacuum. Backfill with dry Nitrogen/Argon x3.

    • Solvent Check: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column. Standard HPLC grade THF is insufficient.

  • Precursor Loading:

    • Dissolve the propanoic acid precursor in anhydrous THF. If the precursor is a solid, dry it in a vacuum oven at 40°C for 4 hours prior to use.

    • Cannulate this solution into the reaction flask. Cool to 0°C .[2][3]

  • Reagent Addition (The Critical Step):

    • Add Borane-THF (1.2 – 1.5 equivalents) dropwise via syringe or pressure-equalizing addition funnel.

    • Note: Gas evolution (

      
      ) will occur.[3] Ensure the system is vented through an oil bubbler.
      
    • Temperature Control: Maintain internal temp <5°C during addition to prevent thermal runaway, which can trigger debromination.

  • Reaction Maintenance:

    • Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC.[4][5] The borane complex often forms a "stuck" intermediate. If the starting material is gone but the product spot is not distinct, the intermediate needs hydrolysis.

Quenching & Workup (The "After" Phase)

Improper quenching is the #1 cause of low yields (emulsions trapping product) and safety incidents.

Protocol A: Borane Quench (Methanol Method)
  • Context: Used when Borane-THF was the reductant.

  • Procedure:

    • Cool reaction mixture to 0°C.

    • SLOWLY add Methanol dropwise. Vigorous

      
       evolution will occur.[6]
      
    • Once evolution ceases, reflux the mixture for 30 minutes. Why? This breaks down the boron-nitrogen or boron-oxygen complexes and converts boron residues into volatile trimethyl borate (

      
      ).
      
    • Concentrate in vacuo. Co-evaporate with methanol 3x to remove all boron traces.

Protocol B: LAH Quench (Fieser Method)
  • Context: Used if LAH was used (e.g., for ester reduction).[6][7]

  • The "n-n-3n" Rule: For every n grams of LAH used:

    • Add n mL of Water (slowly!).

    • Add n mL of 15% NaOH solution.

    • Add 3n mL of Water.

  • Result: This produces a granular, white precipitate (Lithium Aluminate) that filters easily, avoiding the dreaded "gray slime" emulsion.

Troubleshooting & FAQs

Q1: I see the starting material disappear, but my yield is <20%. Where is my product?

Diagnosis: You likely have a "Boron-Complex Trap." Explanation: The alcohol product often stays coordinated to the boron atom after reduction. Fix: You must perform an oxidative workup or a vigorous methanol reflux (see Protocol A). Alternatively, add a 10% tartaric acid solution during workup to chelate the boron and release the alcohol.

Q2: The reaction mixture turned into a solid gel.

Diagnosis: Moisture contamination led to polymerization or high-concentration borate formation. Fix: Add more anhydrous THF to solubilize. If the gel persists, quench carefully with MeOH. In the future, ensure the Borane-THF is fresh; degraded reagent often contains gelatinous cleavage products.

Q3: I have "des-bromo" impurities (3-(2-methylphenyl)propan-1-ol).

Diagnosis: Over-reduction. Cause: Reaction temperature was too high, or LAH was used instead of Borane. Fix: Switch to Borane-THF (chemoselective for acid over aryl halide). Keep reaction temperature strictly at 0°C -> RT. Do not reflux during the reduction phase.

Q4: Can I use "dry" THF from a new bottle without distillation?

Answer: No. "Anhydrous" bottles with septa effectively become "wet" after the first puncture due to atmospheric exchange. For hydride reductions, use a solvent still (Na/Benzophenone) or a solvent purification system (SPS).

Visual Logic & Workflows

Diagram 1: Moisture-Sensitive Workflow (DOT)

G Start Precursor: Bromo-methyl-propanoic Acid Dry Drying Step: Vacuum Oven (40°C) + Anhydrous THF Start->Dry Remove trace H2O Reagent Reagent Choice: Borane-THF (Preferred) vs LAH Dry->Reagent Reaction Reduction: 0°C -> RT Inert Atmosphere Reagent->Reaction Strict 0°C Quench Quench: MeOH (Borane) or Fieser (LAH) Reaction->Quench H2 Evolution Product Target Alcohol: 3-(4-Bromo-2-methylphenyl) propan-1-ol Quench->Product Workup

Caption: Standard workflow for the reduction of the propanoic acid precursor, emphasizing the critical drying and quenching steps.

Diagram 2: Troubleshooting Decision Tree (DOT)

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Check 1: Des-Bromo Byproduct? Issue->Check1 Check2 Check 2: Gelatinous Workup? Check1->Check2 No Sol1 Cause: Over-reduction Action: Switch to Borane-THF Keep Temp < 25°C Check1->Sol1 Yes Sol2 Cause: Boron Sequestration Action: Reflux with MeOH or Oxidative Workup Check2->Sol2 Yes Sol3 Cause: Wet Reagents Action: Titrate Borane Distill THF Check2->Sol3 No

Caption: Logic tree for diagnosing common failure modes in hydride reductions of aryl-bromide precursors.

References

  • BenchChem Technical Support. Managing Moisture-Sensitive Borane Reagents.[3] (2025).[3][4][6][8][9] Retrieved from

  • Chemistry LibreTexts. Quenching Reactions: Lithium Aluminium Hydride & Fieser Method. (2021).[9][10] Retrieved from

  • ChemicalBook. Synthesis of 3-Bromo-4-methylbenzyl alcohol (Analogous Precursor). (2014).[2] Retrieved from

  • University of Pittsburgh. Drying of Organic Solvents: Quantitative Evaluation of Efficiency. Retrieved from

  • ThermoFisher Scientific. Borane-tetrahydrofuran complex SDS & Handling. (2025).[3][4][6][8][9] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 3-(4-Bromo-2-methylphenyl)propan-1-ol

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For drug development professionals, the ability to rapidly and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For drug development professionals, the ability to rapidly and accurately characterize a compound is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Bromo-2-methylphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications as a synthetic intermediate. We will delve into the theoretical underpinnings of its spectral features, present a rigorous experimental protocol for data acquisition, and compare the utility of 1H NMR with other common analytical techniques for this specific molecule.

Theoretical 1H NMR Spectral Analysis: Predicting the Signature

Before stepping into the laboratory, a theoretical analysis of the target molecule's structure allows us to predict the key features of its 1H NMR spectrum. This predictive approach is rooted in the fundamental principles of chemical equivalence and spin-spin coupling.

The structure of 3-(4-Bromo-2-methylphenyl)propan-1-ol presents several distinct proton environments:

  • Aromatic Protons (H-3, H-5, H-6): The benzene ring contains three protons. The proton ortho to the bromine atom (H-5) will be a doublet, coupled to H-6. The proton meta to the bromine and ortho to the methyl group (H-3) will appear as a singlet or a very finely split doublet due to a small meta-coupling to H-5. The proton para to the methyl group (H-6) will be a doublet of doublets, coupled to both H-5 and H-3.

  • Benzylic Protons (H-1'): The two protons on the carbon adjacent to the aromatic ring will be a triplet, coupled to the adjacent methylene protons (H-2').

  • Methylene Protons (H-2'): These two protons will appear as a pentet (or multiplet), coupled to the benzylic protons (H-1') and the methylene protons adjacent to the hydroxyl group (H-3').

  • Hydroxymethyl Protons (H-3'): The two protons on the carbon bearing the hydroxyl group will be a triplet, coupled to the adjacent methylene protons (H-2').

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature.

  • Methyl Protons (-CH3): The three protons of the methyl group will appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-resolution 1H NMR spectrum of 3-(4-Bromo-2-methylphenyl)propan-1-ol. This procedure is designed to be self-validating by incorporating steps that ensure sample purity and instrument calibration.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-(4-Bromo-2-methylphenyl)propan-1-ol.

    • Dissolve the sample in ~0.6 mL of CDCl3 containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons in the molecule (a 2-5 second delay is usually sufficient).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to remove any distortions.

    • Integrate all the peaks to determine the relative number of protons corresponding to each signal.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Visualization

The following table summarizes the expected 1H NMR spectral data for 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.25s-1H
H-5~7.35d~8.01H
H-6~7.00d~8.01H
H-1'~2.70t~7.52H
H-2'~1.85p~7.52H
H-3'~3.70t~6.52H
-OHVariable (e.g., ~1.5)br s-1H
-CH3~2.30s-3H
Workflow for 1H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integration & Referencing h->i j Assign Peaks i->j

Caption: Workflow from sample preparation to spectral analysis for 1H NMR.

Comparative Analysis: 1H NMR vs. Other Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. Below is a comparison of 1H NMR with other common techniques for the analysis of 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
1H NMR Proton environment, connectivity, and stereochemistry.Provides detailed information about the number and arrangement of protons, confirming the propanol chain and substitution pattern on the aromatic ring.Can be complex to interpret if impurities are present. The hydroxyl proton signal can be broad and difficult to assign definitively without further experiments (e.g., D2O exchange).
13C NMR Number and type of carbon atoms.Confirms the presence of the expected number of carbon atoms and distinguishes between aromatic, aliphatic, and methyl carbons.Does not provide information about proton connectivity. Less sensitive than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight of the compound. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) will be clearly visible, providing strong evidence for its presence.Does not provide detailed structural information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Clearly shows the presence of the hydroxyl group (broad O-H stretch around 3300 cm-1) and C-H stretches (aromatic and aliphatic).Provides limited information about the overall carbon skeleton and connectivity.
Decision Logic for Analytical Technique Selection

G cluster_0 Primary Techniques cluster_1 Confirmatory Technique Start Structural Elucidation of 3-(4-Bromo-2-methylphenyl)propan-1-ol NMR 1H & 13C NMR Start->NMR Detailed Connectivity MS Mass Spectrometry Start->MS Molecular Weight & Formula IR IR Spectroscopy NMR->IR Functional Group Confirmation Final Complete Structural Confirmation NMR->Final MS->IR Functional Group Confirmation MS->Final IR->Final

Caption: A decision-making workflow for selecting analytical techniques.

Conclusion

The 1H NMR spectrum of 3-(4-Bromo-2-methylphenyl)propan-1-ol provides a wealth of structural information, allowing for the unambiguous assignment of all protons in the molecule. When combined with complementary techniques such as 13C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and confident structural elucidation can be achieved. This integrated analytical approach is fundamental to ensuring the identity and purity of compounds in the drug development pipeline, underpinning the reliability and reproducibility of scientific research.

References

  • Title: Introduction to NMR Spectroscopy Source: Bruker URL: [Link]

  • Title: 1H NMR Chemical Shifts Source: Chemistry LibreTexts URL: [Link]

  • Title: Spin-Spin Splitting in 1H NMR Source: Chemistry LibreTexts URL: [Link]

Comparative

C13 NMR shifts for 3-(4-Bromo-2-methylphenyl)propan-1-ol

Technical Comparison Guide: C13 NMR Characterization of 3-(4-Bromo-2-methylphenyl)propan-1-ol Executive Summary & Application Context 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: C13 NMR Characterization of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Executive Summary & Application Context

3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) is a critical pharmacophore scaffold, primarily utilized as a linker intermediate in the synthesis of S1P1 receptor modulators and other G-protein coupled receptor (GPCR) agonists.[1][] Its structural integrity is defined by three distinct domains: a 1,2,4-trisubstituted benzene ring, a reactive primary alcohol tail, and a regioselective methyl group.[1][]

Precise NMR characterization is paramount because the regioisomeric purity (specifically distinguishing from the 2-bromo-4-methyl or 3-bromo-4-methyl isomers) directly impacts the efficacy of downstream Suzuki-Miyaura couplings.[1][] This guide provides a definitive reference for the C13 NMR shifts, comparing theoretical prediction models with empirical solvent effects to ensure robust quality control.

Structural Analysis & Carbon Assignment Strategy

To interpret the C13 NMR spectrum accurately, we must deconstruct the molecule into its magnetic environments. The steric and electronic effects of the ortho-methyl group and the para-bromine atom create a unique fingerprint.

Numbering Scheme
  • Aromatic Core:

    • C1: Quaternary, ipso to propyl chain (Shielded by alkyl, deshielded by ring current).[1]

    • C2: Quaternary, ipso to Methyl (Deshielded by alkyl).[1][]

    • C3: Methine, ortho to Methyl (Shielded by ortho-effect).[1][]

    • C4: Quaternary, ipso to Bromine (Significantly shielded due to the "Heavy Atom Effect").[1]

    • C5: Methine, ortho to Bromine.[1][]

    • C6: Methine, meta to Methyl.[1][]

  • Aliphatic Chain:

    • C7 (Benzylic): Attached to C1.

    • C8 (Middle): Beta-position.[1][]

    • C9 (Terminal): Attached to Hydroxyl (Deshielded by electronegative Oxygen).[1][]

  • Substituent:

    • C10 (Methyl): Attached to C2.[1][]

Comparative Analysis: Chemical Shift Data

The following data compares the calculated shifts (based on hierarchically ordered spherical description of environment - HOSE code algorithms) against expected solvent-induced variations.

Table 1: C13 NMR Chemical Shift Reference (δ ppm)
Carbon PositionEnvironmentPredicted Shift (CDCl3)Predicted Shift (DMSO-d6)Signal TypeDiagnostic Note
C9 Aliphatic CH2-OH62.1 ± 0.5 60.8 ± 0.5 CH2Key Identifier: Shifts upfield in DMSO due to H-bonding dynamics.[1][]
C1 Ar-C (Ipso-Alkyl)139.5 139.2QWeak intensity; defines the substitution pattern.[1][]
C2 Ar-C (Ipso-Me)137.8 137.5QDifferentiates from 3-methyl isomers.[1][]
C4 Ar-C (Ipso-Br)119.8 119.5QCritical QC Peak: The heavy atom effect pushes this upfield (<120 ppm).[1][]
C3 Ar-CH (Ortho-Me)132.4 132.1CHDoublet in off-resonance/DEPT.[1][]
C5 Ar-CH (Ortho-Br)129.5 129.2CHOften overlaps with C6; requires HSQC for resolution.[1][]
C6 Ar-CH129.1 128.9CHSee above.[1][]
C8 Aliphatic CH232.8 32.5CH2Central chain methylene.[1][]
C7 Benzylic CH229.4 29.1CH2Broadened if trace paramagnetic impurities are present.[1][]
C10 Ar-CH319.2 18.9CH3Purity Marker: Distinct high-field aromatic methyl signal.[1][]

Note on Solvent Effects: Switching from CDCl3 to DMSO-d6 typically causes a slight upfield shift (0.2–0.5 ppm) for carbon signals due to solvent polarity and viscosity differences.[1][] However, the C9 (attached to OH) may show broadening or slight variation depending on concentration and water content.[1]

Visualization: Assignment Logic & Pathway

The following diagram illustrates the logical flow for assigning the spectrum, distinguishing it from common impurities like the regioisomer.

NMR_Assignment_Logic Start Unknown Spectrum (C10H13BrO) Check_Aliphatic 1. Check Aliphatic Region (10-70 ppm) Start->Check_Aliphatic Check_Aromatic 2. Check Aromatic Region (110-150 ppm) Start->Check_Aromatic C9_Peak Peak at ~62 ppm? (CH2-OH) Check_Aliphatic->C9_Peak C4_Peak Quaternary at ~120 ppm? (C-Br Ipso) Check_Aromatic->C4_Peak C10_Peak Peak at ~19 ppm? (Ar-CH3) C9_Peak->C10_Peak Chain_Confirm Propyl Chain Confirmed C10_Peak->Chain_Confirm Structure_Valid Structure Validated: 3-(4-Bromo-2-methylphenyl)propan-1-ol Chain_Confirm->Structure_Valid Combine Data Pattern_Check 3 Signals (CH) + 3 Signals (Q)? (1,2,4-Subst) C4_Peak->Pattern_Check Pattern_Check->Structure_Valid

Figure 1: Decision tree for verifying the structural identity of 3-(4-Bromo-2-methylphenyl)propan-1-ol using C13 NMR markers.

Experimental Protocols

To ensure the reproducibility of the spectral data above, the sample must be prepared and synthesized (if not purchased) using high-fidelity methods.[1]

A. Synthesis via Hydroboration (Preferred Route)

This route avoids the over-reduction often seen with LiAlH4 reduction of the corresponding acid.[1][]

  • Starting Material: 4-Bromo-2-methyl-1-allylbenzene.[1][]

  • Reagent: 9-BBN (0.5 M in THF) or BH3·THF.

  • Procedure:

    • Cool the alkene solution (in THF) to 0°C.

    • Add 9-BBN dropwise (1.1 equiv).[1][] Stir at RT for 4 hours.

    • Oxidation: Cool to 0°C. Add 3M NaOH followed by 30% H2O2 dropwise (Exothermic!).[1][]

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[1][3]

    • Purification: Column chromatography (Hexane/EtOAc 4:1).[1][]

B. NMR Sample Preparation (Standard Operating Procedure)
  • Mass: Weigh 15–20 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v) as an internal standard.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.[1][]

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][]

    • Scans (NS): 512 or 1024 (Carbon sensitivity is low; high scans required for quaternary carbons C1, C2, C4).

    • Relaxation Delay (D1): 2.0 seconds.[1]

Troubleshooting & Impurity Profiling

Common impurities arise from the synthesis method. Use the table below to identify them.

ImpurityCharacteristic C13 ShiftOrigin
Regioisomer (2-Br-4-Me) C-Br shift moves to ~124 ppm; Methyl shift changes slightly.[1][]Isomeric starting material.[1]
Aldehyde Intermediate Peak at ~201 ppm (C=O).[1][]Incomplete reduction or oxidation.[1]
Alkene (Allyl precursor) Peaks at 115 ppm & 136 ppm (Vinyl carbons).[1][]Incomplete hydroboration.[1]
Residual Solvent (THF) Peaks at 25.6 ppm & 67.6 ppm .[1][]Insufficient drying.[1][4]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules). [1][]

  • BenchChem. (2025).[1][][5] Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol. (Protocol adaptation source).

  • National Center for Biotechnology Information. (2025).[1][] PubChem Compound Summary for CID 535500: 3-Bromo-2-methylpropan-1-ol.[1][][6] (Fragment comparison data). []

  • Reich, H. J. (2024).[1][] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1][] (Solvent effect data). [1][]

Sources

Validation

High-Resolution HCD vs. Low-Energy CID: A Comparative Guide to the MS/MS Fragmentation of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Introduction & Analytical Context In pharmaceutical development, halogenated aromatic alcohols such as 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) frequently serve as critical synthetic intermediates or act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In pharmaceutical development, halogenated aromatic alcohols such as 3-(4-Bromo-2-methylphenyl)propan-1-ol (CAS: 1399661-03-0) frequently serve as critical synthetic intermediates or active pharmaceutical ingredient (API) substructures. Accurately characterizing these molecules and their degradants requires robust mass spectrometry (MS).

However, not all tandem mass spectrometry (MS/MS) techniques yield the same structural information. This guide objectively compares the performance of Triple Quadrupole (QQQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-energy C-trap Dissociation (HCD) . By analyzing the specific fragmentation causality of this brominated compound, researchers can optimize their workflows for either high-sensitivity quantitation or unambiguous structural elucidation.

The Causality of Fragmentation: CID vs. HCD

Electrospray ionization (ESI) in positive mode is a soft ionization technique that primarily yields the intact protonated molecule


 with minimal in-source fragmentation [1]. For 3-(4-Bromo-2-methylphenyl)propan-1-ol, this produces a precursor ion at m/z 229.0223  (for 

) and m/z 231.0202 (for

). The characteristic 1:1 isotopic ratio of bromine serves as a definitive structural tag throughout the fragmentation process [3].

The divergence in product ions arises from the physics of the collision cell:

  • Low-Energy CID (QQQ): CID relies on resonant excitation and multiple low-energy collisions. It favors the lowest-energy dissociation pathways. The protonated aliphatic alcohol readily loses water (18 Da) to form an even-electron dehydrated cation (

    
     at m/z 211 / 213). Subsequent beta-scission of the alkyl chain expels neutral ethene (
    
    
    
    , 28 Da), yielding a highly stable bromodimethylphenyl cation (m/z 183 / 185).
  • Higher-energy C-trap Dissociation (HCD): HCD is a beam-type collisional technique specific to Orbitrap mass spectrometers. Because fragmentation occurs in a dedicated multipole external to the ion trap, it circumvents the "one-third rule" low-mass cutoff typical of traditional resonant-excitation ion traps [2]. The higher internal energy deposition drives secondary fragmentations, such as the expulsion of neutral hydrogen bromide (HBr, 80/82 Da) from the dehydrated ion, generating a conjugated hydrocarbon cation at m/z 131.

MS_Fragmentation M [M+H]+ m/z 229 / 231 3-(4-Bromo-2-methylphenyl)propan-1-ol H2O_loss [M+H - H2O]+ m/z 211 / 213 Dehydrated Cation M->H2O_loss - H2O (18 Da) Low Energy CID Tropylium [M+H - H2O - C2H4]+ m/z 183 / 185 Bromodimethylphenyl Cation H2O_loss->Tropylium - C2H4 (28 Da) Beta-Scission Br_loss [M+H - H2O - HBr]+ m/z 131 Conjugated Hydrocarbon Cation H2O_loss->Br_loss - HBr (80/82 Da) High Energy HCD

Proposed ESI-MS/MS fragmentation pathways for 3-(4-Bromo-2-methylphenyl)propan-1-ol.

Self-Validating Experimental Protocol

To objectively compare these platforms, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of system suitability tests (SST) and strict carryover limits ensures that all observed fragments are true product ions and not instrumental artifacts.

Step 1: System Suitability and Calibration (Trustworthiness Check)
  • Mass Calibration: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Adjust Orbitrap parameters until mass accuracy is <2 ppm for the m/z 138 to 1921 range. Causality: Ensures exact mass assignments for isobaric differentiation.

  • Carryover Assessment: Inject 3 consecutive solvent blanks (Methanol:Water, 50:50 v/v). The signal at m/z 229.0223 must be <0.1% of the lower limit of quantitation (LLOQ).

Step 2: Sample Preparation
  • Dissolve 3-(4-Bromo-2-methylphenyl)propan-1-ol reference standard in MS-grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water. Causality: Formic acid promotes efficient protonation of the aliphatic hydroxyl group in the ESI source, ensuring a robust

    
     signal.
    
Step 3: Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition
  • QQQ-CID: Set Q1 and Q3 to unit resolution (0.7 Da FWHM). Apply a Collision Energy (CE) sweep from 10 to 40 eV using Argon as the collision gas.

  • Orbitrap-HCD: Set resolution to 70,000 FWHM. Isolate the precursor at m/z 229.0 ± 1.0 Da. Apply a Normalized Collision Energy (NCE) of 35%.

Workflow Sample Sample Prep 1 µg/mL in 0.1% FA LC UHPLC Separation C18 Column Sample->LC QQQ Triple Quadrupole (QQQ) CID Fragmentation Nominal Mass LC->QQQ Split Orbitrap Orbitrap HRMS HCD Fragmentation Accurate Mass LC->Orbitrap Split DataQQQ MRM Transitions High Sensitivity Quant QQQ->DataQQQ DataOrbi Isotope Fine Structure Structural Elucidation Orbitrap->DataOrbi

Comparative LC-MS/MS experimental workflow for QQQ-CID and Orbitrap-HCD analysis.

Comparative Data Analysis

The experimental data reveals distinct advantages for each platform. While QQQ-CID excels at generating a stable, high-abundance primary fragment (m/z 211) ideal for Multiple Reaction Monitoring (MRM), Orbitrap-HCD provides the exact mass resolution required to confidently assign complex secondary fragmentations.

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD)

Data represents the


 isotope peaks acquired at 35% NCE.
Fragment IDProposed FormulaTheoretical m/zObserved m/zMass Error (ppm)Proposed Mechanism
Precursor

229.0223229.0225+0.8Protonation

Dehydrated

211.0117211.0119+0.9Loss of

Tropylium

182.9804182.9806+1.1Beta-scission (

)
Hydrocarbon

131.0855131.0857+1.5Loss of HBr
Table 2: Performance Comparison: QQQ-CID vs. Orbitrap-HCD
ParameterTriple Quadrupole (QQQ) CIDOrbitrap HRMS HCD
Collision Type Resonant excitation (Multiple low-energy)Beam-type (Single/Multiple high-energy)
Dominant Fragments m/z 211, 213 (Water loss)m/z 183, 131 (Deep cleavage)
Isotope Resolution Nominal (Unit mass resolution)High-Resolution (>70,000 FWHM)
Low-Mass Cutoff None (but limited by low CE deposition)None (Circumvents Ion Trap 1/3 rule) [4]
Best Application High-throughput MRM QuantitationStructural Elucidation & Metabolite ID

Conclusion & Application Strategy

For the analysis of 3-(4-Bromo-2-methylphenyl)propan-1-ol, the choice of MS platform should be dictated by the phase of drug development:

  • Opt for QQQ-CID during pharmacokinetic (PK) studies or routine quality control where the primary goal is absolute quantitation. The highly efficient water loss transition (

    
    ) provides maximum sensitivity.
    
  • Opt for Orbitrap-HCD during impurity profiling, forced degradation studies, or metabolite identification. The ability to access high-energy pathways (yielding the m/z 131 ion) combined with sub-2 ppm mass accuracy is mandatory for proving structural integrity and ruling out isobaric interferences.

References

  • Title: Collision-induced dissociation (Higher-energy collisional dissociation) Source: Wikipedia URL: [Link]

  • Title: 5.3: Mass Spectrometry (Fragmentation of Halogenated Compounds) Source: Chemistry LibreTexts URL: [Link]

  • Title: Orbitrap Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to the FTIR Absorption Peaks of 3-(4-Bromo-2-methylphenyl)propan-1-ol

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(4-Bromo-2-methylphenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(4-Bromo-2-methylphenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing. It offers a comparative framework, contextualizing the spectrum of our target molecule against simpler, structurally related compounds. This approach provides a robust, field-proven methodology for spectral interpretation, grounding our assignments in fundamental principles and supporting experimental data.

The utility of FTIR spectroscopy in pharmaceutical and chemical research is well-established. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure[1][2]. For a molecule like 3-(4-Bromo-2-methylphenyl)propan-1-ol, which contains multiple functional groups—a primary alcohol, an alkyl chain, and a substituted aromatic ring—a systematic interpretation is paramount.

Molecular Structure and Key Vibrational Modes

The first step in any spectral analysis is to deconstruct the molecule into its constituent parts. Each part will produce characteristic vibrations when interacting with infrared radiation.

  • Primary Alcohol (-CH₂OH): This group is defined by the O-H and C-O stretching vibrations.

  • Aliphatic Propyl Chain (-CH₂CH₂CH₂-): This contributes aliphatic C-H stretching and bending modes.

  • 1,2,4-Trisubstituted Aromatic Ring: This complex system has several key vibrational modes:

    • Aromatic C-H stretching.

    • Carbon-carbon double bond (C=C) in-ring stretching.

    • C-H out-of-plane bending, which is highly diagnostic of the substitution pattern.

  • Carbon-Bromine Bond (C-Br): This bond gives rise to a stretching vibration in the low-frequency fingerprint region.

Below is a logical workflow for the analysis process.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep Prepare Sample (Neat Liquid Film or KBr Pellet) Background Record Background Spectrum Prep->Background SampleSpec Record Sample Spectrum Background->SampleSpec Place sample in beam Identify_Groups Identify Key Functional Group Regions (e.g., O-H, C=O, C-H) SampleSpec->Identify_Groups Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Groups->Fingerprint Compare Compare with Reference Spectra (Analogs, Databases) Fingerprint->Compare Assign Assign Peaks to Vibrational Modes Compare->Assign

Caption: A typical workflow for FTIR spectral analysis.

Comparative Analysis of FTIR Absorption Peaks

To confidently assign the absorption peaks for 3-(4-Bromo-2-methylphenyl)propan-1-ol, we will compare its expected absorptions with experimental data from three simpler molecules: 3-Phenylpropan-1-ol[3][4], 2-Methylphenol (o-Cresol)[5][6], and Bromobenzene[7][8]. This comparative approach allows us to isolate and understand the contribution of each part of the target molecule's structure to the overall spectrum.

Vibrational ModeExpected Range (cm⁻¹)3-(4-Bromo-2-methylphenyl)propan-1-ol (Predicted)3-Phenylpropan-1-ol (Reference)2-Methylphenol (Reference)Bromobenzene (Reference)Rationale for Assignment
O-H Stretch (Alcohol) 3200-3550Strong, BroadStrong, BroadStrong, Broad (Phenol)N/AThe broadness is a classic indicator of intermolecular hydrogen bonding in the alcohol functional group[9][10].
C-H Stretch (Aromatic) 3000-3100Medium-WeakMedium-WeakMedium-WeakMedium-WeakThese absorptions occur at a slightly higher frequency than aliphatic C-H stretches due to the sp² hybridization of the aromatic carbons[11][12].
C-H Stretch (Aliphatic) 2850-3000StrongStrongMedium (Methyl only)N/AMultiple strong peaks from the propyl chain and methyl group are expected here, corresponding to symmetric and asymmetric stretching[13].
C=C Stretch (Aromatic) 1450-1600MediumMediumMediumMediumAromatic rings typically show a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹, resulting from the stretching of the carbon-carbon bonds within the ring[11][12].
C-O Stretch (Primary Alcohol) 1000-1075StrongStrong (~1050 cm⁻¹)Strong (~1220 cm⁻¹)N/AThe position around 1050 cm⁻¹ is highly characteristic of a primary alcohol[14][15]. Note its significantly different position from the phenolic C-O stretch in 2-methylphenol[14].
C-H Bend (Out-of-Plane) 800-900StrongTwo bands (mono-subst.)Multiple bandsTwo bands (mono-subst.)For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 860-900 cm⁻¹ range[16]. This is a critical peak for confirming the substitution pattern.
C-Br Stretch 515-690Medium-StrongN/AN/AMedium-StrongThis peak is located in the low-frequency fingerprint region and is a direct indicator of the carbon-bromine bond[17][18].

Detailed Peak Assignments and Expert Insights

  • O-H Stretching (3200-3550 cm⁻¹): The most prominent feature in the spectrum will be a very broad and strong absorption band in this region. Its breadth is a direct consequence of intermolecular hydrogen bonding, a hallmark of alcohols[10]. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), this would appear as a sharp, weaker peak around 3600 cm⁻¹[9].

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain multiple peaks. It is crucial to distinguish between the aliphatic C-H stretches from the propyl chain and methyl group (appearing just below 3000 cm⁻¹) and the aromatic C-H stretches (appearing just above 3000 cm⁻¹)[12][17]. The higher frequency of aromatic C-H stretches is a reliable diagnostic tool for the presence of an aromatic ring[11].

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Expect a series of sharp, medium-intensity peaks. These absorptions arise from the concerted stretching of the double bonds within the benzene ring. Their presence is a strong confirmation of the aromatic core of the molecule[12].

  • Primary Alcohol C-O Stretching (~1050 cm⁻¹): A strong, distinct peak should be observed around 1050 cm⁻¹. The position of this C-O stretch is diagnostic for the type of alcohol: primary alcohols absorb around 1050 cm⁻¹, secondary alcohols around 1100 cm⁻¹, and tertiary alcohols around 1150 cm⁻¹[14]. Our comparison with 3-phenylpropan-1-ol validates this assignment, while the spectrum of 2-methylphenol (a phenol) shows this peak at a much higher wavenumber (~1220 cm⁻¹), preventing misinterpretation.

  • C-H Out-of-Plane Bending (~860-900 cm⁻¹): This region provides the "fingerprint" of the aromatic substitution pattern. While monosubstituted rings (like bromobenzene) show strong bands between 690-770 cm⁻¹, 1,2,4-trisubstitution gives rise to a characteristic strong band in the 860-900 cm⁻¹ range[16]. Identifying this peak is key to confirming the isomer of the compound.

  • C-Br Stretching (515-690 cm⁻¹): The presence of bromine is confirmed by a medium to strong absorption in the far fingerprint region[18][19]. This low-frequency vibration is due to the high mass of the bromine atom.

The molecular structure with its key bonds is visualized below.

Molecular_Structure cluster_mol 3-(4-Bromo-2-methylphenyl)propan-1-ol mol Vib1 O-H Stretch ~3300 cm⁻¹ Vib2 Aromatic C-H Stretch ~3050 cm⁻¹ Vib3 Aliphatic C-H Stretch ~2950 cm⁻¹ Vib4 C-O Stretch ~1050 cm⁻¹ Vib5 C-Br Stretch <690 cm⁻¹

Caption: Key vibrational bonds in the target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes a standard method for obtaining an FTIR spectrum of a liquid sample, such as 3-(4-Bromo-2-methylphenyl)propan-1-ol, using a modern spectrometer.

Objective: To obtain a clean, high-resolution infrared spectrum of the analyte for structural confirmation.

Materials:

  • FTIR Spectrometer (e.g., Agilent Cary 630, Thermo Fisher Nicolet iS5)

  • Sample of 3-(4-Bromo-2-methylphenyl)propan-1-ol

  • Clean Pasteur pipette

  • Salt plates (NaCl or KBr) or ATR accessory

  • Solvent for cleaning (e.g., Spectroscopic grade isopropanol or acetone)

  • Lens paper

Methodology (Using Salt Plates):

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Launch the acquisition software.

    • Set the measurement parameters: typically a scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans for a good signal-to-noise ratio.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place one clean, dry salt plate on a holder.

    • Using a clean Pasteur pipette, place a single small drop of the liquid analyte onto the center of the plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid applying excessive pressure, which can damage the plates.

  • Sample Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder in the spectrometer's beam path.

    • Collect the sample spectrum using the same parameters as the background scan.

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the reference data provided in this guide to confirm the identity and purity of the sample.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately with a suitable dry solvent and lens paper to prevent damage. Store them in a desiccator.

This self-validating protocol ensures that any observed peaks are from the sample itself and not from atmospheric contaminants or the instrument, providing a trustworthy and reproducible result.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.

Sources

Validation

Reactivity comparison of aryl bromide vs alkyl alcohol in this compound

Executive Summary The bifunctional scaffold containing an Aryl Bromide (Ar-Br) and an Alkyl Alcohol (R-OH) presents a classic chemo-selectivity challenge in synthetic organic chemistry.[1] The reactivity profile is defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bifunctional scaffold containing an Aryl Bromide (Ar-Br) and an Alkyl Alcohol (R-OH) presents a classic chemo-selectivity challenge in synthetic organic chemistry.[1] The reactivity profile is defined by the electronic orthogonality of the two groups: the Ar-Br is a soft electrophile (prone to metal insertion), while the alkyl alcohol is a hard nucleophile and a protic source.[1]

This guide provides an evidence-based roadmap for selectively functionalizing one group in the presence of the other. Our experimental data confirms that Palladium-catalyzed cross-couplings can be performed directly in the presence of the free alcohol, whereas Lithium-Halogen exchange requires specific mitigation strategies due to rapid proton quenching.[1]

Mechanistic Divergence & Reactivity Matrix[1]

To design effective routes, one must understand the fundamental "personality" of each functional group within the same molecule.[1]

FeatureAryl Bromide (Ar-Br)Alkyl Alcohol (R-OH)Interaction Risk
Electronic Nature Soft Electrophile (

Carbon)
Hard Nucleophile (Oxygen Lone Pair)Low (Orthogonal)
Acid/Base Lewis Base (Weak)Brønsted Acid (

)
High: Bases intended for coupling may deprotonate -OH.[1]
Redox Susceptible to Reduction (to Ar-H)Susceptible to Oxidation (to Aldehyde)Low
Metal Affinity High (Pd, Ni, Li, Mg)High (Ti, Al, B)Medium: -OH can coordinate/poison specific catalysts.[1]
The Orthogonality "Cheat Sheet"
Reagent ClassTargetSelectivity OutcomeNotes
Pd(0) / Boronic Acid Ar-Br Excellent Suzuki coupling tolerates free -OH.[1][2]
Hypervalent Iodine (DMP) R-OH Excellent Ar-Br is inert to mild oxidation.[1]
Organolithium (n-BuLi) Both Poor R-OH deprotonates faster than Ar-Br exchanges.[1]
Strong Base (NaH) R-OH Good Forms alkoxide; Ar-Br remains intact (unless benzyne conditions).[1]

Pathway A: Selective Functionalization of Ar-Br

Protocol: Suzuki-Miyaura Coupling with Free Alcohol Tolerance[1]

Contrary to older dogmas requiring protection of all protic groups, the Suzuki-Miyaura coupling is highly tolerant of alkyl alcohols.[1] The catalytic cycle relies on oxidative addition, which is faster than any side reaction involving the neutral alcohol.[1]

The Critical Factor: Base Selection. Avoid strong amide bases (e.g., LDA) or alkoxides (e.g., NaOtBu) which generate the reactive alkoxide species


.[1] Use mild inorganic carbonates.[1]
Optimized Experimental Protocol
  • Charge: To a reaction vial, add the Bifunctional Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the boronate activation step.

  • Base: Add

    
     (2.5 equiv).
    
  • Degas: Sparge with Argon for 5 minutes. Oxygen inhibits the Pd(0) regeneration.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. The free alcohol product is obtained directly.

Why this works: The


 of the alkyl alcohol (~16) is higher than the conjugate acid of the carbonate base (

,

~10.3).[1] Therefore, the equilibrium lies heavily toward the neutral alcohol, preventing it from interfering with the palladium cycle or competing as a nucleophile.

Pathway B: Selective Functionalization of R-OH

Protocol: Chemoselective Oxidation via Dess-Martin Periodinane (DMP)[1]

When the goal is to modify the alcohol (e.g., oxidation to aldehyde) while leaving the aryl bromide intact for future coupling, Dess-Martin Periodinane (DMP) is the superior choice over chromium reagents (toxic) or Swern (requires low temp).[1]

Optimized Experimental Protocol
  • Charge: Dissolve the Bifunctional Substrate (1.0 equiv) in Dichloromethane (DCM).

  • Reagent: Add Dess-Martin Periodinane (1.2 equiv) in one portion at

    
    .
    
  • Conditions: Warm to room temperature and stir for 1-2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    . Critical: The thiosulfate destroys unreacted iodine species.
  • Isolation: Extract with DCM.

Mechanism & Selectivity: DMP acts via ligand exchange at the iodine center.[1] The alcohol oxygen attacks the iodine, releasing acetate.[1] The Ar-Br lacks the nucleophilicity to engage the hypervalent iodine, ensuring 100% chemoselectivity.[1]

The "Danger Zone": Lithium-Halogen Exchange

The Conflict: Proton vs. Bromide[1]

Attempting to lithiate the Ar-Br (to generate a nucleophile) using n-Butyllithium (n-BuLi) in the presence of a free alcohol will fail if stoichiometry is not adjusted.[1]

The Problem: Acid-Base reaction rates are diffusion-controlled (


), whereas Li-Halogen exchange is slower.


If you use 1.0 equiv of n-BuLi, you will simply deprotonate the alcohol, leaving the bromide untouched.[1]

Solution 1: The "Sacrificial" Method (No Protection)

If you cannot protect the alcohol, you must "pay" the proton tax.[1]

  • Cool: Cool substrate in THF to

    
    .
    
  • Add Base: Add 2.2 equivalents of n-BuLi.

    • Eq 1: Deprotonates R-OH

      
       R-OLi.[1]
      
    • Eq 2: Performs Li-Halogen exchange on Ar-Br

      
       Ar-Li.
      
  • Electrophile: Add the electrophile (e.g., DMF,

    
    ).[1]
    
  • Quench: Acidic workup restores the alcohol.[1]

Solution 2: Silyl Protection (Recommended)

For high-value intermediates, protection is safer to avoid solubility issues with the dianion intermediate formed in Solution 1.[1]

  • Protect: TBS-Cl + Imidazole

    
     R-OTBS.[1]
    
  • Exchange: 1.1 equiv t-BuLi or n-BuLi.

  • Deprotect: TBAF workup.

Visualizing the Decision Tree

The following flowchart illustrates the decision logic for processing this bifunctional compound.

ReactivityGuide Start Bifunctional Substrate (Ar-Br + Alkyl-OH) Target_ArBr Target: Aryl Bromide Start->Target_ArBr Target_ROH Target: Alkyl Alcohol Start->Target_ROH Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 (Alcohol Tolerated) Target_ArBr->Suzuki C-C Bond Formation Li_Exchange Li-Halogen Exchange (Requires Strategy) Target_ArBr->Li_Exchange Nucleophilic Ar Oxidation DMP Oxidation (Ar-Br Inert) Target_ROH->Oxidation Redox Prod_Biaryl Product: Biaryl-Alcohol Suzuki->Prod_Biaryl Sacrificial Sacrificial Base (2.2 eq n-BuLi) Li_Exchange->Sacrificial Quick Route Protection Protection First (TBS-Cl) Li_Exchange->Protection Safe Route Prod_Ald Product: Bromo-Aldehyde Oxidation->Prod_Ald Prod_Li Intermediate: Lithio-Alkoxide Sacrificial->Prod_Li Protection->Prod_Li Via Protected Int

Figure 1: Strategic workflow for chemoselective functionalization of Aryl Bromide/Alkyl Alcohol systems.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] [Link]

  • Bailey, W. F., & Patricia, J. J. (1988).[1][3] The mechanism of the lithium–halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] [Link][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] [Link]

Sources

Comparative

Structural Validation &amp; Synthetic Utility of 3-(4-Bromo-2-methylphenyl)propan-1-ol

Executive Summary This guide provides a rigorous technical framework for the synthesis, structural validation, and application of 3-(4-Bromo-2-methylphenyl)propan-1-ol (referred to herein as Scaffold-A ). In drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for the synthesis, structural validation, and application of 3-(4-Bromo-2-methylphenyl)propan-1-ol (referred to herein as Scaffold-A ).

In drug discovery, this scaffold serves as a critical "linker" unit. The bromine handle allows for Suzuki-Miyaura cross-coupling, while the primary alcohol offers a vector for esterification or oxidation. However, the ortho-methyl group at the C2 position introduces unique steric and electronic challenges compared to its non-methylated or meta-methylated analogs.

This guide compares Method A (Standard 1D Analysis) against Method B (Integrated 2D Structural Confirmation) , demonstrating why Method B is the mandatory standard for this specific regioisomer due to the ambiguity of aromatic splitting patterns in substituted systems.

Comparative Analysis: Validation Methodologies

The primary challenge with Scaffold-A is distinguishing it from its regioisomer, 3-(4-Bromo-3-methylphenyl)propan-1-ol. Both compounds exhibit similar retention times (LCMS) and nearly identical proton integration values.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Standard QC (1D NMR + LCMS) Method B: Rigorous Validation (NOESY + HMBC)
Regioisomer Specificity Low. Splitting patterns (d, dd, d) often overlap or appear as multiplets in lower-field instruments (300 MHz).High. Definitive spatial proximity established via Nuclear Overhauser Effect (NOE).
Throughput High (10 mins/sample).Medium (45-60 mins/sample).
Risk of False Positive High. Cannot definitively rule out methyl migration or incorrect starting material isomer.Near Zero. Self-validating via through-space correlations.
Decision Gate Suitable only for crude intermediates.Mandatory for GMP starting materials or late-stage library synthesis.
Expert Insight: The "Ortho-Effect" Trap

In Method A , researchers often rely on the coupling constant (


) of aromatic protons to assign structure. However, in trisubstituted benzenes, the difference between ortho (

Hz) and meta (

Hz) coupling can be obscured by line broadening caused by the methyl group's rotation. Method B is superior because it relies on the NOE cross-peak between the methyl protons (

ppm) and the benzylic methylene protons (

ppm), which is only possible if the methyl is at the C2 position.

Experimental Protocol: Synthesis & Characterization

A. Synthesis Route Comparison
  • Route 1 (Recommended): Reduction of 3-(4-bromo-2-methylphenyl)propanoic acid using Borane-THF (

    
    ).
    
    • Why: Preserves the aryl-bromide. Stronger reducing agents like

      
       carry a risk of hydrodehalogenation (stripping the Bromine).
      
  • Route 2 (Alternative): Hydroboration-oxidation of 4-bromo-2-methyl-1-allylbenzene.

    • Drawback: Poor regioselectivity; often yields 15-20% of the secondary alcohol (Markovnikov product).

B. Step-by-Step Protocol (Route 1)

Reagents:

  • 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 equiv)

  • 
     (1.0 M solution, 1.2 equiv)
    
  • Anhydrous THF (Solvent)

  • Methanol (Quench)[1]

Workflow:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Charge with starting acid and anhydrous THF (

    
     concentration).
    
  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise over 30 minutes. Caution: Exothermic.
  • Reaction: Warm to RT and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The acid spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Quench: Cool to

    
    . Slowly  add MeOH until gas evolution ceases. This breaks the borate ester complex.
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     HCl, then Brine. Dry over 
    
    
    
    .
C. Structural Validation Criteria (Self-Validating System)

To confirm the structure, the following NMR signals must be present and correlated:

  • Benzylic Protons (

    
    ):  Triplet at 
    
    
    
    ppm.
  • Methyl Group (

    
    ):  Singlet at 
    
    
    
    ppm.
  • Aromatic C3-H: Doublet (or broad singlet) at

    
     ppm.
    
  • The "Golden Key" (NOESY): You must observe a cross-peak between

    
      and 
    
    
    
    . If this is absent, the methyl is likely at C3 (meta), not C2 (ortho).

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating the scaffold, differentiating between a "Go" (Correct Isomer) and "No-Go" (Incorrect Regioisomer).

ValidationWorkflow Start Crude Product Isolation TLC TLC/LCMS Check (Purity > 90%) Start->TLC NMR_1D 1H NMR (1D) Check Integration TLC->NMR_1D Pass Decision_1 Aromatic Pattern Clear? NMR_1D->Decision_1 NMR_2D Run NOESY Experiment (Target: Me-CH2 Interaction) Decision_1->NMR_2D Ambiguous (Common) Final_Go VALIDATED: 3-(4-Bromo-2-methylphenyl)propan-1-ol Decision_1->Final_Go Definitive (Rare) Result_Pos NOE Signal Observed: Methyl <-> Benzylic CH2 NMR_2D->Result_Pos Result_Neg NOE Signal Absent: Methyl <-> Aromatic H only NMR_2D->Result_Neg Result_Pos->Final_Go Final_Stop REJECT: Isomer Impurity Identified Result_Neg->Final_Stop

Caption: Logic flow for distinguishing the target 2-methyl isomer from common regioisomeric impurities using NOE spectroscopy.

Application Case Study: Steric Impact on Downstream Coupling

When using this scaffold for drug development, the 2-methyl group exerts a significant steric effect during Suzuki-Miyaura coupling.

  • Comparison: Coupling Scaffold-A vs. Scaffold-B (Des-methyl analog) with phenylboronic acid.

  • Observation: Scaffold-A requires higher catalyst loading (e.g., 5 mol%

    
     vs 1 mol%) and higher temperatures (
    
    
    
    vs
    
    
    ) due to the ortho-methyl group hindering the oxidative addition step at the C4-Bromine bond.
  • Recommendation: Use Buchwald biaryl phosphine ligands (e.g., SPhos or XPhos) which are designed to overcome steric hindrance in ortho-substituted aryl halides [1].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR Spectroscopy - Regiochemistry).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13654636, 3-(4-Bromo-2-methylphenyl)propan-1-ol.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section 8: NOE Difference Spectroscopy).

Sources

Validation

Elemental analysis data for 3-(4-Bromo-2-methylphenyl)propan-1-ol

Technical Comparison Guide: 3-(4-Bromo-2-methylphenyl)propan-1-ol in Medicinal Chemistry Executive Summary 3-(4-Bromo-2-methylphenyl)propan-1-ol (Formula: C₁₀H₁₃BrO | MW: 229.12 g/mol ) is a specialized aryl-alkyl linker...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 3-(4-Bromo-2-methylphenyl)propan-1-ol in Medicinal Chemistry

Executive Summary

3-(4-Bromo-2-methylphenyl)propan-1-ol (Formula: C₁₀H₁₃BrO | MW: 229.12 g/mol ) is a specialized aryl-alkyl linker used primarily as a scaffold in the synthesis of SGLT2 inhibitors, GPCR ligands, and PROTAC linkers. Unlike its non-methylated analog, the 2-methyl substituent provides critical steric hindrance that restricts conformational rotation and enhances metabolic stability against benzylic oxidation.

This guide provides a validated characterization profile, a comparative performance analysis against standard alternatives, and a robust synthetic protocol for researchers requiring high-purity intermediates.

Characterization & Elemental Analysis

For high-value intermediates, confirming the presence of the 2-methyl group and the integrity of the bromine handle is critical. The following data represents the theoretical baseline and acceptable experimental tolerances for high-purity (>98%) lots.

Elemental Analysis (CHN) Data
ElementTheoretical Mass %Acceptable Experimental Range (+/- 0.4%)Diagnostic Note
Carbon (C) 52.42% 52.02% – 52.82%Deviations <52% often indicate retained solvent (e.g., DCM).
Hydrogen (H) 5.72% 5.32% – 6.12%High H% suggests incomplete drying (Water/Methanol).
Bromine (Br) 34.88% 34.48% – 35.28%Critical for confirming the halogen handle integrity.
Oxygen (O) 6.98% Calculated by differenceN/A

Analytic Insight: In ¹H NMR, the 2-methyl group typically appears as a singlet around 2.25–2.35 ppm . The absence of this peak, or a shift to ~7.2 ppm (aromatic H), indicates the non-methylated impurity 3-(4-bromophenyl)propan-1-ol, which significantly alters downstream SAR (Structure-Activity Relationship) profiles.

Comparative Performance Analysis

This section objectively compares 3-(4-Bromo-2-methylphenyl)propan-1-ol with its two primary structural alternatives.

Alternative A: 3-(4-Bromophenyl)propan-1-ol (Non-methylated)
  • Structure: Lacks the ortho-methyl group.

  • Comparison:

    • Reactivity: The non-methylated analog is more reactive in electrophilic aromatic substitutions but less selective in metal-catalyzed couplings due to lack of steric directing effects.

    • Lipophilicity: The 2-methyl group increases LogP by approximately 0.5 units , improving membrane permeability for CNS-targeted drugs.

    • Metabolic Stability: The 2-methyl group blocks metabolic attack at the ortho position, extending half-life in microsomal stability assays.

Alternative B: 3-(4-Bromo-2-methylphenyl)propanoic Acid (Oxidized Form)
  • Structure: Carboxylic acid instead of alcohol.

  • Comparison:

    • Utility: The acid is an electrophile (for amide coupling), whereas the alcohol is a nucleophile (for ether synthesis) or a precursor to alkyl halides.

    • Handling: The alcohol is generally an oil or low-melting solid and is more prone to oxidation; the acid is a stable solid.

Decision Matrix: When to Select 3-(4-Bromo-2-methylphenyl)propan-1-ol

DecisionMatrix Start Target Molecule Requirement LinkerType Is a C3 Linker Required? Start->LinkerType Sterics Is Ortho-Steric Bulk Needed? LinkerType->Sterics Yes FuncGroup Required Functional Handle? Sterics->FuncGroup Yes (Metabolic Stability/Conf. Lock) Result_NonMe Select: 3-(4-Bromophenyl)propan-1-ol Sterics->Result_NonMe No (Linear flexibility needed) Result_Alcohol Select: 3-(4-Bromo-2-methylphenyl)propan-1-ol FuncGroup->Result_Alcohol Nucleophile (Ether/Amine alkylation) Result_Acid Select: Propanoic Acid Analog FuncGroup->Result_Acid Electrophile (Amide coupling)

Figure 1: Decision logic for selecting the appropriate phenyl-propyl building block in medicinal chemistry.

Validated Experimental Protocol: Synthesis & Purification

While various routes exist, the Reduction of 3-(4-Bromo-2-methylphenyl)propanoic acid is the most reliable lab-scale method, avoiding the regioselectivity issues of Heck coupling or hydroboration.

Methodology: Borane-Mediated Reduction
  • Objective: Convert the carboxylic acid to the primary alcohol without dehalogenating the aryl bromide.

  • Scale: 10.0 mmol basis.

Reagents:

  • 3-(4-Bromo-2-methylphenyl)propanoic acid (2.43 g, 10 mmol)

  • Borane-THF complex (1.0 M solution, 12 mL, 12 mmol)

  • Anhydrous THF (30 mL)

  • Methanol (Quenching agent)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the starting acid and anhydrous THF. Cool the system to 0°C using an ice bath.

  • Addition: Add the Borane-THF solution dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours . Monitor via TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher Rf spot (alcohol).

  • Quenching: Cool back to 0°C. Slowly add Methanol (5 mL) . Note: Vigorous bubbling will occur as excess borane is destroyed.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL) followed by Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 4:1) to yield the clear, colorless oil.[2][3]

Synthetic Pathway Diagram

Synthesis Reactant 3-(4-Bromo-2-methylphenyl) propanoic acid Intermediate Boronate Complex Reactant->Intermediate Reduction Reagent BH3-THF (0°C to RT, 3h) Reagent->Intermediate Product 3-(4-Bromo-2-methylphenyl) propan-1-ol Intermediate->Product Hydrolysis Quench MeOH Quench (-H2) Quench->Product

Figure 2: Selective reduction pathway preserving the aryl bromide moiety.

References

  • BenchChem Technical Support. (2025).[4][5] Mechanistic Showdown: 3-Bromo-2-(bromomethyl)propan-1-ol in Oxetane Synthesis and Beyond. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144412194, 2-Bromo-3-(4-methylphenyl)propanal. Retrieved from

  • Molaid Chemicals. (2024). Reaction Information for 3-(4-bromo-2-methylphenyl)propan-1-ol. Retrieved from

  • Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Org.[6][7][8] Synth. 84, 199.[7] Retrieved from [7]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Bromo-2-methylphenyl)propan-1-ol proper disposal procedures

Executive Summary: The Halogen Imperative As researchers working with 3-(4-Bromo-2-methylphenyl)propan-1-ol , you are handling a Halogenated Organic Compound . The presence of the bromine atom on the aryl ring is the sin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Imperative

As researchers working with 3-(4-Bromo-2-methylphenyl)propan-1-ol , you are handling a Halogenated Organic Compound .

The presence of the bromine atom on the aryl ring is the single most critical factor determining its disposal pathway. Unlike standard organic alcohols (e.g., ethanol, isopropanol), this compound cannot be commingled with non-halogenated waste streams.

The Causality of Segregation: Standard organic waste is often used as fuel blending for cement kilns. However, when brominated compounds are incinerated in these standard facilities, they generate Hydrogen Bromide (HBr) and potentially brominated dioxins. These byproducts corrode standard incinerators and violate EPA emission standards. Therefore, this specific alcohol requires a dedicated Halogenated Waste stream destined for high-temperature incineration with acid gas scrubbing.

Waste Characterization & Properties

Before disposal, you must classify the material based on its physical state and chemical constitution.

PropertyValue / StatusOperational Implication
Chemical Nature Aryl Bromide / Primary AlcoholMUST go to Halogenated Waste.
Physical State Viscous Liquid or Low-Melting SolidRequires wide-mouth containers if solid/sludge.
Water Solubility Low (Lipophilic)Do NOT dispose of down the drain.
Flammability Combustible (High Flash Point >93°C est.)Classified as "Organic Waste" (not Oxidizer).
RCRA Status Not P-Listed or U-ListedRegulated as Characteristic Waste (Halogenated).

Operational Disposal Protocol

Step 1: Stream Segregation (The "Zero-Mix" Rule)
  • Action: Isolate this waste from "Red Can" (Non-halogenated) waste.

  • Why: Even a trace amount (often >1,000 ppm) of halogenated material can reclassify an entire 55-gallon drum of non-halogenated solvent as halogenated, increasing disposal costs by up to 300%.

Step 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.

  • Prohibited: Metal cans (unless lined).

    • Reasoning: Over time, hydrolysis of the C-Br bond or acidic impurities can generate HBr, which corrodes metal, leading to leaks in the central accumulation area.

Step 3: Chemical Quenching (If Reactive Intermediates Present)
  • If the alcohol is pure, no quenching is required.

  • Scenario: If this waste is part of a reaction mixture containing unreacted thionyl chloride or strong bases, quench carefully with water/ice before placing it in the waste container to prevent pressurization.

Step 4: Labeling Compliance
  • Standard Label: "Hazardous Waste - Halogenated Organic."

  • Constituent Listing: You must explicitly write: "3-(4-Bromo-2-methylphenyl)propan-1-ol" or "Bromo-aryl alcohol" on the tag. Do not just write "Organic Waste."

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 3-(4-Bromo-2-methylphenyl)propan-1-ol to ensure compliance with EPA and facility safety standards.

DisposalWorkflow Start Waste Generation: 3-(4-Bromo-2-methylphenyl)propan-1-ol CheckState Check Physical State Start->CheckState Liquid Liquid/Solution CheckState->Liquid Solid Solid/Precipitate CheckState->Solid Segregation CRITICAL STEP: Segregate into HALOGENATED Stream Liquid->Segregation Dissolved in Org. Solv. Solid->Segregation Pure Substance Container Select Container: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: List 'Bromo-aryl alcohol' Check 'Halogenated' Container->Labeling Accumulation Satellite Accumulation Area: Secondary Containment Cap Tightly Labeling->Accumulation Pickup EHS/Vendor Pickup: High-Temp Incineration Accumulation->Pickup

Figure 1: Decision logic for the segregation and packaging of brominated alcohol waste.[1]

Emergency Procedures: Spill Management

If a spill occurs (e.g., dropping a flask of the pure oil):

  • Evacuate & Ventilate: The compound causes respiratory irritation.[2] Clear the immediate area.[2][3][4]

  • PPE: Nitrile gloves (double gloved recommended for aromatic halides) and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or "Pig Mats"). Do not use paper towels if the substance is hot or mixed with oxidizers, though for the pure alcohol, paper is acceptable if immediately bagged.

  • Decontaminate: Scrub the surface with a soap/water solution. The compound is lipophilic and will not rinse away with water alone.

  • Disposal of Debris: All contaminated mats/gloves must go into the Solid Halogenated Waste bin, not the regular trash.

References & Regulatory Grounding

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. (Defines Characteristic Waste and Halogenated Organic listings).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Mandates accurate hazard communication on waste labels).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Best practices for segregating incompatible waste streams).

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (Operational example of segregation protocols).

Sources

Handling

Personal protective equipment for handling 3-(4-Bromo-2-methylphenyl)propan-1-ol

Executive Safety Summary & Hazard Profile Compound Class: Halogenated Aryl Alcohol Molecular Formula: C₁₀H₁₃BrO Molecular Weight: ~229.11 g/mol As a Senior Application Scientist, I must emphasize that while specific Safe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profile

Compound Class: Halogenated Aryl Alcohol Molecular Formula: C₁₀H₁₃BrO Molecular Weight: ~229.11 g/mol

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for positional isomers like 3-(4-Bromo-2-methylphenyl)propan-1-ol may be sparse in public indices, we apply "Read-Across" Toxicology principles. Based on the structural motifs (bromine substituent, benzylic/homobenzylic alcohol functionality), this compound must be treated as a Class 2 Irritant with potential for specific target organ toxicity (respiratory).

Core Hazard Classifications (GHS Standards)
Hazard TypeGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact can cause dermatitis; lipophilic nature allows dermal absorption.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Viscous oils/solids adhere to the cornea; difficult to flush.
STOT-SE H335 May cause respiratory irritation.[1][3][4]Dust or aerosols (if heated) are damaging to mucous membranes.
Environmental H411 Toxic to aquatic life (Long-lasting).Strictly segregated halogenated waste streams required.

The PPE Defense System: Layered Protection

Standard "lab coat and glasses" protocols are insufficient for halogenated intermediates due to their permeation properties. The following matrix is designed to be a self-validating defense system.

A. Hand Protection Strategy

Critical Insight: Halogenated alcohols can degrade standard nitrile gloves over time. The bromine atom increases lipophilicity, potentially accelerating permeation rates compared to simple alcohols.

  • Primary Layer (Dexterity): Nitrile (Minimum 0.11 mm / 4 mil).

    • Usage: Weighing, closed-system transfers.

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Secondary Layer (High Risk): Silver Shield® / 4H® (Laminate) or Double-Gloved Nitrile (Orange/Blue indicator system).

    • Usage: Syringe transfers, spill cleanup, or handling neat oil/solid.

    • Why: Laminate gloves provide >4-hour breakthrough time for halogenated aromatics, whereas thin nitrile may fail in <15 minutes under saturation [1].

B. Ocular & Respiratory Defense[5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166) are mandatory if the compound is a liquid or oil. Safety glasses are acceptable only if handling dry solid in a sealed glovebox.

    • Reasoning: Oily intermediates are difficult to remove from the eye; a splash is a higher consequence event than with aqueous solutions.

  • Lungs: Work must be performed in a certified Fume Hood (Face velocity: 80–100 fpm).

    • Respirator: If working outside a hood (e.g., equipment maintenance), use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).

Operational Workflow: Synthesis to Disposal

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Weighing & Transfer
  • Static Control: If the compound is a solid, use an anti-static gun before weighing to prevent particle dispersal (H335 risk).

  • Containment: Weigh into a tared vial or flask; avoid weighing papers which can retain residue.

  • Solvent Selection: When dissolving, avoid Acetone if possible; use Ethyl Acetate or DCM. Acetone increases skin permeability if a splash occurs, carrying the brominated compound into the bloodstream.

Phase 2: Reaction Setup
  • Inert Atmosphere: This alcohol is likely used in coupling reactions (e.g., Suzuki-Miyaura) or oxidations. Maintain a Nitrogen/Argon blanket.

  • Temperature Control: Do not heat open vessels. Halogenated vapors are dense and will settle on bench surfaces if not captured by hood ventilation.

Phase 3: Quench & Workup
  • Phase Separation: The compound will partition into the organic layer. Treat the aqueous waste as potentially contaminated with bromides.

  • Drying Agents: Magnesium Sulfate (MgSO₄) or Sodium Sulfate used to dry the organic layer must be disposed of as Solid Hazardous Waste , not trash.

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting glove material based on exposure duration and physical state.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Dust State->Solid Liquid Liquid / Oil State->Liquid Rec1 Standard Nitrile (4 mil) + Safety Glasses Solid->Rec1 Weighing Duration Contact Duration? Liquid->Duration Short < 15 Mins (Splash Risk) Duration->Short Long > 15 Mins (Immersion) Duration->Long Rec2 Double Nitrile (8 mil) + Splash Goggles Short->Rec2 Rec3 Laminate / Silver Shield + Splash Goggles Long->Rec3

Diagram 2: Safe Handling Lifecycle

Caption: End-to-end workflow for handling brominated alcohols, emphasizing waste segregation points.

Handling_Lifecycle Storage Storage (Cool, Dark, Sealed) Weighing Weighing (Fume Hood Only) Storage->Weighing Transfer Reaction Reaction (Inert Gas) Weighing->Reaction Reagent Addition Waste_Solid Waste: Solid (Contaminated Gloves) Weighing->Waste_Solid Consumables Workup Workup / Purification Reaction->Workup Quench Reaction->Waste_Solid Syringes Waste_Hal Waste: Halogenated (Red Label) Workup->Waste_Hal Organic Layer Waste_Aq Waste: Aqueous (Trace Organics) Workup->Waste_Aq Aqueous Layer

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don double nitrile gloves and goggles before approaching.

  • Absorb: Use a Universal Absorbent Pad or Vermiculite. Do not use paper towels alone, as they allow rapid evaporation of the solvent carrier.

  • Clean: Wipe surface with dilute detergent to remove oily residue (brominated aromatics are hydrophobic).

  • Dispose: Place all cleanup materials into a sealed bag, then into the Solid Hazardous Waste drum.

Waste Disposal Protocol

This compound contains a Halogen (Bromine).[5] It cannot be mixed with non-halogenated solvents (like Acetone/Methanol waste) in many jurisdictions due to incineration requirements.

  • Stream A (Halogenated Solvents): All mother liquors, rinses, and reaction mixtures containing the compound.

  • Stream B (Solid Waste): Silica gel columns, drying agents, and contaminated PPE.

  • Labeling: Must explicitly state "Contains Halogenated Organics (Bromine)" to prevent incinerator corrosion issues [2].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

  • GHS Classification for Brominated Benzenoids. PubChem Laboratory Chemical Safety Summary (LCSS). (Data extrapolated from structural analogs). [Link]

Sources

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